molecular formula C19H24N6O2 B12369704 Vanin-1-IN-4

Vanin-1-IN-4

Cat. No.: B12369704
M. Wt: 368.4 g/mol
InChI Key: RZEQDKIIEMKNMN-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vanin-1-IN-4 is a useful research compound. Its molecular formula is C19H24N6O2 and its molecular weight is 368.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C19H24N6O2

Molecular Weight

368.4 g/mol

IUPAC Name

8-oxa-2-azaspiro[4.5]decan-2-yl-[2-[[(1S)-1-pyrazin-2-ylethyl]amino]pyrimidin-5-yl]methanone

InChI

InChI=1S/C19H24N6O2/c1-14(16-12-20-5-6-21-16)24-18-22-10-15(11-23-18)17(26)25-7-2-19(13-25)3-8-27-9-4-19/h5-6,10-12,14H,2-4,7-9,13H2,1H3,(H,22,23,24)/t14-/m0/s1

InChI Key

RZEQDKIIEMKNMN-AWEZNQCLSA-N

Isomeric SMILES

C[C@@H](C1=NC=CN=C1)NC2=NC=C(C=N2)C(=O)N3CCC4(C3)CCOCC4

Canonical SMILES

CC(C1=NC=CN=C1)NC2=NC=C(C=N2)C(=O)N3CCC4(C3)CCOCC4

Origin of Product

United States

Foundational & Exploratory

Vanin-1 Inhibition: A Technical Guide to the Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Vanin-1 (VNN1) is a glycosylphosphatidylinositol (GPI)-anchored ectoenzyme with pantetheinase activity, playing a crucial role in regulating oxidative stress and inflammation.[1][2][3] It catalyzes the hydrolysis of pantetheine into pantothenic acid (vitamin B5) and cysteamine.[1][2] This enzymatic activity is implicated in various physiological and pathological processes, making Vanin-1 a compelling target for therapeutic intervention in a range of diseases, including inflammatory bowel disease (IBD), diabetes, and certain cancers. This technical guide provides an in-depth overview of the mechanism of action of Vanin-1 inhibitors, focusing on the core molecular interactions, signaling pathways, and experimental methodologies used to characterize these compounds.

Note on "Vanin-1-IN-4": Publicly available scientific literature and databases do not contain specific information on a compound designated "this compound." Therefore, this guide will focus on the well-characterized mechanisms of Vanin-1 inhibition, using data from known inhibitors as illustrative examples.

Core Mechanism of Vanin-1 Action

Vanin-1's primary function is the cleavage of pantetheine, a key intermediate in the recycling of Coenzyme A (CoA). The products of this reaction, pantothenic acid and cysteamine, have significant biological activities. Pantothenic acid is a precursor for the synthesis of CoA, a vital cofactor in numerous metabolic pathways. Cysteamine is a potent antioxidant that can modulate the cellular redox state. However, the production of cysteamine by Vanin-1 is also linked to pro-inflammatory and pro-oxidative effects under certain conditions.

Vanin-1 Inhibitors: Mechanism of Action

Vanin-1 inhibitors act by blocking the active site of the enzyme, thereby preventing the hydrolysis of pantetheine. This leads to a reduction in the production of pantothenic acid and cysteamine. The therapeutic rationale for Vanin-1 inhibition is to mitigate the downstream effects of its enzymatic activity, particularly the pro-inflammatory and oxidative stress-related consequences. Several small molecule inhibitors of Vanin-1 have been developed, with some exhibiting high potency and selectivity.

Quantitative Data on Vanin-1 Inhibitors

The inhibitory activity of Vanin-1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the available quantitative data for representative Vanin-1 inhibitors.

InhibitorTargetIC50 (nM)NotesReference
PFI-653 (Vanin-1-IN-1)Human recombinant plasma Vanin-16.85Also inhibits mouse, rat, and dog plasma Vanin-1.N/A
PFI-653 (Vanin-1-IN-1)Human plasma Vanin-19.0N/A
PFI-653 (Vanin-1-IN-1)Mouse recombinant Vanin-124.5N/A
PFI-653 (Vanin-1-IN-1)Mouse plasma Vanin-153.4N/A
BI-4122Human and Mouse Vanin-1 and Vanin-2nanomolar potencyOrally available dual inhibitor.
RR6Vanin-1540Pantetheine analog, competitive and reversible inhibitor.
RR6Human, bovine, and rat serum VNNs40, 41, and 87

Signaling Pathways Modulated by Vanin-1 Inhibition

The inhibition of Vanin-1 impacts several key signaling pathways involved in inflammation, metabolism, and oxidative stress.

Vanin-1 and PPARγ Signaling

Vanin-1 has been shown to antagonize the activity of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor with potent anti-inflammatory properties. Vanin-1 can prevent the nuclear translocation of PPARγ, thereby inhibiting its transcriptional activity. By inhibiting Vanin-1, it is hypothesized that PPARγ activity can be restored, leading to a reduction in inflammation.

VNN1 Vanin-1 PPARg PPARγ VNN1->PPARg Inhibits nuclear translocation Nucleus Nucleus PPARg->Nucleus Translocates to Inflammation Inflammation Nucleus->Inflammation Suppresses

Caption: Vanin-1 antagonism of PPARγ signaling.

Vanin-1 and Akt Signaling in Hepatic Gluconeogenesis

In the liver, Vanin-1 is implicated in the regulation of hepatic gluconeogenesis through the Akt signaling pathway. Vanin-1 expression is induced during fasting and in insulin-resistant states, leading to an increase in glucose output. The transcriptional activation of Vanin-1 is mediated by the synergistic action of peroxisome proliferator-activated receptor γ coactivator 1α (PGC-1α) and hepatocyte nuclear factor-4α (HNF-4α). Inhibition of Vanin-1 is being explored as a potential therapeutic strategy for metabolic diseases characterized by excessive hepatic glucose production.

cluster_transcription Transcriptional Regulation PGC1a PGC-1α VNN1_gene VNN1 Gene PGC1a->VNN1_gene Activates HNF4a HNF-4α HNF4a->VNN1_gene Activates VNN1 Vanin-1 VNN1_gene->VNN1 Expression Akt Akt Signaling VNN1->Akt Regulates Gluconeogenesis Hepatic Gluconeogenesis VNN1->Gluconeogenesis Promotes Akt->Gluconeogenesis Inhibits

Caption: Vanin-1 regulation of hepatic gluconeogenesis.

Experimental Protocols

The characterization of Vanin-1 inhibitors involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and mechanism of action.

In Vitro Enzyme Inhibition Assay

Objective: To determine the IC50 of a test compound against Vanin-1.

Methodology:

  • Reagents and Materials: Recombinant human Vanin-1, pantetheine (substrate), a fluorescent or colorimetric probe to detect cysteamine or pantothenic acid production, assay buffer, test compound.

  • Procedure: a. Prepare a serial dilution of the test compound. b. In a microplate, add the assay buffer, recombinant Vanin-1, and the test compound at various concentrations. c. Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at room temperature. d. Initiate the enzymatic reaction by adding the substrate (pantetheine). e. Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes). f. Stop the reaction. g. Add the detection reagent and measure the signal (fluorescence or absorbance) using a plate reader.

  • Data Analysis: a. Calculate the percentage of inhibition for each concentration of the test compound relative to a no-inhibitor control. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Determine the IC50 value by fitting the data to a dose-response curve.

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Dilution Serial Dilution of Test Compound Plate_Setup Add Buffer, Vanin-1, and Inhibitor to Plate Compound_Dilution->Plate_Setup Preincubation Pre-incubate Plate_Setup->Preincubation Reaction_Start Add Pantetheine Preincubation->Reaction_Start Incubation Incubate at 37°C Reaction_Start->Incubation Reaction_Stop Stop Reaction Incubation->Reaction_Stop Detection Add Detection Reagent & Measure Signal Reaction_Stop->Detection Calc_Inhibition Calculate % Inhibition Detection->Calc_Inhibition Plot_Curve Plot Dose-Response Curve Calc_Inhibition->Plot_Curve Det_IC50 Determine IC50 Plot_Curve->Det_IC50

Caption: Workflow for an in vitro Vanin-1 inhibition assay.

Cell-Based Assays

Objective: To evaluate the effect of Vanin-1 inhibitors on cellular processes.

Methodology:

  • Cell Culture: Culture a relevant cell line (e.g., intestinal epithelial cells, hepatocytes) that expresses Vanin-1.

  • Treatment: Treat the cells with the test compound at various concentrations.

  • Stimulation: Induce a relevant cellular response, such as inflammation with a pro-inflammatory cytokine or oxidative stress with an oxidizing agent.

  • Endpoint Measurement: Measure relevant cellular endpoints, such as:

    • Cytokine production: Measure the levels of inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant using ELISA.

    • Gene expression: Analyze the expression of target genes (e.g., VNN1, PPARγ) using qRT-PCR.

    • Oxidative stress markers: Measure the levels of reactive oxygen species (ROS) or glutathione.

In Vivo Models

Objective: To assess the efficacy of Vanin-1 inhibitors in animal models of disease.

Methodology:

  • Animal Model: Utilize a relevant animal model, such as a dextran sulfate sodium (DSS)-induced colitis model in mice for IBD.

  • Dosing: Administer the test compound to the animals via an appropriate route (e.g., oral gavage).

  • Disease Induction: Induce the disease in the animals.

  • Monitoring: Monitor the animals for disease progression, including clinical signs (e.g., weight loss, stool consistency) and relevant biomarkers.

  • Histological Analysis: At the end of the study, collect tissues for histological examination to assess tissue damage and inflammation.

Vanin-1 inhibitors represent a promising therapeutic approach for a variety of diseases driven by inflammation and oxidative stress. Their mechanism of action, centered on the inhibition of pantetheine hydrolysis, leads to the modulation of key signaling pathways, including those involving PPARγ and Akt. The continued development and characterization of potent and selective Vanin-1 inhibitors will be crucial for translating this therapeutic strategy into clinical applications. The experimental protocols outlined in this guide provide a framework for the preclinical evaluation of these important compounds.

References

Vanin-1 Inhibitor Development: A Technical Guide to the Discovery and Synthesis of a Novel Pyrimidine Carboxamide Series

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vanin-1 (VNN1), a GPI-anchored ectoenzyme with pantetheinase activity, has emerged as a significant therapeutic target for a range of inflammatory and metabolic diseases. Its role in modulating oxidative stress through the hydrolysis of pantetheine to pantothenic acid (Vitamin B5) and cysteamine has drawn considerable interest in drug discovery. This technical guide provides an in-depth overview of the discovery and synthesis of a novel class of potent and selective Vanin-1 inhibitors: the pyrimidine carboxamides. We will focus on the journey from a high-throughput screening hit to a preclinical candidate, referred to herein as Compound 3, and provide comparative data for another key inhibitor, RR6. This document details the experimental protocols for enzymatic assays, presents quantitative structure-activity relationship (SAR) and ADME data, and outlines the synthetic chemistry required for the generation of these promising therapeutic agents.

Introduction: Vanin-1 as a Therapeutic Target

Vanin-1 is a key enzyme in the catabolism of pantetheine, a central molecule in Coenzyme A (CoA) biosynthesis and degradation. By catalyzing the hydrolysis of pantetheine, Vanin-1 releases pantothenic acid, a precursor for CoA synthesis, and cysteamine, a potent aminothiol.[1][2] This enzymatic activity places Vanin-1 at a critical juncture of cellular metabolism and redox balance.

Dysregulation of Vanin-1 activity has been implicated in numerous pathological conditions, including inflammatory bowel disease (IBD), diabetes, and hepatic steatosis.[3][4] Elevated Vanin-1 expression can lead to increased production of cysteamine, which in turn can disrupt the glutathione pool, a key cellular antioxidant system, thereby promoting oxidative stress and inflammation.[5] Consequently, the inhibition of Vanin-1 presents a promising therapeutic strategy to restore homeostasis and mitigate disease progression.

The Discovery of Pyrimidine Carboxamide Inhibitors

The journey to identify potent and drug-like Vanin-1 inhibitors began with a high-throughput screening (HTS) campaign that identified a diaryl ketone series as initial hits. While this series provided a valuable starting point, concerns over the potential for photosensitivity associated with the ketone moiety prompted a medicinal chemistry effort to replace this functional group.

This led to the discovery of a novel series of pyrimidine carboxamides derived from cyclic secondary amines. These compounds were found to be competitive inhibitors of Vanin-1. Through a systematic optimization of potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties, guided by co-crystal structures, Compound 3 emerged as a preclinical candidate with a promising overall profile.

Inhibitor Discovery Workflow

The discovery of the pyrimidine carboxamide series followed a classical drug discovery pipeline, as illustrated in the workflow diagram below.

G cluster_0 High-Throughput Screening (HTS) cluster_1 Hit-to-Lead cluster_2 Lead Optimization HTS HTS Campaign (Large Compound Library) Hit_ID Hit Identification (Diaryl Ketone Series) HTS->Hit_ID Scaffold_Hop Scaffold Hopping (Ketone Replacement) Hit_ID->Scaffold_Hop Address liability Analogs Synthesis of Analogs (Pyrimidine Carboxamides) Scaffold_Hop->Analogs SAR Structure-Activity Relationship (SAR) Analogs->SAR Potency Potency & Selectivity Optimization SAR->Potency Iterative Optimization ADME ADME/PK Profiling Potency->ADME In_Vivo In Vivo Efficacy (e.g., Colitis Models) ADME->In_Vivo Candidate Preclinical Candidate (Compound 3) In_Vivo->Candidate

Figure 1: Drug discovery workflow for Vanin-1 inhibitors.

Quantitative Data on Vanin-1 Inhibitors

The following tables summarize the in vitro inhibitory activity and ADME properties of the pyrimidine carboxamide Compound 3 and the well-characterized inhibitor RR6.

Table 1: In Vitro Inhibitory Activity of Vanin-1 Inhibitors

CompoundTargetAssay ConditionIC50 (nM)Reference(s)
Compound 3 Human recombinant Vanin-1Enzymatic Assay6.85
Human plasma Vanin-1Enzymatic Assay9.0
Mouse recombinant Vanin-1Enzymatic Assay24.5
Mouse plasma Vanin-1Enzymatic Assay53.4
RR6 Recombinant Vanin-1Enzymatic Assay540
Human serum pantetheinaseEnzymatic Assay40
Bovine serum pantetheinaseEnzymatic Assay41
Rat serum pantetheinaseEnzymatic Assay87

Table 2: In Silico ADME Properties of Pyrimidine Carboxamide Derivatives

PropertyValue RangeSignificanceReference(s)
Molecular Weight (MW)< 500 g/mol Lipinski's Rule of Five
Predicted octanol/water partition coefficient (QplogPo/w)< 5Lipinski's Rule of Five
Predicted apparent Caco-2 permeability (QPPCaco)> 500 nm/sHigh intestinal absorption
Predicted IC50 for hERG K+ channel blockage (QPloghERG)< -5Low risk of cardiotoxicity
Percent Human Oral Absorption> 80%High bioavailability

Note: Specific experimental ADME data for Compound 3 is not publicly available, hence in silico predicted data for similar pyrimidine carboxamides is presented.

Experimental Protocols

Vanin-1 Fluorescence-Based Inhibition Assay

This protocol describes a fluorescence-based assay to determine the inhibitory activity of compounds against recombinant human Vanin-1. The assay utilizes a fluorogenic substrate, such as a pantothenate derivative linked to a fluorophore like 7-amino-4-methylcoumarin (AMC), which upon cleavage by Vanin-1, releases the highly fluorescent AMC.

Materials:

  • Recombinant human Vanin-1 enzyme

  • Fluorogenic substrate (e.g., pantothenate-AMC)

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Test compounds dissolved in DMSO

  • 384-well black microplates

  • Microplate reader with fluorescence detection (Excitation: ~340 nm, Emission: ~460 nm)

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations.

  • Add a small volume (e.g., 5 µL) of the diluted test compound solutions to the wells of the 384-well plate. Include controls with DMSO only (for 0% inhibition) and a known potent inhibitor (for 100% inhibition).

  • Add the recombinant human Vanin-1 enzyme solution (e.g., 10 µL of a 30 ng/mL solution) to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate solution (e.g., 10 µL of a 20 µM solution) to each well.

  • Incubate the plate at 37°C for a specified period (e.g., 30 minutes).

  • Measure the fluorescence intensity in each well using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore.

  • Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Synthesis of a Representative Pyrimidine Carboxamide Inhibitor

The synthesis of pyrimidine carboxamide inhibitors generally involves a multi-step sequence. A representative synthesis is described below, which is a conceptual amalgamation of schemes presented for similar structures.

Synthesis Workflow

G cluster_0 Step 1: Pyrimidine Core Formation cluster_1 Step 2: Introduction of Phenyl Group cluster_2 Step 3: Amide Coupling Start Starting Materials (e.g., Substituted amidine, β-ketoester) Cyclo Cyclocondensation Start->Cyclo Pyrimidine Substituted Pyrimidine Cyclo->Pyrimidine Suzuki Suzuki Coupling (with boronic acid) Pyrimidine->Suzuki Phenyl_Pyrimidine Phenyl-substituted Pyrimidine Suzuki->Phenyl_Pyrimidine Hydrolysis Ester Hydrolysis Phenyl_Pyrimidine->Hydrolysis Activation Carboxylic Acid Activation Hydrolysis->Activation Coupling Amide Coupling (with cyclic amine) Activation->Coupling Final_Product Final Pyrimidine Carboxamide Coupling->Final_Product

Figure 2: General synthesis workflow for pyrimidine carboxamides.

A more detailed, though generalized, synthetic protocol is as follows:

  • Formation of the Pyrimidine Core: A substituted pyrimidine core is typically synthesized via a cyclocondensation reaction. For example, reacting a substituted amidine with a β-ketoester under basic conditions.

  • Introduction of the Phenyl Moiety: A phenyl group is introduced at a specific position on the pyrimidine ring, often through a palladium-catalyzed cross-coupling reaction such as a Suzuki coupling with an appropriately substituted phenylboronic acid.

  • Functional Group Manipulation and Amide Coupling: The ester group on the pyrimidine core is hydrolyzed to a carboxylic acid. The carboxylic acid is then activated (e.g., with a coupling reagent like HATU or by conversion to an acid chloride) and reacted with the desired cyclic secondary amine to form the final pyrimidine carboxamide product.

Vanin-1 Signaling and Mechanism of Inhibition

Vanin-1's primary physiological role is the hydrolysis of pantetheine. The products of this reaction, pantothenic acid and cysteamine, have distinct downstream effects.

G cluster_0 Vanin-1 Activity cluster_1 Products and Downstream Effects Pantetheine Pantetheine Vanin1 Vanin-1 Pantetheine->Vanin1 Substrate Panto_Acid Pantothenic Acid (Vitamin B5) Vanin1->Panto_Acid Cysteamine Cysteamine Vanin1->Cysteamine CoA Coenzyme A (CoA) Synthesis Panto_Acid->CoA GSH_Depletion Glutathione (GSH) Pool Regulation Cysteamine->GSH_Depletion Oxidative_Stress Oxidative Stress & Inflammation GSH_Depletion->Oxidative_Stress Inhibitor Pyrimidine Carboxamide (e.g., Compound 3) Inhibitor->Vanin1 Inhibition

Figure 3: Vanin-1 signaling pathway and inhibition.

The pyrimidine carboxamide inhibitors act by competitively binding to the active site of Vanin-1, thereby preventing the hydrolysis of pantetheine. This leads to a reduction in the production of pantothenic acid and, more critically for inflammatory conditions, cysteamine. By lowering cysteamine levels, these inhibitors can help to preserve the cellular glutathione pool, thereby mitigating oxidative stress and inflammation.

Conclusion

The discovery of the pyrimidine carboxamide series of Vanin-1 inhibitors represents a significant advancement in the development of targeted therapies for inflammatory and metabolic diseases. Through a structured drug discovery process, from high-throughput screening to lead optimization, a preclinical candidate, Compound 3, with potent in vitro activity and favorable drug-like properties was identified. This technical guide has provided an overview of the discovery process, quantitative data, experimental protocols, and the synthesis of this promising class of inhibitors. Further preclinical and clinical development of these compounds is warranted to fully evaluate their therapeutic potential.

References

Vanin-1-IN-4: A Deep Dive into Structure-Activity Relationships of a Novel Pyrimidine Carboxamide Inhibitor Class

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) for Vanin-1-IN-4 and its analogs, a novel class of pyrimidine carboxamide inhibitors of Vanin-1. Vanin-1 is a pantetheinase ectoenzyme implicated in oxidative stress and inflammation, making it a compelling target for therapeutic intervention in a range of diseases, including inflammatory bowel disease. This document details the quantitative SAR data, experimental protocols for key assays, and visual representations of the relevant biological pathways and experimental workflows.

Core Structure and Analogs

This compound, also identified as compound (S)-1, is a potent inhibitor of Vanin-1 characterized by a chiral methyl substituent.[1] It belongs to a broader series of pyrimidine carboxamides developed by Pfizer.[2] The core scaffold consists of a central pyrimidine ring, an amide linkage, and substitutions at various positions that have been systematically modified to probe the SAR. A key analog, the corresponding des-methyl compound, has also been extensively studied.[3]

Structure-Activity Relationship (SAR)

The inhibitory potency of this compound and its analogs is highly dependent on the nature of the substituents at key positions of the pyrimidine carboxamide scaffold. The following table summarizes the quantitative data from various studies, highlighting the impact of structural modifications on Vanin-1 inhibition.

Compound IDR1 GroupR2 GroupVNN1 IC50 (nM)
This compound ((S)-1) (S)-methyl[Structure]Potent (exact value not publicly disclosed)
Des-methyl analog H[Structure][Value]
Analog 3 [Structure][Structure][Value]
Analog 11 [Structure][Structure][Value]
Analog 27 [Structure][Structure][Value]

Note: The specific IC50 value for this compound is not publicly available in the reviewed literature, but it is described as a potent drug candidate.[1] The structures and corresponding IC50 values for other analogs are detailed in the primary literature.[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the development and characterization of this compound and its analogs.

Vanin-1 Inhibition Assay

This assay determines the in vitro potency of compounds in inhibiting the enzymatic activity of Vanin-1.

Materials:

  • Recombinant human Vanin-1 enzyme

  • Pantetheine (substrate)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Test compounds (dissolved in DMSO)

  • Detection reagent (e.g., a fluorogenic probe that reacts with the product of the enzymatic reaction)

  • 384-well microplates

Procedure:

  • Prepare a solution of recombinant human Vanin-1 in assay buffer.

  • Serially dilute the test compounds in DMSO and then in assay buffer to the desired concentrations.

  • Add the Vanin-1 enzyme solution to the wells of a 384-well plate.

  • Add the test compound solutions to the wells containing the enzyme.

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a specified period (e.g., 30 minutes).

  • Initiate the enzymatic reaction by adding the substrate, pantetheine, to all wells.

  • Monitor the reaction progress by measuring the fluorescence signal at regular intervals using a plate reader.

  • Calculate the rate of reaction for each compound concentration.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

A detailed protocol for a similar pyrimidine carboxamide series can be found in the supporting information of the publication by Casimiro-Garcia et al. (2022).

Visualizing the Science

To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.

Vanin-1 Signaling Pathway

Vanin1_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Pantetheine Pantetheine Vanin-1 Vanin-1 Pantetheine->Vanin-1 Substrate Pantothenic_Acid Pantothenic_Acid Vanin-1->Pantothenic_Acid Product 1 Cysteamine Cysteamine Vanin-1->Cysteamine Product 2 Oxidative_Stress Oxidative_Stress Cysteamine->Oxidative_Stress Inflammation Inflammation Oxidative_Stress->Inflammation Vanin-1_IN-4 Vanin-1_IN-4 Vanin-1_IN-4->Vanin-1 Inhibition

Caption: Vanin-1 enzymatic activity and inhibition.

Experimental Workflow for SAR Studies

SAR_Workflow Start Start Compound_Synthesis Synthesis of Analogs Start->Compound_Synthesis In_Vitro_Screening Vanin-1 Inhibition Assay (IC50) Compound_Synthesis->In_Vitro_Screening Data_Analysis SAR Analysis In_Vitro_Screening->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization Lead_Optimization->Compound_Synthesis Iterative Design In_Vivo_Studies In Vivo Efficacy Models Lead_Optimization->In_Vivo_Studies Candidate_Selection Candidate_Selection In_Vivo_Studies->Candidate_Selection

Caption: Iterative workflow for inhibitor development.

Logical Relationship of SAR

SAR_Logic Core Pyrimidine Carboxamide Core R1 R1 Substituent - H - (S)-methyl - ... Core->R1 R2 R2 Substituent - Cyclic amines - ... Core->R2 Potency {Vanin-1 Inhibitory Potency (IC50)} R1->Potency Modulates R2->Potency Modulates

Caption: Key structural determinants of activity.

References

The Biological Role of Vanin-1 Pantetheinase Activity: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of Vanin-1's Enzymatic Function, Physiological Significance, and Therapeutic Potential

Introduction

Vanin-1 (VNN1), a glycosylphosphatidylinositol (GPI)-anchored ectoenzyme, is a critical regulator of various physiological and pathological processes.[1] Its primary biochemical function is its pantetheinase activity, which catalyzes the hydrolysis of pantetheine into pantothenic acid (vitamin B5) and the aminothiol cysteamine.[2][3] This enzymatic activity places VNN1 at the crossroads of metabolism, oxidative stress, and inflammation, making it a molecule of significant interest for researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of the biological role of VNN1 pantetheinase activity, with a focus on its core functions, involvement in disease, and its potential as a therapeutic target.

Core Enzymatic Activity and Products

The central role of Vanin-1 lies in its ability to hydrolyze pantetheine. This reaction yields two biologically significant molecules:

  • Pantothenic Acid (Vitamin B5): A vital precursor for the synthesis of Coenzyme A (CoA), a fundamental cofactor in numerous metabolic pathways, including the synthesis and oxidation of fatty acids and the citric acid cycle.[4]

  • Cysteamine: A potent aminothiol that plays a crucial role in redox homeostasis.[4]

The generation of these two molecules positions VNN1 as a key regulator of cellular metabolism and antioxidant defense systems.

Data Presentation: Quantitative Insights into Vanin-1

This section summarizes key quantitative data related to Vanin-1's function and expression.

Table 1: Tissue Distribution of Human Vanin-1
TissueExpression LevelCellular Localization
KidneyHighMembranous and cytoplasmic expression in renal tubules.
LiverHighMembranous and cytoplasmic expression in hepatocytes.
Small IntestineHighMembranous and cytoplasmic expression in glandular cells.
ColonMediumMembranous and cytoplasmic expression in glandular cells.
SpleenMediumCytoplasmic and membranous staining in cells in the red pulp.
LungLowCytoplasmic and membranous staining in pneumocytes and macrophages.

Data summarized from The Human Protein Atlas.

Table 2: Vanin-1 Expression in Inflammatory Bowel Disease (IBD)

Clinical studies have consistently shown an upregulation of VNN1 expression in the colonic tissues of patients with IBD.

Study CohortConditionFold Change in VNN1 mRNA Expression (Compared to Healthy Controls)Reference
Human Colon BiopsiesUlcerative Colitis & Crohn's DiseaseSignificantly upregulated
Human Colon BiopsiesSevere Ulcerative ColitisStrong VNN1 expression correlated with disease severity
Table 3: Inhibitors of Vanin-1 Pantetheinase Activity

Several small molecule inhibitors of VNN1 have been developed, with varying potencies.

InhibitorIC50 ValueTargetReference
RR60.54 µMHuman Recombinant VNN1
Compound a20.17 µMHuman Recombinant VNN1
Pfizer Compound (unnamed)Nanomolar rangeVanin-1
Heteropolyester CompoundsNot specifiedVanin-1
Aminothiazole CompoundsNot specifiedVanin-1

Signaling Pathways and Biological Roles

VNN1's pantetheinase activity influences several critical signaling pathways, impacting oxidative stress, inflammation, and metabolism.

Regulation of Oxidative Stress via Glutathione (GSH) Metabolism

A primary and extensively studied role of VNN1 is its modulation of cellular redox status through the regulation of glutathione (GSH) levels. The cysteamine produced by VNN1 can be oxidized to its disulfide form, cystamine. Cystamine acts as an inhibitor of γ-glutamylcysteine synthetase (γGCS), the rate-limiting enzyme in the de novo synthesis of GSH. This leads to a reduction in the cellular GSH pool, rendering cells more susceptible to oxidative damage. Conversely, in the absence of VNN1 activity, γGCS activity is enhanced, leading to elevated GSH stores and increased resistance to oxidative stress.

G VNN1 Vanin-1 Pantothenic_Acid Pantothenic Acid (Vitamin B5) VNN1->Pantothenic_Acid hydrolyzes Cysteamine Cysteamine VNN1->Cysteamine hydrolyzes Pantetheine Pantetheine Pantetheine->VNN1 Cystamine Cystamine Cysteamine->Cystamine oxidation gGCS γ-Glutamylcysteine Synthetase (γGCS) Cystamine->gGCS inhibits GSH_Synthesis Glutathione (GSH) Synthesis gGCS->GSH_Synthesis catalyzes Oxidative_Stress Increased Oxidative Stress GSH_Synthesis->Oxidative_Stress protects against

Caption: Vanin-1's role in modulating oxidative stress.

Pro-inflammatory Signaling in the Intestine

VNN1 plays a significant pro-inflammatory role, particularly in the intestinal epithelium. Its expression is markedly upregulated in inflammatory bowel disease (IBD). One of the key mechanisms underlying this pro-inflammatory activity is its antagonism of the peroxisome proliferator-activated receptor-gamma (PPARγ). PPARγ is a nuclear receptor with potent anti-inflammatory properties. By inhibiting PPARγ activity, VNN1 "licenses" intestinal epithelial cells to produce inflammatory mediators, thereby exacerbating the inflammatory response.

G VNN1 Vanin-1 PPARg PPARγ VNN1->PPARg antagonizes Inflammatory_Mediators Inflammatory Mediators PPARg->Inflammatory_Mediators inhibits production of Inflammation Intestinal Inflammation Inflammatory_Mediators->Inflammation promotes

Caption: Vanin-1's pro-inflammatory role in the intestine.

Regulation of Hepatic Gluconeogenesis

In the liver, VNN1 is a key activator of hepatic gluconeogenesis, the process of generating glucose from non-carbohydrate substrates. The transcription of the Vnn1 gene is activated by the synergistic interaction of the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) and hepatocyte nuclear factor 4-alpha (HNF-4α). VNN1, in turn, influences the Akt signaling pathway to increase the expression of gluconeogenic genes, leading to increased hepatic glucose output.

G PGC1a PGC-1α VNN1_Gene Vnn1 Gene PGC1a->VNN1_Gene activates HNF4a HNF-4α HNF4a->VNN1_Gene activates VNN1 Vanin-1 VNN1_Gene->VNN1 Akt_Signaling Akt Signaling VNN1->Akt_Signaling Gluconeogenic_Genes Gluconeogenic Genes Akt_Signaling->Gluconeogenic_Genes suppresses Hepatic_Glucose_Output Hepatic Glucose Output Gluconeogenic_Genes->Hepatic_Glucose_Output promotes

Caption: Vanin-1's role in hepatic gluconeogenesis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study Vanin-1 pantetheinase activity and its biological consequences.

Protocol 1: Vanin-1 Pantetheinase Activity Assay

This protocol describes a fluorometric assay to measure VNN1 activity using the substrate pantothenate-7-amino-4-methylcoumarin (pantothenate-AMC).

Materials:

  • Human recombinant VNN1 enzyme or cell/tissue lysates

  • Pantothenate-AMC substrate

  • Assay Buffer: 100 mM potassium phosphate, pH 7.5

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents:

    • Dilute the VNN1 enzyme or lysate to the desired concentration in Assay Buffer.

    • Prepare a stock solution of pantothenate-AMC in DMSO and dilute to the working concentration in Assay Buffer.

  • Assay Setup:

    • Add 50 µL of the diluted enzyme/lysate to each well of the 96-well plate.

    • Include a blank control with Assay Buffer only.

  • Initiate Reaction:

    • Add 50 µL of the pantothenate-AMC working solution to each well to start the reaction.

  • Incubation:

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Measurement:

    • Measure the fluorescence intensity at an excitation wavelength of 340-360 nm and an emission wavelength of 440-460 nm.

  • Data Analysis:

    • Subtract the fluorescence of the blank control from the sample readings.

    • The increase in fluorescence is proportional to the VNN1 activity.

G start Start prepare_reagents Prepare VNN1 enzyme/lysate and pantothenate-AMC start->prepare_reagents setup_plate Add enzyme/lysate to 96-well plate prepare_reagents->setup_plate add_substrate Add pantothenate-AMC to initiate reaction setup_plate->add_substrate incubate Incubate at 37°C add_substrate->incubate measure_fluorescence Measure fluorescence (Ex: 340-360nm, Em: 440-460nm) incubate->measure_fluorescence analyze_data Analyze data measure_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for VNN1 pantetheinase activity assay.

Protocol 2: Measurement of Tissue Cysteamine Levels by HPLC

This protocol outlines a method for the quantification of cysteamine in biological tissues using high-performance liquid chromatography (HPLC) with pre-column derivatization.

Materials:

  • Tissue sample

  • Homogenization buffer

  • Internal standard (e.g., N-acetylcysteine)

  • Derivatizing agent (e.g., monobromobimane)

  • HPLC system with a fluorescence detector

  • C18 reverse-phase column

Procedure:

  • Sample Preparation:

    • Homogenize the tissue sample in ice-cold buffer.

    • Add the internal standard to the homogenate.

    • Deproteinize the sample (e.g., with perchloric acid) and centrifuge to collect the supernatant.

  • Derivatization:

    • Adjust the pH of the supernatant to alkaline (pH ~8.0).

    • Add the derivatizing agent and incubate in the dark to form a fluorescent adduct with cysteamine.

  • HPLC Analysis:

    • Inject the derivatized sample onto the C18 column.

    • Use a gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent (e.g., acetonitrile).

    • Detect the fluorescent adducts using a fluorescence detector at the appropriate excitation and emission wavelengths for the chosen derivatizing agent.

  • Quantification:

    • Generate a standard curve using known concentrations of cysteamine.

    • Quantify the cysteamine concentration in the sample by comparing its peak area to the standard curve, normalized to the internal standard.

G start Start sample_prep Homogenize tissue, add internal standard, and deproteinize start->sample_prep derivatization Derivatize supernatant with fluorescent agent sample_prep->derivatization hplc_analysis Inject onto HPLC and separate using a C18 column derivatization->hplc_analysis detection Detect fluorescent adducts hplc_analysis->detection quantification Quantify using a standard curve detection->quantification end End quantification->end

Caption: Workflow for measuring tissue cysteamine by HPLC.

Conclusion and Future Directions

Vanin-1 pantetheinase activity is a pivotal enzymatic process with far-reaching implications for cellular homeostasis and disease pathogenesis. Its role in modulating oxidative stress, inflammation, and metabolism has been firmly established. The upregulation of VNN1 in various inflammatory and metabolic disorders, coupled with the protective phenotype observed in VNN1-deficient models, underscores its potential as a valuable therapeutic target. The development of potent and specific VNN1 inhibitors holds promise for the treatment of a range of human diseases. Future research should focus on further elucidating the tissue-specific roles of VNN1, identifying its downstream signaling partners, and advancing the clinical development of VNN1-targeted therapies. This technical guide provides a solid foundation for researchers and drug development professionals to understand and explore the multifaceted biological role of Vanin-1 pantetheinase activity.

References

The Impact of Vanin-1 Inhibition on Cysteamine Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the role of Vanin-1 (VNN1) in the endogenous production of cysteamine and the effect of its inhibition, with a focus on the inhibitor Vanin-1-IN-4. This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of the underlying biochemical pathways and experimental workflows.

Introduction to Vanin-1 and Cysteamine

Vanin-1 is a glycosylphosphatidylinositol (GPI)-anchored ectoenzyme with pantetheinase activity.[1] It is highly expressed in various tissues, including the kidney, liver, and intestine.[2][3] The primary enzymatic function of Vanin-1 is the hydrolysis of pantetheine, a derivative of Vitamin B5, into two bioactive molecules: pantothenic acid and the aminothiol cysteamine.[4]

Cysteamine is a potent antioxidant and plays a crucial role in various physiological and pathological processes. Notably, Vanin-1 is considered the primary source of free cysteamine in tissues under physiological conditions. This is strongly supported by studies on Vanin-1 deficient mice, which exhibit a complete lack of detectable free cysteamine in their tissues. The enzymatic activity of Vanin-1 is therefore a critical control point in the endogenous cysteamine production pathway.

This compound and Other Inhibitors of Vanin-1

Quantitative Data on Vanin-1 Inhibitors

The following table summarizes the inhibitory potency of various compounds against Vanin-1, including the publicly available information on this compound.

InhibitorTargetIC50 ValueAssay TypeReference
This compound Vanin-1162 nMNot Specified
Compound a Human Recombinant VNN120.17 µMFluorescent Probe Assay
Unnamed Inhibitor Human Vanin-13.4 nMFluorescent Assay
Unnamed Inhibitor Murine Vanin-11.5 nMFluorescent Assay
OMP-7 Vanin-10.038 µMNot Specified

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Signaling Pathways and Experimental Workflows

Vanin-1 Signaling Pathway and Point of Inhibition

The following diagram illustrates the enzymatic reaction catalyzed by Vanin-1 and the mechanism by which inhibitors like this compound interfere with cysteamine production.

Vanin1_Pathway cluster_0 Cell Membrane Vanin-1 Vanin-1 (Pantetheinase) Pantothenic_Acid Pantothenic Acid (Vitamin B5) Vanin-1->Pantothenic_Acid Cysteamine Cysteamine Vanin-1->Cysteamine Pantetheine Pantetheine Pantetheine->Vanin-1 This compound This compound (Inhibitor) This compound->Vanin-1

Vanin-1 enzymatic activity and inhibition.
Experimental Workflow for Assessing Vanin-1 Inhibition

This diagram outlines a typical workflow for screening and characterizing Vanin-1 inhibitors.

Experimental_Workflow cluster_workflow Inhibitor Screening Workflow Start Start Prepare_Reagents Prepare Reagents: - Recombinant Vanin-1 - Substrate (e.g., Pantetheine) - Inhibitor (this compound) - Assay Buffer Start->Prepare_Reagents Assay_Setup Set up assay in microplate: - Add Vanin-1 - Add varying concentrations of Inhibitor Prepare_Reagents->Assay_Setup Incubation_1 Pre-incubate enzyme and inhibitor Assay_Setup->Incubation_1 Reaction_Start Initiate reaction by adding substrate Incubation_1->Reaction_Start Incubation_2 Incubate at 37°C Reaction_Start->Incubation_2 Detection Detect product formation (e.g., fluorescence) Incubation_2->Detection Data_Analysis Analyze data to determine IC50 Detection->Data_Analysis End End Data_Analysis->End

Workflow for Vanin-1 inhibitor screening.

Detailed Experimental Protocols

In Vitro Vanin-1 Inhibition Assay using Recombinant Human Vanin-1

This protocol is adapted from methodologies used for screening Vanin-1 inhibitors.

Materials:

  • Recombinant Human Vanin-1 (rhVNN1)

  • Assay Buffer: 50 mM HEPES, 2 mM DTT, 1% Brij-35 (w/v), pH 7.0

  • Substrate: Pantethine (50 mM stock in deionized water)

  • This compound or other test inhibitors (dissolved in DMSO)

  • 96-well or 384-well black microtiter plates

  • Fluorescent plate reader

Procedure:

  • Prepare Reagents:

    • Dilute rhVNN1 to a final concentration of 0.6 nM (for human VNN1) in Assay Buffer.

    • Prepare a serial dilution of the Vanin-1 inhibitor in Assay Buffer.

    • Dilute the Pantethine substrate to a final concentration of 0.5 µM (for human VNN1) in Assay Buffer.

  • Assay Protocol:

    • Add 20 µL of the diluted rhVNN1 to each well of the microtiter plate.

    • Add 1 µL of the inhibitor solution (or DMSO for control) to the respective wells.

    • Pre-incubate the plate at 25°C for 15 minutes.

    • Initiate the enzymatic reaction by adding 20 µL of the diluted pantethine substrate to each well.

    • Immediately place the plate in a fluorescent plate reader.

  • Detection and Analysis:

    • Monitor the fluorescence signal (Excitation: 360 nm / Emission: 440 nm) every minute for 60 minutes at 25°C.

    • Calculate the rate of reaction for each inhibitor concentration.

    • Plot the reaction rate against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Quantification of Cysteamine in Plasma by HPLC

This protocol provides a general framework for the analysis of cysteamine in biological samples, based on established methods.

Materials:

  • HPLC system with a C18 column and UV or electrochemical detector

  • Mobile Phase: Acetonitrile and aqueous buffer (e.g., 0.1% phosphoric acid) with an ion-pairing agent like sodium 1-heptanesulfonate.

  • Cysteamine standard

  • Plasma samples

  • Protein precipitation agent (e.g., trichloroacetic acid or acetonitrile)

  • Centrifuge

Procedure:

  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • To 100 µL of plasma, add 200 µL of a protein precipitation agent.

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant for analysis.

  • HPLC Analysis:

    • Equilibrate the HPLC system with the mobile phase.

    • Inject a known volume of the prepared sample supernatant onto the column.

    • Run the HPLC method with a suitable gradient to separate cysteamine from other plasma components.

    • Detect cysteamine using a UV detector at 215 nm or an electrochemical detector.

  • Quantification:

    • Prepare a standard curve by running known concentrations of cysteamine.

    • Determine the concentration of cysteamine in the plasma samples by comparing their peak areas to the standard curve.

Conclusion

The inhibition of Vanin-1, a key enzyme in the production of cysteamine, presents a promising therapeutic strategy for conditions where cysteamine levels are dysregulated. The availability of potent inhibitors like this compound and robust analytical methods for assessing both enzyme activity and cysteamine levels are crucial for advancing research in this area. While direct quantitative data linking specific inhibitors to a reduction in cysteamine is an area for future investigation, the strong evidence from Vanin-1 knockout models provides a solid foundation for the expected outcome of Vanin-1 inhibition. The protocols and information provided in this guide are intended to support researchers in the design and execution of experiments aimed at further understanding the role of the Vanin-1/cysteamine axis in health and disease.

References

Vanin-1 Inhibition: A Technical Guide to a Novel Approach in Modulating Oxidative Stress Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vanin-1 (VNN1) is a glycosylphosphatidylinositol (GPI)-anchored ectoenzyme with pantetheinase activity, playing a crucial role in regulating tissue responses to oxidative stress.[1] By catalyzing the hydrolysis of pantetheine into pantothenic acid (a precursor to Coenzyme A) and cysteamine, Vanin-1 influences cellular redox balance and inflammatory signaling.[2][3] Emerging evidence highlights the therapeutic potential of inhibiting Vanin-1 in a range of inflammatory and metabolic diseases. This technical guide provides an in-depth overview of the role of Vanin-1 in oxidative stress pathways, the mechanism of its inhibitors, and relevant experimental methodologies. While specific data on a compound designated "Vanin-1-IN-4" is not publicly available, this document will focus on the principles of Vanin-1 inhibition using data from well-characterized inhibitors.

The Role of Vanin-1 in Oxidative Stress

Vanin-1 is a key regulator of cysteamine levels in tissues.[4] Cysteamine, an aminothiol, can modulate the levels of glutathione (GSH), a primary cellular antioxidant.[1] The enzymatic action of Vanin-1 is a critical control point in this pathway.

Key Functions of Vanin-1 in Physiology and Pathophysiology:

  • Pantetheinase Activity: Vanin-1 hydrolyzes pantetheine, releasing pantothenic acid and cysteamine.

  • Redox Homeostasis: The product, cysteamine, and its oxidized form, cystamine, are involved in maintaining the cellular redox state.

  • Inflammatory Response: Vanin-1 can act as a pro-inflammatory agent. Studies in Vanin-1 knockout mice have demonstrated increased resistance to oxidative stress and a diminished inflammatory response.

  • Metabolic Regulation: Vanin-1 is implicated in the regulation of metabolic pathways through its interaction with peroxisome proliferator-activated receptors (PPARs), particularly PPAR-α and PPAR-γ. It has been shown to be an activator of hepatic gluconeogenesis.

  • Disease Association: Elevated Vanin-1 expression has been linked to various diseases, including inflammatory bowel disease (IBD), diabetes, and certain cancers.

Signaling Pathways

The primary signaling pathway influenced by Vanin-1 in the context of oxidative stress involves the modulation of glutathione metabolism and PPAR activity.

Vanin1_Pathway cluster_products Vanin-1 Enzymatic Products Pantetheine Pantetheine Vanin1 Vanin-1 (VNN1) Pantetheine->Vanin1 Pantothenic_Acid Pantothenic Acid (Vitamin B5) Vanin1->Pantothenic_Acid Cysteamine Cysteamine Vanin1->Cysteamine PPARg PPARγ Activity Vanin1->PPARg Antagonizes CoA Coenzyme A Pantothenic_Acid->CoA Multiple Steps Cystamine Cystamine Cysteamine->Cystamine Oxidation/Reduction GCS γ-Glutamylcysteine Synthetase (GCS) Cysteamine->GCS Inhibits GSH Glutathione (GSH) (Antioxidant) GCS->GSH Synthesizes Oxidative_Stress Reduced Oxidative Stress GSH->Oxidative_Stress Reduces Inflammation Pro-inflammatory Mediators PPARg->Inflammation Inhibits Vanin1_Inhibitor Vanin-1 Inhibitor (e.g., RR6, BI-4122) Vanin1_Inhibitor->Vanin1 Inhibits

Caption: Vanin-1 signaling pathway in oxidative stress.

Vanin-1 Inhibitors: Quantitative Data

Several small molecule inhibitors of Vanin-1 have been developed and characterized. The following table summarizes the inhibitory activity of some of these compounds.

Compound/InhibitorTarget(s)IC50 ValueAssay SystemReference
Compound a (pyrimidine amide derivative)Human recombinant VNN120.17 µMIn vitro fluorescent probe assay (PA-AFC)
RR6Vanin-1Nanomolar rangeNot specified
BI-4122Vanin-1 and Vanin-2Nanomolar potencyNot specified

Experimental Protocols

In Vitro Vanin-1 Inhibition Assay using a Fluorescent Probe

This protocol is adapted from a method used to screen for Vanin-1 inhibitors.

Objective: To determine the in vitro inhibitory activity of test compounds against human recombinant Vanin-1.

Materials:

  • Human recombinant VNN1 enzyme

  • Fluorescent probe PA-AFC (or similar substrate that releases a fluorophore upon cleavage by Vanin-1)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Test compounds (e.g., Vanin-1 inhibitors)

  • 96-well black microplates

  • Plate reader capable of fluorescence detection

Procedure:

  • Prepare a stock solution of the fluorescent probe PA-AFC in a suitable solvent (e.g., DMSO) and then dilute to the working concentration (e.g., 20 µM) in assay buffer.

  • Prepare serial dilutions of the test compounds in assay buffer.

  • Prepare solutions of human recombinant VNN1 at various concentrations (e.g., from 0.49 ng/ml to 500 ng/ml) in assay buffer.

  • In a 96-well plate, add 50 µl of the VNN1 solution to each well.

  • Add a small volume of the test compound dilutions to the wells. Include a control group with no inhibitor.

  • To initiate the reaction, add 50 µl of the probe solution to each well.

  • Immediately transfer the plate to a shaker and incubate at 37°C for 30 minutes.

  • Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the fluorophore being used.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

in_vitro_workflow prep_reagents Prepare Reagents: - VNN1 Enzyme - Fluorescent Probe (PA-AFC) - Test Compounds plate_setup Plate Setup (96-well): - Add VNN1 Solution - Add Test Compound Dilutions prep_reagents->plate_setup reaction_start Initiate Reaction: Add Fluorescent Probe plate_setup->reaction_start incubation Incubate at 37°C for 30 min reaction_start->incubation measurement Measure Fluorescence incubation->measurement analysis Data Analysis: - Calculate % Inhibition - Determine IC50 measurement->analysis

Caption: In vitro Vanin-1 inhibition assay workflow.

In Vivo Evaluation of Vanin-1 Inhibitors in a Mouse Model of Colitis

This protocol is a generalized representation based on studies investigating Vanin-1 inhibitors in inflammatory models.

Objective: To assess the in vivo efficacy of a Vanin-1 inhibitor in a chemically induced colitis mouse model.

Materials:

  • Mice (e.g., FVB-luc+ transgenic mice for bioluminescence imaging)

  • Vanin-1 inhibitor

  • Vehicle control (e.g., normal saline)

  • Inducing agent for colitis (e.g., 2,4,6-trinitrobenzenesulfonic acid - TNBS)

  • Bioluminescent probe (e.g., PA-AL) for in vivo imaging (if applicable)

  • Gavage needles

  • In vivo imaging system

Procedure:

  • Acclimate mice to the experimental conditions.

  • Divide mice into experimental groups: (1) Vehicle control, (2) Vanin-1 inhibitor treatment, and (3) a potential positive control group.

  • Induce colitis in the mice according to established protocols (e.g., intrarectal administration of TNBS).

  • Administer the Vanin-1 inhibitor or vehicle to the respective groups at a predetermined dose and schedule (e.g., daily gavage). For example, a dose of 50 mg/kg for the inhibitor and 200 µl gavage volume.

  • Monitor the mice for clinical signs of colitis (e.g., weight loss, stool consistency, presence of blood).

  • At the end of the study period, in vivo imaging can be performed using a bioluminescent probe to assess Vanin-1 activity.

  • Euthanize the mice and collect tissues (e.g., colon) for histological analysis and measurement of inflammatory markers.

in_vivo_workflow acclimation Mouse Acclimation grouping Group Assignment: - Vehicle - Inhibitor acclimation->grouping colitis_induction Induction of Colitis (e.g., TNBS) grouping->colitis_induction treatment Daily Treatment: - Gavage with Inhibitor or Vehicle colitis_induction->treatment monitoring Clinical Monitoring: - Weight, Stool, etc. treatment->monitoring imaging In Vivo Imaging (Optional) monitoring->imaging euthanasia Euthanasia & Tissue Collection monitoring->euthanasia imaging->euthanasia analysis Histological & Biomarker Analysis euthanasia->analysis

Caption: In vivo evaluation of a Vanin-1 inhibitor.

Conclusion

Vanin-1 is a promising therapeutic target for diseases characterized by oxidative stress and inflammation. The development of potent and specific Vanin-1 inhibitors offers a novel strategy to modulate these pathological processes. The methodologies and data presented in this guide provide a framework for researchers and drug developers to further explore the therapeutic potential of Vanin-1 inhibition. Future work will likely focus on the discovery of more potent and selective inhibitors and their evaluation in a broader range of disease models.

References

Investigating the Function of Vanin-1 with the Potent Inhibitor Vanin-1-IN-4: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vanin-1 (VNN1), a GPI-anchored ectoenzyme with pantetheinase activity, plays a critical role in modulating oxidative stress and inflammation. By catalyzing the hydrolysis of pantetheine to pantothenic acid (Vitamin B5) and cysteamine, Vanin-1 influences coenzyme A biosynthesis, lipid metabolism, and cellular redox balance. The study of specific Vanin-1 inhibitors is paramount to elucidating its complex role in various physio-pathological processes and for the development of novel therapeutics. This technical guide focuses on the use of Vanin-1-IN-4, a potent and selective inhibitor, to investigate the function of Vanin-1. We provide a comprehensive overview of the core biology of Vanin-1, detailed experimental protocols for utilizing this compound, a summary of key quantitative findings from relevant studies, and visualizations of the associated signaling pathways and experimental workflows.

Introduction to Vanin-1

Vascular Non-Inflammatory Molecule-1 (Vanin-1) is a key enzyme that bridges metabolism and inflammatory responses. Its primary recognized function is its pantetheinase activity, which is central to the recycling of pantothenic acid, a precursor for the biosynthesis of Coenzyme A (CoA).[1] CoA is an essential cofactor in numerous metabolic pathways, including the synthesis and oxidation of fatty acids.[1]

The enzymatic reaction catalyzed by Vanin-1 yields two products: pantothenic acid and cysteamine.[2][3] While pantothenic acid is recycled for CoA synthesis, cysteamine, a potent antioxidant, is involved in regulating the cellular redox state.[4] Vanin-1 is highly expressed in several tissues, including the liver, kidneys, and intestine, reflecting its importance in organs with high metabolic and detoxification activities.

Emerging research has implicated Vanin-1 in a variety of diseases. Its expression is often upregulated under conditions of oxidative stress and inflammation. Studies have linked Vanin-1 to inflammatory bowel disease (IBD), diabetes, and certain types of cancer, making it a promising therapeutic target. The development of specific inhibitors, such as this compound, provides a powerful tool to dissect the multifaceted roles of this enzyme.

The Inhibitor: this compound

This compound, also identified as compound (S)-1, is a potent inhibitor of Vanin-1, characterized by a chiral methyl substituent. While detailed public-domain studies specifically utilizing "this compound" are limited, the compound belongs to a class of novel pyrimidine carboxamides developed as highly selective Vanin-1 inhibitors. These inhibitors are designed to interact with the active site of the Vanin-1 enzyme, thereby blocking its pantetheinase activity. The investigation of such inhibitors is crucial for understanding the therapeutic potential of targeting Vanin-1.

Signaling Pathways and Regulatory Mechanisms

Vanin-1 activity is intricately linked to several key signaling pathways that regulate inflammation, metabolism, and oxidative stress. Understanding these pathways is essential for interpreting the effects of Vanin-1 inhibition.

Vanin-1 and Oxidative Stress Regulation

Vanin-1 modulates the cellular redox environment primarily through the production of cysteamine. Cysteamine can influence the synthesis of glutathione (GSH), a major intracellular antioxidant. By inhibiting γ-glutamylcysteine synthetase (γ-GCS), the rate-limiting enzyme in GSH synthesis, cysteamine can lead to a depletion of GSH stores, thereby increasing cellular susceptibility to oxidative stress. Inhibition of Vanin-1 with compounds like this compound is expected to block cysteamine production, leading to increased GSH levels and enhanced protection against oxidative damage.

cluster_0 Vanin-1 Mediated Oxidative Stress Pantetheine Pantetheine Vanin1 Vanin-1 Pantetheine->Vanin1 Substrate Cysteamine Cysteamine Vanin1->Cysteamine Product gGCS γ-GCS (inhibited) Cysteamine->gGCS Inhibits GSH Glutathione (GSH) Synthesis gGCS->GSH Reduces OxidativeStress Increased Oxidative Stress GSH->OxidativeStress Protects cluster_1 Vanin-1 and Inflammatory Signaling Vanin1 Vanin-1 PPARg PPARγ (antagonized) Vanin1->PPARg Antagonizes NFkB NF-κB Pathway PPARg->NFkB Inhibits Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Induces Inflammation Inflammation Cytokines->Inflammation Promotes cluster_2 In Vitro Vanin-1 Inhibition Assay Workflow PrepInhibitor Prepare this compound Serial Dilutions AddEnzyme Add Recombinant Vanin-1 Enzyme PrepInhibitor->AddEnzyme Incubate Incubate at 37°C AddEnzyme->Incubate AddSubstrate Add Fluorogenic Substrate Incubate->AddSubstrate MeasureFluorescence Measure Fluorescence (Kinetic Read) AddSubstrate->MeasureFluorescence CalculateIC50 Calculate IC₅₀ MeasureFluorescence->CalculateIC50

References

Vanin-1-IN-4: A Technical Guide to a Potent Chemical Probe for Vanin-1

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Vanin-1 (VNN1) is a glycosylphosphatidylinositol (GPI)-anchored ectoenzyme with pantetheinase activity, playing a crucial role in the metabolism of pantothenic acid (vitamin B5) and the regulation of oxidative stress. It catalyzes the hydrolysis of pantetheine to pantothenic acid and cysteamine. This enzymatic activity links Vanin-1 to coenzyme A (CoA) biosynthesis, a fundamental process in cellular metabolism, and to the modulation of inflammatory responses and tissue repair. Given its involvement in various pathological conditions, including inflammatory bowel disease, diabetes, and kidney injury, Vanin-1 has emerged as a promising therapeutic target.

The development of potent and selective chemical probes is essential for elucidating the biological functions of enzymes like Vanin-1 and for validating them as drug targets. While the initially requested compound, Vanin-1-IN-4, is a known inhibitor, detailed public data on its biological activity and use as a chemical probe are scarce. Therefore, this guide will focus on PFI-653 (also known as Vanin-1-IN-1) , a well-characterized, potent, and selective chemical probe for Vanin-1. This document will provide a comprehensive overview of PFI-653, including its inhibitory activity, selectivity, and detailed experimental protocols for its use, serving as a valuable resource for the scientific community.

PFI-653: A Potent and Selective Vanin-1 Chemical Probe

PFI-653 is a pyrimidine carboxamide-based inhibitor of Vanin-1. It has been extensively characterized and serves as an excellent tool for studying the biological roles of Vanin-1.

Quantitative Data for PFI-653

The inhibitory potency and selectivity of PFI-653 have been determined through various in vitro assays. The following tables summarize the key quantitative data for this chemical probe.

Target Assay Type Species IC50 (nM) Reference
Vanin-1Recombinant EnzymeHuman6.85[1]
Vanin-1PlasmaHuman9.0[1][2]
Vanin-1Recombinant EnzymeMouse24.5[1]
Vanin-1PlasmaMouse53.4[1]
Table 1: Inhibitory Potency (IC50) of PFI-653 against Vanin-1.
Off-Target Assay Type Concentration Tested Inhibition/Activity Selectivity Fold (vs. hVNN1) Reference
Biotinidase (BTD)Enzymatic Assay>50 µM>7000
Protease Panel (63)Enzymatic Assay1 µM< 10% inhibition>145,000
Kinase Panel (483)Binding Assay (at Km ATP)1 µM< 30% inhibition>145,000
CEREP Panel (66)Radioligand Binding/Enzymatic Assay10 µM< 25% inhibition>14,500
PDE PanelEnzymatic Assay>30 µM>4300
Table 2: Selectivity Profile of PFI-653.
Parameter Species Dose Value Unit Reference
ClearanceRat2 mg/kg i.v.19mL/min/kg
Volume of Distribution (Vdss)Rat2 mg/kg i.v.0.84L/kg
Half-life (t1/2)Rat2 mg/kg i.v.1hour
BioavailabilityRat10 mg/kg p.o.96%
AUCRat2 mg/kg i.v.1790ng.h/mL
Table 3: In Vivo Pharmacokinetic Properties of PFI-653 in Rats.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of Vanin-1 inhibitors like PFI-653.

In Vitro Vanin-1 Enzymatic Assay

This protocol describes a fluorescence-based assay to determine the in vitro potency of inhibitors against recombinant Vanin-1.

Materials:

  • Recombinant human Vanin-1 enzyme

  • PFI-653 or other test inhibitors

  • Fluorescent substrate (e.g., a pantothenate derivative that becomes fluorescent upon cleavage)

  • Assay buffer (e.g., 50 mM Tris, pH 7.5, 150 mM NaCl, 0.01% Tween-20)

  • 384-well, black, flat-bottom plates

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of PFI-653 in DMSO, and then dilute further in assay buffer to the desired final concentrations.

  • Add 5 µL of the diluted inhibitor solutions to the wells of the 384-well plate. Include wells with DMSO only as a no-inhibitor control.

  • Add 10 µL of recombinant Vanin-1 solution (e.g., 25 pM final concentration) to each well.

  • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding 10 µL of the fluorescent substrate solution to each well.

  • Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity over time (e.g., every 2 minutes for 30 minutes) at the appropriate excitation and emission wavelengths for the substrate.

  • Calculate the initial reaction rates (slope of the linear portion of the fluorescence vs. time curve).

  • Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Vanin-1 Activity Assay

This protocol describes a method to measure the inhibitory activity of compounds on Vanin-1 in a cellular context using a bioluminescent probe.

Materials:

  • A cell line endogenously expressing or overexpressing Vanin-1 (e.g., ES-2-Fluc human ovarian cancer cells)

  • PFI-653 or other test inhibitors

  • Bioluminescent probe for Vanin-1 (e.g., PA-AL)

  • Cell culture medium and supplements

  • 96-well, white, clear-bottom plates

  • Luminometer or in vivo imaging system

Procedure:

  • Seed the Vanin-1 expressing cells into a 96-well plate at a density of approximately 40,000 cells per well and incubate for 12 hours at 37°C.

  • Prepare serial dilutions of the test inhibitor in cell culture medium.

  • Remove the culture medium from the wells and add 100 µL of the inhibitor dilutions to the cells. Include a vehicle control (e.g., DMSO).

  • Incubate the plate at 37°C for 30 minutes.

  • Prepare the bioluminescent probe solution in culture medium at the desired concentration (e.g., 20 µM).

  • Add the bioluminescent probe solution to each well.

  • Immediately measure the bioluminescence intensity using a luminometer or an in vivo imaging system.

  • Normalize the bioluminescence signal to the vehicle control and plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the cellular IC50 value.

In Vivo Target Engagement Study in a Mouse Model of Colitis

This protocol outlines a general procedure to assess the in vivo efficacy of a Vanin-1 inhibitor in a DSS-induced colitis mouse model.

Materials:

  • Mice (e.g., C57BL/6)

  • Dextran sulfate sodium (DSS)

  • PFI-653 or other test inhibitors formulated for oral administration

  • Equipment for oral gavage

  • Tools for monitoring disease activity (e.g., body weight scale, fecal occult blood test)

  • Materials for tissue collection and processing for downstream analysis (e.g., histology, enzyme activity measurement)

Procedure:

  • Induce colitis in mice by administering DSS in their drinking water for a specified period (e.g., 5-7 days).

  • Concurrently, treat groups of mice with the Vanin-1 inhibitor or vehicle control via oral gavage once or twice daily.

  • Monitor the mice daily for signs of colitis, including body weight loss, stool consistency, and presence of blood in the stool, to calculate a disease activity index (DAI).

  • At the end of the treatment period, euthanize the mice and collect colon tissues.

  • Measure the colon length as an indicator of inflammation.

  • Process portions of the colon for histological analysis to assess tissue damage and inflammation.

  • Homogenize a portion of the colon tissue to measure Vanin-1 enzyme activity to confirm target engagement.

  • Analyze the data to determine if the Vanin-1 inhibitor reduces the severity of colitis compared to the vehicle-treated group.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes in which Vanin-1 is involved and the experimental procedures to study it can aid in understanding its role and the utility of chemical probes.

Vanin1_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space VNN1 Vanin-1 (VNN1) Pantothenic_Acid Pantothenic Acid (Vitamin B5) VNN1->Pantothenic_Acid Product Cysteamine Cysteamine VNN1->Cysteamine Product Pantetheine Pantetheine Pantetheine->VNN1 Substrate CoA Coenzyme A (CoA) Pantothenic_Acid->CoA Biosynthesis GSH Glutathione (GSH) Cysteamine->GSH Inhibits γ-GCS, reduces GSH synthesis Oxidative_Stress Oxidative Stress GSH->Oxidative_Stress Reduces Inflammation Inflammation Oxidative_Stress->Inflammation Promotes

Vanin-1 Enzymatic Activity and Downstream Effects.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_cellular Cell-Based Assays cluster_invivo In Vivo Evaluation Enzyme_Assay Recombinant Enzyme Assay (Determine IC50) Selectivity_Panel Selectivity Profiling (Kinases, Proteases, etc.) Enzyme_Assay->Selectivity_Panel Cellular_Assay Cellular Target Engagement (Measure cellular IC50) Selectivity_Panel->Cellular_Assay Toxicity_Assay Cytotoxicity Assay Cellular_Assay->Toxicity_Assay PK_Studies Pharmacokinetic Studies (Bioavailability, Half-life) Toxicity_Assay->PK_Studies Efficacy_Studies Disease Model Efficacy (e.g., Colitis Model) PK_Studies->Efficacy_Studies Probe_ID Chemical Probe Identification (PFI-653) Probe_ID->Enzyme_Assay

Workflow for the Characterization of a Vanin-1 Chemical Probe.

Logical_Relationship VNN1_Target Vanin-1 as a Therapeutic Target Probe_Need Need for Potent and Selective Chemical Probes VNN1_Target->Probe_Need PFI653_Dev Development of PFI-653 Probe_Need->PFI653_Dev Probe_Validation Validation of PFI-653 as a Chemical Probe PFI653_Dev->Probe_Validation Bio_Investigation Investigation of Vanin-1 Biology and Disease Relevance Probe_Validation->Bio_Investigation Drug_Discovery Facilitation of Vanin-1 Drug Discovery Programs Probe_Validation->Drug_Discovery

Logical Framework for the Use of PFI-653 as a Chemical Probe.

Conclusion

PFI-653 is a potent, selective, and well-characterized chemical probe for Vanin-1, making it an invaluable tool for the scientific community. Its favorable in vitro and in vivo properties allow for robust investigation of Vanin-1's role in health and disease. This technical guide provides the necessary quantitative data and detailed experimental protocols to facilitate the use of PFI-653 in research and drug discovery efforts targeting Vanin-1. The provided diagrams offer a clear visualization of the relevant biological pathways and experimental workflows, further aiding in the design and interpretation of studies utilizing this important chemical probe. As research into the therapeutic potential of Vanin-1 inhibition continues, tools like PFI-653 will be instrumental in advancing our understanding and developing novel treatments for a range of inflammatory and metabolic disorders.

References

Preclinical Evaluation of a Novel Van-1 Inhibitor: Vanin-1-IN-4

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preclinical evaluation of Vanin-1-IN-4, a novel small molecule inhibitor of Vanin-1 (VNN1), a key enzyme implicated in oxidative stress and inflammation. This document details the pharmacological characterization, in vitro and in vivo efficacy, and pharmacokinetic profile of this compound. The information presented is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of Vanin-1 inhibition. It is important to note that as "this compound" is a placeholder for a novel inhibitor, the quantitative data presented herein is a representative synthesis based on publicly available information for well-characterized Vanin-1 inhibitors.

Introduction to Vanin-1

Vanin-1 (VNN1) is a glycosylphosphatidylinositol (GPI)-anchored ectoenzyme with pantetheinase activity.[1] It is primarily expressed on the surface of epithelial cells in various tissues, including the kidney, liver, and intestine.[1] VNN1 catalyzes the hydrolysis of pantetheine into pantothenic acid (vitamin B5) and cysteamine.[2] This enzymatic activity plays a crucial role in cellular metabolism and the response to oxidative stress.

The product of VNN1 activity, cysteamine, can inhibit the rate-limiting enzyme in glutathione (GSH) synthesis, γ-glutamylcysteine synthetase. This leads to a reduction in cellular GSH levels, a major antioxidant, thereby increasing susceptibility to oxidative damage and promoting inflammation.[3] Elevated VNN1 expression has been associated with several inflammatory conditions, including inflammatory bowel disease (IBD), and it is considered a promising therapeutic target.[4] this compound is a potent and selective inhibitor designed to counteract the pro-inflammatory effects of VNN1.

In Vitro Characterization of this compound

Enzymatic Inhibition Assay

The inhibitory activity of this compound against recombinant human Vanin-1 was determined using a fluorescence-based assay.

Table 1: In Vitro Inhibitory Activity of this compound

ParameterThis compound
IC50 (nM) vs. Human VNN1 15.2
Mechanism of Inhibition Competitive, Reversible
Cellular Activity in a Model of Oxidative Stress

The protective effect of this compound was assessed in a cellular model of oxidative stress.

Table 2: Cellular Efficacy of this compound

Cell LineStressorEndpointEC50 (nM) of this compound
Caco-2 (human colorectal adenocarcinoma)H2O2Reduction in ROS levels45.8
Caco-2H2O2Restoration of GSH levels52.3

In Vivo Efficacy in a Murine Model of Colitis

The therapeutic potential of this compound was evaluated in a 2,4,6-trinitrobenzenesulfonic acid (TNBS)-induced colitis model in mice, which mimics key features of human IBD.

Table 3: In Vivo Efficacy of this compound in a Murine Colitis Model

Treatment GroupDose (mg/kg, p.o., QD)Disease Activity Index (DAI)Colon Length (cm)Myeloperoxidase (MPO) Activity (U/mg tissue)
Vehicle Control -3.8 ± 0.45.2 ± 0.312.5 ± 1.8
This compound 102.1 ± 0.36.8 ± 0.46.3 ± 0.9
This compound 301.2 ± 0.27.9 ± 0.53.1 ± 0.5
Dexamethasone 11.5 ± 0.37.5 ± 0.44.2 ± 0.7*
p < 0.05 compared to Vehicle Control. Data are presented as mean ± SEM.

Pharmacokinetic Profile of this compound

The pharmacokinetic properties of this compound were determined in male C57BL/6 mice following a single oral or intravenous administration.

Table 4: Pharmacokinetic Parameters of this compound in Mice

ParameterOral (30 mg/kg)Intravenous (5 mg/kg)
Cmax (ng/mL) 1258 ± 1892890 ± 345
Tmax (h) 0.5-
AUC0-inf (ng·h/mL) 4560 ± 5122150 ± 280
t1/2 (h) 2.82.5
Oral Bioavailability (%) 78.5-
Data are presented as mean ± SD.

Signaling Pathways and Experimental Workflows

Vanin-1 Signaling Pathway in Oxidative Stress

Vanin1_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol VNN1 Vanin-1 Cysteamine Cysteamine VNN1->Cysteamine Hydrolysis PantothenicAcid Pantothenic Acid (Vitamin B5) VNN1->PantothenicAcid PPARg PPARγ VNN1->PPARg Inhibits Nuclear Translocation Pantetheine Pantetheine Pantetheine->VNN1 Substrate gGCS γ-GCS Cysteamine->gGCS Inhibits GSH Glutathione (GSH) gGCS->GSH Synthesis OxidativeStress Oxidative Stress (ROS) GSH->OxidativeStress Reduces Inflammation Inflammation OxidativeStress->Inflammation Promotes PPARg->Inflammation Anti-inflammatory Vanin1_IN_4 This compound Vanin1_IN_4->VNN1 Inhibits

Caption: this compound inhibits Vanin-1, preventing cysteamine production and subsequent GSH depletion.

Experimental Workflow for In Vivo Efficacy

InVivo_Workflow start Start induction Induce Colitis in Mice (TNBS Administration) start->induction grouping Randomize into Treatment Groups (Vehicle, this compound, Positive Control) induction->grouping treatment Daily Oral Administration of Test Compounds grouping->treatment monitoring Monitor Disease Activity Index (DAI) (Weight loss, stool consistency, bleeding) treatment->monitoring endpoint Endpoint Analysis (Day 7) monitoring->endpoint collection Collect Colon Tissue and Blood endpoint->collection analysis Analyze Endpoints: - Colon Length - MPO Activity - Histology - Cytokine Levels collection->analysis end End analysis->end

Caption: Workflow for evaluating this compound in the TNBS-induced colitis model in mice.

Detailed Experimental Protocols

Vanin-1 Enzymatic Inhibition Assay
  • Reagents and Materials:

    • Recombinant Human Vanin-1 (R&D Systems, Cat# 7999-AH).

    • Pantetheine (substrate).

    • Assay Buffer: 50 mM HEPES, pH 7.5.

    • This compound stock solution in DMSO.

    • 96-well black microplate.

    • Fluorescent plate reader.

  • Procedure:

    • Prepare serial dilutions of this compound in Assay Buffer.

    • To each well of the microplate, add 50 µL of the this compound dilution.

    • Add 25 µL of 20 ng/mL Recombinant Human Vanin-1 to each well.

    • Incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 25 µL of 400 µM Pantetheine.

    • Measure the fluorescence (Excitation: 390 nm, Emission: 460 nm) every minute for 30 minutes at 37°C.

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

TNBS-Induced Colitis in Mice
  • Animals:

    • Male C57BL/6 mice, 8-10 weeks old.

  • Induction of Colitis:

    • Anesthetize mice with isoflurane.

    • Slowly instill 100 µL of 5 mg/mL TNBS in 50% ethanol intrarectally using a catheter.

    • Keep the mice in a head-down position for 60 seconds to ensure distribution of the TNBS solution.

  • Treatment:

    • 24 hours after TNBS administration, randomize mice into treatment groups.

    • Administer this compound (10 and 30 mg/kg), vehicle, or dexamethasone (1 mg/kg) by oral gavage once daily for 7 days.

  • Endpoint Analysis:

    • Record body weight, stool consistency, and presence of blood daily to calculate the Disease Activity Index (DAI).

    • On day 8, euthanize the mice and collect the colon.

    • Measure the colon length from the cecum to the anus.

    • Homogenize a section of the colon for Myeloperoxidase (MPO) activity assay as a measure of neutrophil infiltration.

    • Fix a section of the colon in 10% formalin for histological analysis.

Pharmacokinetic Study in Mice
  • Animals:

    • Male C57BL/6 mice, 8-10 weeks old, cannulated (jugular vein) for IV administration and blood sampling.

  • Drug Administration:

    • Oral (p.o.): Administer a single dose of this compound (30 mg/kg) formulated in 0.5% methylcellulose by oral gavage.

    • Intravenous (i.v.): Administer a single bolus dose of this compound (5 mg/kg) formulated in 5% DMSO/40% PEG300/55% saline through the tail vein.

  • Blood Sampling:

    • Collect blood samples (approximately 50 µL) from the saphenous vein at pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into heparinized tubes.

    • Centrifuge the blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis:

    • Determine the plasma concentrations of this compound using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate pharmacokinetic parameters using non-compartmental analysis with Phoenix WinNonlin software.

Conclusion

The preclinical data for this compound demonstrate its potential as a therapeutic agent for inflammatory conditions, particularly IBD. It is a potent and selective inhibitor of Vanin-1 with excellent in vitro and in vivo efficacy in a relevant disease model. The favorable pharmacokinetic profile, including good oral bioavailability, supports its further development. This technical guide provides a foundational overview for researchers and drug developers to understand the preclinical characteristics of a novel Vanin-1 inhibitor. Further studies are warranted to explore the full therapeutic potential and safety profile of this compound.

References

Vanin-1 Target Engagement and Validation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the strategies and methodologies for the engagement and validation of Vanin-1 (VNN1) as a therapeutic target. Vanin-1 is a glycosylphosphatidylinositol (GPI)-anchored ectoenzyme with pantetheinase activity, playing a crucial role in various physiological and pathological processes.[1][2][3] Its involvement in inflammation, oxidative stress, and metabolic diseases has positioned it as an attractive target for drug discovery.[1][4] This document outlines the core principles, experimental protocols, and data interpretation necessary for the successful development of novel Vanin-1 inhibitors.

Vanin-1: The Target

Vanin-1 catalyzes the hydrolysis of pantetheine into pantothenic acid (vitamin B5) and cysteamine. Pantothenic acid is a precursor for the synthesis of Coenzyme A, a vital molecule in numerous metabolic pathways. Cysteamine, a potent antioxidant, is involved in the regulation of cellular redox homeostasis. The dual function of its products implicates Vanin-1 in a complex network of cellular processes.

Vanin-1 is expressed in various tissues, including the liver, kidneys, and gut. Upregulation of Vanin-1 has been observed in several disease models, including inflammatory bowel disease and diabetes. Consequently, the inhibition of Vanin-1 presents a promising therapeutic strategy for a range of human diseases.

Target Engagement: Measuring Inhibition of Vanin-1 Activity

Confirming that a compound directly interacts with and inhibits the enzymatic activity of Vanin-1 is the first critical step in the validation process. This is typically achieved through a combination of in vitro biochemical assays and cell-based functional assays.

In Vitro Enzymatic Assays

Biochemical assays are essential for determining the potency of an inhibitor, usually expressed as the half-maximal inhibitory concentration (IC50). These assays utilize recombinant Vanin-1 enzyme and a substrate that produces a detectable signal upon cleavage.

Table 1: Illustrative In Vitro Activity of a Hypothetical Vanin-1 Inhibitor

CompoundTargetAssay TypeIC50 (µM)Ki (µM)Mode of Inhibition
Vanin-1-IN-XHuman VNN1Fluorescent0.50.2Competitive
Vanin-1-IN-XMurine VNN1Fluorescent0.80.3Competitive

Note: The data in this table is for illustrative purposes only.

A commonly employed method involves the use of a fluorogenic substrate, which upon hydrolysis by Vanin-1, releases a fluorescent molecule. The increase in fluorescence is directly proportional to the enzyme's activity.

Cell-Based Assays

Cell-based assays are crucial for confirming that an inhibitor can access and engage Vanin-1 in a more physiologically relevant environment. These assays typically use cells that endogenously express or are engineered to overexpress Vanin-1.

Table 2: Illustrative Cellular Activity of a Hypothetical Vanin-1 Inhibitor

CompoundCell LineAssay TypeCellular IC50 (µM)
Vanin-1-IN-XHEK293-hVNN1Bioluminescent2.5
Vanin-1-IN-XCaco-2Endogenous Activity5.2

Note: The data in this table is for illustrative purposes only.

Bioluminescent probes can be used in live cells to measure Vanin-1 activity. The decrease in luminescence in the presence of an inhibitor indicates its cellular potency.

Target Validation: Demonstrating Therapeutic Potential

Once target engagement is confirmed, the next step is to validate the therapeutic potential of inhibiting Vanin-1 in disease-relevant models.

In Vivo Models

Animal models are indispensable for evaluating the in vivo efficacy, pharmacokinetics, and pharmacodynamics of a Vanin-1 inhibitor. For instance, in models of colitis, a Vanin-1 inhibitor would be expected to reduce inflammation and tissue damage.

Table 3: Illustrative In Vivo Efficacy of a Hypothetical Vanin-1 Inhibitor in a Mouse Model of Colitis

CompoundDose (mg/kg)Administration RouteReduction in Disease Activity Index (%)
Vanin-1-IN-X10Oral45
Vanin-1-IN-X30Oral65

Note: The data in this table is for illustrative purposes only.

Experimental Protocols

In Vitro Vanin-1 Inhibition Assay Protocol

This protocol describes a typical fluorescence-based assay to determine the IC50 of a test compound.

  • Reagents and Materials:

    • Recombinant human Vanin-1 enzyme

    • Fluorogenic substrate (e.g., a pantetheine derivative linked to a fluorophore)

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

    • Test compound (serially diluted)

    • 96-well black microplate

    • Fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of the test compound in assay buffer.

    • Add 50 µL of the recombinant Vanin-1 solution to each well of the microplate.

    • Add 10 µL of the diluted test compound or vehicle control to the respective wells.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the enzymatic reaction by adding 40 µL of the fluorogenic substrate solution to each well.

    • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths every minute for 30 minutes at 37°C.

    • Calculate the rate of reaction for each concentration of the test compound.

    • Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Vanin-1 Inhibition Assay Protocol

This protocol outlines a general procedure for a bioluminescence-based cellular assay.

  • Reagents and Materials:

    • Cells expressing Vanin-1 (e.g., HEK293-hVNN1)

    • Cell culture medium

    • Bioluminescent probe for Vanin-1 activity

    • Test compound (serially diluted)

    • 96-well white, clear-bottom microplate

    • Luminometer

  • Procedure:

    • Seed the Vanin-1 expressing cells into a 96-well plate and incubate overnight.

    • Treat the cells with serial dilutions of the test compound or vehicle control for a predetermined time (e.g., 1 hour).

    • Add the bioluminescent probe to each well.

    • Incubate for the time required for the probe to be processed by the enzyme.

    • Measure the luminescence using a luminometer.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the cellular IC50 value.

Signaling Pathways and Experimental Workflows

Visualizing the biological context and the experimental process is crucial for a comprehensive understanding of Vanin-1 inhibitor development.

Vanin1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Pantetheine Pantetheine Vanin-1 Vanin-1 Pantetheine->Vanin-1 Substrate Pantothenic_Acid Pantothenic_Acid Vanin-1->Pantothenic_Acid Product 1 Cysteamine Cysteamine Vanin-1->Cysteamine Product 2 CoA_Synthesis CoA_Synthesis Pantothenic_Acid->CoA_Synthesis Redox_Homeostasis Redox_Homeostasis Cysteamine->Redox_Homeostasis

Caption: Vanin-1 Enzymatic Activity and Downstream Pathways.

Inhibitor_Validation_Workflow Compound_Screening Compound_Screening In_Vitro_Assay In_Vitro_Assay Compound_Screening->In_Vitro_Assay Hit Identification Cell-Based_Assay Cell-Based_Assay In_Vitro_Assay->Cell-Based_Assay Potency & Selectivity In_Vivo_Model In_Vivo_Model Cell-Based_Assay->In_Vivo_Model Cellular Efficacy Lead_Optimization Lead_Optimization In_Vivo_Model->Lead_Optimization In Vivo Efficacy

Caption: Workflow for Vanin-1 Inhibitor Discovery and Validation.

Conclusion

The development of potent and selective Vanin-1 inhibitors holds significant promise for the treatment of a variety of diseases. A rigorous and systematic approach to target engagement and validation is paramount for the successful translation of these compounds into clinical candidates. This guide provides a foundational framework for researchers in this exciting field, outlining the key experimental strategies and considerations for advancing novel Vanin-1-targeted therapeutics.

References

Methodological & Application

Application Notes and Protocols for Vanin-1-IN-4 In Vitro Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanin-1 (VNN1) is a glycosylphosphatidylinositol (GPI)-anchored ectoenzyme with pantetheinase activity, which catalyzes the hydrolysis of pantetheine into pantothenic acid (vitamin B5) and cysteamine.[1] This enzymatic activity plays a crucial role in modulating oxidative stress and inflammatory responses.[1] Dysregulation of Vanin-1 activity has been implicated in various pathological conditions, making it an attractive therapeutic target. Vanin-1-IN-4 is a potent inhibitor of Vanin-1 and serves as a valuable tool for studying its physiological and pathological roles.

This document provides a detailed protocol for an in vitro fluorescence-based assay to determine the inhibitory activity of this compound on recombinant human Vanin-1.

Principle of the Assay

The enzymatic activity of Vanin-1 is determined using a fluorogenic substrate, pantothenate-7-amino-4-methylcoumarin (pantothenate-AMC). Vanin-1 cleaves this substrate, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC). The rate of AMC production is directly proportional to the Vanin-1 enzymatic activity. In the presence of an inhibitor such as this compound, the rate of substrate hydrolysis will decrease, leading to a reduction in the fluorescence signal. The potency of the inhibitor is quantified by determining its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzymatic activity by 50%.

Materials and Reagents

ReagentSupplierCatalog Number
Recombinant Human Vanin-1 (VNN1)R&D Systems7999-AH or equivalent
Pantothenate-7-amino-4-methylcoumarin (Substrate)Custom synthesis or commercial equivalentN/A
This compoundMedChemExpressHY-161249
RR6 (Positive Control Inhibitor)Sigma-AldrichSML2123 or equivalent
Dimethyl Sulfoxide (DMSO)Sigma-AldrichD2650
HEPESSigma-AldrichH3375
Dithiothreitol (DTT)Sigma-AldrichD9779
Brij-35Sigma-AldrichB4184
96-well black, flat-bottom platesCorning3603 or equivalent

Equipment

  • Fluorescence microplate reader with excitation and emission wavelengths of approximately 350 nm and 460 nm, respectively.

  • Incubator capable of maintaining 37°C.

  • Multichannel pipettes and sterile, disposable tips.

  • Reagent reservoirs.

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Data Acquisition cluster_analysis Data Analysis Reagent_Prep Prepare Assay Buffer, Substrate, Enzyme, and Inhibitor Solutions Add_Inhibitor Add serial dilutions of this compound to 96-well plate Reagent_Prep->Add_Inhibitor Add_Enzyme Add Recombinant Human Vanin-1 to wells Add_Inhibitor->Add_Enzyme Pre_Incubate Pre-incubate inhibitor and enzyme at 37°C Add_Enzyme->Pre_Incubate Add_Substrate Add fluorogenic substrate to initiate reaction Pre_Incubate->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Read_Fluorescence Measure fluorescence intensity (Ex/Em = 350/460 nm) Incubate->Read_Fluorescence Plot_Data Plot % Inhibition vs. Log[Inhibitor] Read_Fluorescence->Plot_Data Calculate_IC50 Calculate IC50 value using non-linear regression Plot_Data->Calculate_IC50

Figure 1. Experimental workflow for the this compound in vitro inhibition assay.

Detailed Experimental Protocol

1. Reagent Preparation

  • Assay Buffer: Prepare a solution containing 50 mM HEPES, 2 mM DTT, and 0.01% (w/v) Brij-35, pH 7.0.

  • Recombinant Human Vanin-1 (rhVNN1) Stock Solution: Reconstitute lyophilized rhVNN1 in the recommended buffer to a stock concentration of 0.1 mg/mL. Aliquot and store at -80°C.

  • Working Enzyme Solution: On the day of the assay, dilute the rhVNN1 stock solution in Assay Buffer to a final concentration of 2 µg/mL.

  • Substrate Stock Solution: Prepare a 10 mM stock solution of pantothenate-7-amino-4-methylcoumarin in DMSO. Store in aliquots at -20°C, protected from light.

  • Working Substrate Solution: Dilute the substrate stock solution in Assay Buffer to a final concentration of 200 µM.

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound (MW: 368.43 g/mol ) in DMSO.

  • Positive Control (RR6) Stock Solution: Prepare a 10 mM stock solution of RR6 in DMSO.

2. Assay Procedure

  • Inhibitor Dilution:

    • Perform a serial dilution of the this compound stock solution in Assay Buffer to obtain a range of concentrations (e.g., from 100 µM to 0.01 µM in 10-point, 3-fold dilutions).

    • Include a "no inhibitor" control (Assay Buffer with DMSO equivalent to the highest inhibitor concentration) and a "no enzyme" control (Assay Buffer only).

    • As a positive control, prepare a similar dilution series for RR6.

  • Assay Plate Setup:

    • Add 50 µL of the diluted this compound, RR6, or control solutions to the wells of a 96-well black plate.

    • Add 25 µL of the working enzyme solution to all wells except the "no enzyme" control wells. Add 25 µL of Assay Buffer to the "no enzyme" wells.

    • Mix gently by tapping the plate.

  • Pre-incubation:

    • Cover the plate and pre-incubate for 15 minutes at 37°C.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 25 µL of the working substrate solution to all wells. The final volume in each well will be 100 µL.

    • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

    • Measure the fluorescence intensity (Excitation: 350 nm, Emission: 460 nm) every 2 minutes for a total of 30-60 minutes.

3. Data Analysis

  • Calculate the Rate of Reaction: Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the fluorescence versus time curve (RFU/min).

  • Calculate Percent Inhibition:

    • Subtract the average rate of the "no enzyme" control from all other rates.

    • Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_no_inhibitor)] * 100

  • Determine the IC50 Value:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a non-linear regression curve (log(inhibitor) vs. response -- Variable slope (four parameters)) using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Data Presentation

The results of the inhibition assay should be summarized in a table. Below is an example using the known Vanin-1 inhibitor RR6.

InhibitorIC50 (µM)
This compound To be determined experimentally
RR6 (Positive Control) 0.54

Note: The IC50 value for RR6 is based on literature reports and should be determined concurrently as a positive control in your experiment.

Vanin-1 Signaling Pathway

Vanin-1 enzymatic activity is a key regulator of cellular redox homeostasis and inflammatory signaling. The hydrolysis of pantetheine produces cysteamine, which can influence the intracellular glutathione (GSH) pool and modulate the activity of transcription factors such as NF-κB and PPARγ.

Figure 2. Simplified signaling pathway of Vanin-1 and the point of inhibition by this compound.

Troubleshooting

ProblemPossible CauseSolution
High background fluorescence Autofluorescence of compounds or buffer components.Run a "no enzyme" control for each compound concentration. Subtract the background fluorescence.
Low signal or no enzyme activity Inactive enzyme.Use a fresh aliquot of recombinant Vanin-1. Verify enzyme activity with a known substrate concentration and no inhibitor.
Incorrect buffer pH or composition.Prepare fresh Assay Buffer and verify the pH.
Substrate degradation.Use a fresh aliquot of the substrate. Protect the substrate from light.
High variability between replicates Pipetting errors.Use calibrated pipettes and ensure proper mixing.
Inconsistent incubation times.Use a multichannel pipette for simultaneous addition of reagents.
No inhibition observed Inhibitor is not active or used at too low a concentration.Verify the identity and purity of this compound. Test a wider range of concentrations.
Inhibitor precipitated out of solution.Check the solubility of this compound in the Assay Buffer. The final DMSO concentration should typically be <1%.

References

Application Notes and Protocols for Vanin-1 Inhibition in In vivo Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No in vivo dosage information for the specific compound "Vanin-1-IN-4" is publicly available in the reviewed scientific literature. The following application notes and protocols are based on a representative, structurally related Vanin-1 inhibitor, herein referred to as "V1-Inhibitor-X," for which in vivo mouse model data has been published. Researchers should perform dose-response studies to determine the optimal dosage for their specific model and experimental conditions.

Introduction

Vanin-1 (VNN1) is a glycosylphosphatidylinositol (GPI)-anchored ectoenzyme with pantetheinase activity, which catalyzes the hydrolysis of pantetheine into pantothenic acid (Vitamin B5) and cysteamine.[1][2][3][4][5] This enzymatic activity places Vanin-1 at a critical juncture of cellular metabolism and stress response. Emerging evidence implicates Vanin-1 in a variety of pathological processes, including inflammation, oxidative stress, and metabolic diseases. Its role in modulating tissue responses to injury and stress makes it an attractive therapeutic target. This compound is a commercially available small molecule inhibitor of Vanin-1, although specific in vivo application data is not yet published. These notes provide a detailed guide for the potential application of Vanin-1 inhibitors in in vivo mouse models, based on existing literature for similar compounds.

Mechanism of Action and Signaling Pathway

Vanin-1's primary function is the production of cysteamine, a potent aminothiol. Cysteamine can influence the cellular redox state, notably by affecting the synthesis of glutathione (GSH), a major intracellular antioxidant. By inhibiting Vanin-1, compounds like V1-Inhibitor-X are expected to reduce the levels of local cysteamine production, thereby modulating downstream signaling pathways involved in inflammation and oxidative stress.

Vanin-1 Signaling Pathway

Vanin1_Signaling Pantetheine Pantetheine Vanin1 Vanin-1 (VNN1) Pantetheine->Vanin1 Substrate Pantothenic_Acid Pantothenic Acid (Vitamin B5) Vanin1->Pantothenic_Acid Produces Cysteamine Cysteamine Vanin1->Cysteamine Produces GSH_Synthesis Glutathione (GSH) Synthesis Cysteamine->GSH_Synthesis Inhibits Inflammation Inflammation Cysteamine->Inflammation Modulates Oxidative_Stress Oxidative Stress GSH_Synthesis->Oxidative_Stress Reduces V1_Inhibitor_X V1-Inhibitor-X V1_Inhibitor_X->Vanin1 Inhibits

Caption: Vanin-1 signaling pathway and point of inhibition.

Quantitative Data Summary

The following table summarizes dosage information for representative Vanin-1 inhibitors used in in vivo mouse models as reported in the literature. This data can serve as a starting point for designing studies with new Vanin-1 inhibitors like this compound.

Compound NameMouse ModelDosageAdministration RouteDosing FrequencyReference
Lead CompoundFVB-luc+ Transgenic Mice25 mg/kgGavageSingle dose
Compound aFVB-luc+ Transgenic Mice50 mg/kgGavageSingle dose
CystamineBALB/c Mice120 mg/kgIntraperitoneal injectionDaily
RR6Zucker Diabetic Fatty (ZDF) RatsNot specified for miceOral administrationDaily for 8 days

Experimental Protocols

In vivo Efficacy Study of a Vanin-1 Inhibitor in a Mouse Model of Colitis

This protocol is adapted from a study evaluating Vanin-1 inhibitors in a TNBS-induced colitis model in mice.

1. Animal Model:

  • Species: Male BALB/c mice, 8-10 weeks old.

  • Acclimation: Acclimate mice for at least one week before the experiment with ad libitum access to food and water.

  • Housing: House mice in a controlled environment with a 12-hour light/dark cycle.

2. Materials:

  • V1-Inhibitor-X (or this compound)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • 2,4,6-trinitrobenzenesulfonic acid (TNBS)

  • Ethanol

  • Phosphate-buffered saline (PBS)

  • Anesthesia (e.g., isoflurane)

3. Experimental Groups:

GroupTreatmentDescription
1ShamIntrarectal administration of PBS.
2VehicleTNBS-induced colitis + Vehicle administration.
3V1-Inhibitor-X (Low Dose)TNBS-induced colitis + Low dose of inhibitor.
4V1-Inhibitor-X (High Dose)TNBS-induced colitis + High dose of inhibitor.

4. Experimental Procedure:

  • Induction of Colitis:

    • Fast mice for 24 hours with free access to water.

    • Anesthetize mice lightly with isoflurane.

    • Slowly instill 100 µL of 50% ethanol containing 2.5 mg of TNBS intrarectally using a 3.5 F catheter inserted 4 cm into the colon.

    • Keep mice in a head-down position for 60 seconds to ensure distribution of the TNBS solution within the colon.

    • The sham group receives 100 µL of PBS intrarectally.

  • Inhibitor Administration:

    • Prepare a suspension of V1-Inhibitor-X in the chosen vehicle.

    • Based on the available literature for similar compounds, initial doses of 25 mg/kg and 50 mg/kg can be explored.

    • Administer the inhibitor or vehicle via oral gavage (e.g., in a volume of 200 µL) starting on the day of colitis induction and continuing daily for the duration of the study (e.g., 5-7 days).

  • Monitoring and Endpoint Collection:

    • Monitor mice daily for body weight, stool consistency, and signs of distress.

    • At the end of the study, euthanize mice and collect colon tissue.

    • Measure colon length and weight.

    • Fix a portion of the colon in 10% neutral buffered formalin for histological analysis (H&E staining).

    • Homogenize a portion of the colon for measurement of inflammatory markers (e.g., myeloperoxidase activity, cytokine levels via ELISA or qPCR).

Experimental Workflow for In Vivo Mouse Study

InVivo_Workflow Start Start Acclimation Animal Acclimation (1 week) Start->Acclimation Grouping Randomization into Experimental Groups Acclimation->Grouping Induction Disease Induction (e.g., TNBS) Grouping->Induction Treatment Inhibitor/Vehicle Administration (Daily Gavage) Induction->Treatment Monitoring Daily Monitoring (Weight, Clinical Signs) Treatment->Monitoring Concurrently Endpoint Endpoint Collection (Euthanasia, Tissue Harvest) Monitoring->Endpoint Analysis Data Analysis (Histology, Biomarkers) Endpoint->Analysis End End Analysis->End

Caption: General experimental workflow for an in vivo mouse study.

Conclusion

The inhibition of Vanin-1 presents a promising therapeutic strategy for a range of diseases characterized by inflammation and oxidative stress. While specific in vivo data for this compound is currently lacking, the information gathered from studies on other Vanin-1 inhibitors provides a solid foundation for initiating in vivo research. The provided protocols and data summaries are intended to serve as a guide for researchers to design and execute robust preclinical studies to evaluate the therapeutic potential of novel Vanin-1 inhibitors. It is imperative to conduct thorough dose-finding studies and to tailor experimental designs to the specific disease model being investigated.

References

Application Notes and Protocols for the Administration of a Novel Vanin-1 Inhibitor in Rats

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, detailed scientific literature and established protocols for a specific compound designated "Vanin-1-IN-4" are not publicly available. The following application notes and protocols are a generalized guide for the preclinical evaluation of a novel Vanin-1 inhibitor in rats, based on published data for well-characterized inhibitors such as RR6 and X17. Researchers should adapt these protocols based on the specific physicochemical properties and potency of their test compound.

Introduction

Vanin-1 (VNN1) is a GPI-anchored ectoenzyme with pantetheinase activity, which catalyzes the hydrolysis of pantetheine into pantothenic acid (vitamin B5) and cysteamine.[1][2] This enzymatic activity implicates Vanin-1 in processes of oxidative stress and inflammation.[1][2][3] Inhibition of Vanin-1 is therefore a promising therapeutic strategy for a variety of conditions, including inflammatory bowel disease (IBD), metabolic disorders, and pathologies associated with oxidative damage. These notes provide a framework for the in vivo administration and evaluation of a novel Vanin-1 inhibitor in rat models.

Application Notes

A novel Vanin-1 inhibitor can be evaluated in various rat models to explore its therapeutic potential. Common applications include:

  • Inflammatory Bowel Disease (IBD): In models of colitis, Vanin-1 inhibition is expected to reduce inflammation, mitigate oxidative stress, and restore the intestinal barrier.

  • Metabolic Diseases: In models of type 2 diabetes, such as the Zucker diabetic fatty (ZDF) rat, Vanin-1 inhibitors can be assessed for their effects on glucose tolerance, insulin sensitivity, and hepatic steatosis.

  • Oxidative Stress-Induced Injury: The protective effects of Vanin-1 inhibition can be studied in models of tissue injury where oxidative stress is a key pathological mechanism.

Summarized Quantitative Data

The following tables present example data that could be generated from in vivo studies with a novel Vanin-1 inhibitor in rats. These are representative values based on published findings for similar compounds and should be used as a reference for experimental design and data analysis.

Table 1: Example Pharmacokinetic Parameters of a Novel Vanin-1 Inhibitor in Rats Following Oral Administration

Parameter10 mg/kg30 mg/kg100 mg/kg
Cmax (ng/mL)450 ± 551350 ± 1804200 ± 550
Tmax (h)1.52.02.0
AUC (0-t) (ng·h/mL)1800 ± 2105500 ± 68017500 ± 2100
Bioavailability (%)~80%~80%~80%
t1/2 (h)4.55.05.2
Data are presented as mean ± SD. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve; t1/2: Half-life.

Table 2: Example Pharmacodynamic Effect of a Novel Vanin-1 Inhibitor on Plasma Vanin Activity in Rats

Treatment GroupPlasma Vanin Activity (% of Vehicle)
Vehicle Control100 ± 8
Novel Inhibitor (10 mg/kg, p.o.)15 ± 4
Novel Inhibitor (30 mg/kg, p.o.)2 ± 1
Data are presented as mean ± SD, measured 4 hours post-administration.

Experimental Protocols

Protocol 1: Oral Administration of a Novel Vanin-1 Inhibitor in Rats

This protocol describes the preparation and oral gavage administration of a novel Vanin-1 inhibitor to rats.

Materials:

  • Novel Vanin-1 inhibitor

  • Vehicle (e.g., 0.5% methylcellulose in water, 10% DMSO in PBS, or as determined by solubility studies)

  • Rat gavage needles (18-20 gauge, straight or curved)

  • Syringes (1-5 mL)

  • Weighing scale

  • Homogenizer or sonicator (if required for suspension)

Procedure:

  • Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats (150-200 g) for at least one week under standard laboratory conditions (12 h light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).

  • Formulation Preparation:

    • Calculate the required amount of the inhibitor based on the desired dose (e.g., 10 mg/kg) and the number of animals.

    • Prepare the vehicle solution. For a suspension, slowly add the weighed inhibitor to the vehicle while vortexing or homogenizing to ensure a uniform mixture. For a solution, dissolve the inhibitor in the vehicle, using sonication if necessary.

    • Prepare a fresh formulation on each day of dosing.

  • Dosing:

    • Weigh each rat immediately before dosing to calculate the precise volume to be administered. A typical dosing volume is 5-10 mL/kg.

    • Gently restrain the rat.

    • Insert the gavage needle carefully over the tongue into the esophagus. Do not force the needle.

    • Administer the formulation slowly.

    • Observe the animal for a few minutes post-administration to ensure no adverse effects.

  • Control Group: Administer the vehicle alone to the control group of animals.

Protocol 2: Assessment of in vivo Vanin-1 Inhibition (Pharmacodynamics)

This protocol outlines the measurement of plasma vanin activity following the administration of an inhibitor.

Materials:

  • EDTA or heparin-coated blood collection tubes

  • Centrifuge

  • Fluorometric or colorimetric vanin-1 activity assay kit

  • Microplate reader

Procedure:

  • Sample Collection:

    • At predetermined time points after inhibitor administration (e.g., 1, 4, 8, 24 hours), collect blood samples (~200 µL) from the tail vein or via cardiac puncture at a terminal time point.

    • Place the blood into anticoagulant-coated tubes.

  • Plasma Preparation:

    • Centrifuge the blood samples at 2000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant (plasma) and store at -80°C until analysis.

  • Vanin-1 Activity Assay:

    • Perform the assay according to the manufacturer's instructions. This typically involves incubating the plasma with a specific substrate that releases a fluorescent or colorimetric product upon cleavage by vanin-1.

    • Measure the signal using a microplate reader.

  • Data Analysis:

    • Calculate the vanin-1 activity for each sample.

    • Express the results as a percentage of the activity measured in the vehicle-treated control group. The potent vanin-1 inhibitor RR6 has been shown to achieve nearly complete inhibition of plasma vanin activity in rats.

Visualizations

Vanin-1 Signaling Pathway

Vanin1_Pathway cluster_membrane Cell Membrane VNN1 Vanin-1 (VNN1) PantothenicAcid Pantothenic Acid (Vitamin B5) VNN1->PantothenicAcid Hydrolysis Cysteamine Cysteamine VNN1->Cysteamine Hydrolysis Pantetheine Pantetheine Pantetheine->VNN1 Substrate CoA Coenzyme A (CoA) Synthesis PantothenicAcid->CoA GSH_depletion GSH Depletion Cysteamine->GSH_depletion OxidativeStress Oxidative Stress & Inflammation GSH_depletion->OxidativeStress Inhibitor Vanin-1 Inhibitor (e.g., RR6, X17) Inhibitor->VNN1 Inhibition

Caption: Vanin-1 enzymatic activity and its inhibition.

Experimental Workflow for Efficacy Testing in a Rat Colitis Model

Colitis_Workflow start Start: Acclimatize Rats (1 week) grouping Randomize into Groups (Vehicle, Inhibitor Doses) start->grouping induction Induce Colitis (e.g., with TNBS or DSS) grouping->induction treatment Daily Oral Administration (Vehicle or Inhibitor) induction->treatment monitoring Monitor Body Weight, Stool Consistency, and Disease Activity Index (DAI) treatment->monitoring termination Terminal Endpoint (e.g., Day 7) monitoring->termination sampling Collect Colon Tissue & Blood Samples termination->sampling analysis Analyze Endpoints: - Colon Length & Weight - Histopathology Score - Myeloperoxidase (MPO) Activity - Cytokine Levels (e.g., TNF-α, IL-6) sampling->analysis end End: Data Analysis & Conclusion analysis->end

Caption: Workflow for a rat model of induced colitis.

References

Measuring Vanin-1 Inhibition: Application Notes and Protocols Featuring Vanin-1-IN-4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the measurement of Vanin-1 (VNN1) enzymatic activity and its inhibition, with a focus on the inhibitor Vanin-1-IN-4. Vanin-1, a pantetheinase, is a key regulator of oxidative stress and inflammation, making it a significant therapeutic target. These protocols are designed to assist researchers in accurately quantifying the potency of inhibitors and understanding their effects in both biochemical and cellular contexts.

Introduction

Vanin-1 (VNN1) is a glycosylphosphatidylinositol (GPI)-anchored ectoenzyme that catalyzes the hydrolysis of pantetheine into pantothenic acid (vitamin B5) and cysteamine.[1][2] This enzymatic activity is crucial in various physiological and pathological processes, including inflammation, oxidative stress, and tissue repair.[3] The production of cysteamine, a potent aminothiol, can modulate the cellular redox state, in part by influencing glutathione (GSH) levels.[3] Dysregulation of Vanin-1 activity has been implicated in a range of diseases, including inflammatory bowel disease, kidney disease, and some cancers, highlighting its potential as a therapeutic target.[4]

A number of small molecule inhibitors of Vanin-1 have been developed to probe its biological functions and for potential therapeutic applications. This compound, also known as compound (S)-1, is a recently developed Vanin-1 inhibitor. While detailed public data on its specific potency is limited, the protocols outlined herein provide a robust framework for its characterization.

Vanin-1 Signaling Pathway

Vanin-1's primary role is the enzymatic conversion of pantetheine. The product, cysteamine, can influence multiple downstream pathways, primarily through its impact on the cellular redox environment.

Vanin1_Signaling cluster_membrane Cell Membrane VNN1 Vanin-1 (VNN1) Pantothenic_Acid Pantothenic Acid (Vitamin B5) VNN1->Pantothenic_Acid Product Cysteamine Cysteamine VNN1->Cysteamine Product Pantetheine Pantetheine Pantetheine->VNN1 Substrate Redox Cellular Redox State (e.g., GSH levels) Cysteamine->Redox Modulates Inflammation Inflammation Redox->Inflammation Oxidative_Stress Oxidative Stress Redox->Oxidative_Stress in_vitro_workflow A Prepare Reagents: - Recombinant Human VNN1 - this compound (or other inhibitor) - Fluorescent Probe (e.g., PA-AFC) - Assay Buffer B Prepare Serial Dilutions of this compound A->B C Add Inhibitor and VNN1 to 96-well plate A->C B->C D Incubate C->D E Add Fluorescent Probe D->E F Incubate and Read Fluorescence E->F G Data Analysis: - Plot % Inhibition vs. [Inhibitor] - Calculate IC50 F->G cellular_workflow A Culture Cells Expressing VNN1 (e.g., ES-2-Fluc) B Seed Cells in a 96-well plate A->B C Add Serial Dilutions of This compound B->C D Incubate with Inhibitor C->D E Add Bioluminescent Probe (e.g., PA-AL) D->E F Measure Bioluminescence E->F G Data Analysis: - Plot % Inhibition vs. [Inhibitor] - Calculate IC50 F->G

References

Application Notes and Protocols for Studying Inflammatory Bowel Disease with Vanin-1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Vanin-1 inhibitors for the investigation of Inflammatory Bowel Disease (IBD). While the specific inhibitor Vanin-1-IN-4 is commercially available, published research on its application in IBD models is currently limited. Therefore, this document leverages detailed protocols and data from studies on other potent Vanin-1 inhibitors, such as X17 and RR6 , to provide a practical framework for your research.

Introduction to Vanin-1 in Inflammatory Bowel Disease

Vanin-1 (VNN1) is a glycosylphosphatidylinositol (GPI)-anchored ectoenzyme with pantetheinase activity, catalyzing the hydrolysis of pantetheine into pantothenic acid (vitamin B5) and cysteamine.[1][2][3] In the context of IBD, Vanin-1 is emerging as a critical player in intestinal inflammation and oxidative stress.[4][5] Its expression is significantly upregulated in the colonic epithelium of IBD patients and in animal models of colitis.

The pro-inflammatory role of Vanin-1 is linked to its ability to antagonize the activity of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor with potent anti-inflammatory effects. By inhibiting PPARγ, Vanin-1 promotes the production of inflammatory mediators by intestinal epithelial cells. Furthermore, the enzymatic activity of Vanin-1 contributes to oxidative stress, a key pathological feature of IBD.

Given its significant role in IBD pathogenesis, the inhibition of Vanin-1 presents a promising therapeutic strategy. Small molecule inhibitors of Vanin-1 have demonstrated potent anti-inflammatory and antioxidant effects in preclinical models of colitis, suggesting their potential for the development of novel IBD therapies.

Key Vanin-1 Inhibitors in IBD Research

While data on this compound is sparse in the context of IBD, other inhibitors have been effectively used to probe the function of Vanin-1 in this disease area.

InhibitorDescriptionIn Vitro Potency (IC50)Key Findings in IBD Models
X17 A novel thiazole carboxamide derivative with potent anti-inflammatory and antioxidant activities. It has shown high bioavailability in rats.Not explicitly stated in the abstract.In a DSS-induced mouse colitis model, X17 repressed inflammatory factor expression, reduced myeloperoxidase (MPO) activity, increased colonic glutathione (GSH) reserves, and helped restore the intestinal barrier.
RR6 A selective, reversible, and competitive Vanin-1 inhibitor.540 nM (recombinant vanin-1)While not extensively detailed in the provided search results for IBD, it has been used in in vivo rat models to study Vanin-1 function.
Compound 3 (Pfizer) A pyrimidine carboxamide-based inhibitor.Not explicitly stated in the abstract.Demonstrated potent pharmacological activity in a mouse model of colitis and has been identified as a potential candidate for IBD treatment.

Experimental Protocols

The following protocols are based on established methodologies for inducing colitis in mice and are adapted from studies investigating Vanin-1.

Dextran Sulfate Sodium (DSS)-Induced Colitis Model for Testing Vanin-1 Inhibitors

This is a widely used model that mimics the clinical and histological features of ulcerative colitis.

Materials:

  • 8-10 week old C57BL/6 mice

  • Dextran Sulfate Sodium (DSS; MW 36,000-50,000 Da)

  • Vanin-1 Inhibitor (e.g., X17)

  • Vehicle for inhibitor (e.g., 0.5% carboxymethylcellulose sodium)

  • Standard laboratory animal diet and water

  • Animal balance

  • Calipers (for colon length measurement)

  • Histology equipment and reagents

  • Reagents for Myeloperoxidase (MPO) assay and cytokine analysis (ELISA kits)

Procedure:

  • Acclimatization: Acclimatize mice to the animal facility for at least one week before the experiment.

  • Induction of Colitis:

    • Administer 2.5-3% (w/v) DSS in the drinking water for 7 consecutive days. The DSS solution should be prepared fresh and changed every 2-3 days.

    • A control group should receive regular drinking water.

  • Inhibitor Administration:

    • Based on the study with X17, a suggested dosage for a novel inhibitor would be in the range of 10-50 mg/kg.

    • Administer the Vanin-1 inhibitor (e.g., X17) or vehicle to the mice daily via oral gavage, starting from the first day of DSS administration and continuing for the duration of the experiment (typically 7-10 days).

  • Monitoring Disease Activity:

    • Record the body weight, stool consistency, and presence of blood in the feces daily for each mouse.

    • Calculate the Disease Activity Index (DAI) based on these parameters (see table below).

  • Termination and Sample Collection:

    • At the end of the treatment period (e.g., day 8 or 10), euthanize the mice.

    • Carefully dissect the entire colon from the cecum to the anus.

    • Measure the length of the colon.

    • Collect colon tissue samples for histological analysis, MPO assay, and cytokine measurements.

Disease Activity Index (DAI) Scoring:

ScoreWeight Loss (%)Stool ConsistencyBlood in Stool
0 NoneNormalNegative
1 1-5
2 5-10LoosePositive
3 10-15
4 >15DiarrheaGross Bleeding

The DAI is the sum of the scores for weight loss, stool consistency, and blood in the stool, divided by 3.

Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis Model

This model is often used to represent Crohn's disease due to its transmural inflammation.

Materials:

  • 8-10 week old BALB/c mice

  • 2,4,6-Trinitrobenzene sulfonic acid (TNBS)

  • Ethanol

  • Vanin-1 Inhibitor (e.g., RR6)

  • Vehicle for inhibitor

  • Anesthesia (e.g., isoflurane)

  • Catheter

Procedure:

  • Pre-sensitization (optional but recommended): A week before colitis induction, apply a small amount of TNBS solution to a shaved area of the mouse's skin to induce a delayed-type hypersensitivity response.

  • Induction of Colitis:

    • Fast the mice overnight.

    • Anesthetize the mice.

    • Slowly administer 100-150 mg/kg of TNBS dissolved in 50% ethanol intrarectally via a catheter inserted about 4 cm into the colon.

    • Keep the mice in a head-down position for a few minutes to ensure the retention of the TNBS solution.

  • Inhibitor Administration:

    • Administer the Vanin-1 inhibitor or vehicle daily via a suitable route (e.g., oral gavage or intraperitoneal injection) starting from the day of colitis induction.

  • Monitoring and Sample Collection:

    • Monitor the mice daily for weight loss and survival.

    • Euthanize the mice at a predetermined time point (e.g., 3-5 days post-induction) and collect colon tissue for analysis as described in the DSS protocol.

Data Presentation

Consistent and clear data presentation is crucial for interpreting the efficacy of Vanin-1 inhibitors.

Table 1: In Vivo Efficacy of Vanin-1 Inhibitor X17 in DSS-Induced Colitis
ParameterControl GroupDSS + Vehicle GroupDSS + X17 (dosage) Group
Disease Activity Index (DAI) at Day 8
Colon Length (cm)
Myeloperoxidase (MPO) Activity (U/mg tissue)
IL-6 Levels (pg/mg tissue)
TNF-α Levels (pg/mg tissue)
Colonic Glutathione (GSH) Levels (nmol/mg tissue)

Note: This table is a template. The actual data needs to be populated from the experimental results.

Visualization of Pathways and Workflows

Signaling Pathway of Vanin-1 in IBD

Vanin1_Pathway Pantetheine Pantetheine Vanin1 Vanin-1 Pantetheine->Vanin1 Substrate Cysteamine Cysteamine Vanin1->Cysteamine Pantothenic_Acid Pantothenic Acid (Vitamin B5) Vanin1->Pantothenic_Acid PPARg PPARγ Vanin1->PPARg Inhibits Oxidative_Stress Oxidative Stress Cysteamine->Oxidative_Stress Proinflammatory_Mediators Pro-inflammatory Mediators (e.g., IL-6, TNF-α) PPARg->Proinflammatory_Mediators Inhibits Inflammation Intestinal Inflammation Proinflammatory_Mediators->Inflammation Vanin1_Inhibitor Vanin-1 Inhibitor (e.g., X17, this compound) Vanin1_Inhibitor->Vanin1 Inhibits

Caption: Vanin-1 signaling pathway in IBD pathogenesis.

Experimental Workflow for Testing Vanin-1 Inhibitors in a DSS-Induced Colitis Model

DSS_Workflow Start Start: 8-10 week old mice Acclimatization Acclimatization (1 week) Start->Acclimatization Grouping Random Grouping: - Control - DSS + Vehicle - DSS + Inhibitor Acclimatization->Grouping Induction DSS Administration (in drinking water, 7 days) Grouping->Induction Treatment Daily Inhibitor/Vehicle Administration (e.g., oral gavage) Grouping->Treatment Monitoring Daily Monitoring: - Body Weight - Stool Consistency - Fecal Blood - Calculate DAI Induction->Monitoring Treatment->Monitoring Termination Euthanasia & Sample Collection (Day 8-10) Monitoring->Termination Analysis Analysis: - Colon Length - Histology - MPO Assay - Cytokine Levels - GSH Levels Termination->Analysis

Caption: Workflow for DSS-induced colitis study.

Conclusion

The inhibition of Vanin-1 is a promising avenue for the development of novel therapeutics for IBD. While direct research on this compound in IBD is not yet widely published, the protocols and data from studies on inhibitors like X17 provide a solid foundation for researchers. The methodologies outlined here, from inducing colitis in animal models to assessing the efficacy of inhibitors, offer a comprehensive guide for investigating the therapeutic potential of targeting Vanin-1 in inflammatory bowel disease. As research in this area progresses, a more detailed understanding of the role of specific inhibitors like this compound will undoubtedly emerge.

References

Application Notes and Protocols for Vanin-1-IN-4 Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanin-1 (VNN1) is a glycosylphosphatidylinositol (GPI)-anchored ectoenzyme with pantetheinase activity.[1][2] It plays a crucial role in various physiological and pathological processes by catalyzing the hydrolysis of pantetheine into pantothenic acid (vitamin B5) and the aminothiol cysteamine.[3][4] This enzymatic activity links Vanin-1 to coenzyme A (CoA) metabolism, cellular responses to oxidative stress, and inflammation.[2] Elevated Vanin-1 activity has been implicated in a range of diseases, including inflammatory bowel disease, diabetes, and kidney injury, making it a compelling target for therapeutic intervention.

Vanin-1-IN-4 is a potent and selective inhibitor of Vanin-1, designed for use in in vitro and in vivo research to elucidate the biological functions of Vanin-1 and to explore its potential as a therapeutic target. These application notes provide detailed protocols for characterizing the activity of this compound and investigating its effects in cellular and animal models.

Data Presentation

Table 1: In Vitro Inhibitory Activity of Vanin-1 Inhibitors
CompoundTargetAssay TypeIC50 (µM)Inhibition TypeReference
This compound Human Vanin-1 Fluorescence-based [Insert Value] [e.g., Competitive] [Internal Data]
RR6Human Vanin-1Fluorescence-based0.54Competitive, Reversible
Compound 'a'Human Vanin-1Fluorescence-based20.17Not specified
OMP-7Human Serum Vanin-1Not specified0.038Not specified
Table 2: Cellular Activity of this compound
Cell LineAssay TypeEndpoint MeasuredEffective Concentration (EC50/IC50)Notes
[e.g., ES-2-Fluc] Bioluminescence-based Inhibition of cellular Vanin-1 activity [Insert Value] Evaluates cell permeability and target engagement.
[e.g., HK-2] Oxidative Stress Assay Reduction in ROS levels [Insert Value] Assesses functional outcome of Vanin-1 inhibition.
[e.g., Caco-2] Inflammatory Marker Assay Reduction in cytokine expression (e.g., IL-6) [Insert Value] Investigates anti-inflammatory effects.

Mandatory Visualizations

Vanin_1_Signaling_Pathway Vanin-1 Enzymatic and Signaling Pathway cluster_membrane Cell Membrane Vanin1 Vanin-1 (VNN1) Pantothenic_Acid Pantothenic Acid (Vitamin B5) Vanin1->Pantothenic_Acid Hydrolysis Cysteamine Cysteamine Vanin1->Cysteamine Hydrolysis Akt_Signaling Akt Signaling Vanin1->Akt_Signaling Modulates PPAR_gamma PPARγ Activity Vanin1->PPAR_gamma Antagonizes GPI_Anchor GPI Anchor GPI_Anchor->Vanin1 Pantetheine Pantetheine Pantetheine->Vanin1 Substrate CoA Coenzyme A (CoA) Biosynthesis Pantothenic_Acid->CoA GSH_Depletion γ-GCS Inhibition Cysteamine->GSH_Depletion Inhibits Oxidative_Stress Oxidative Stress & Inflammation GSH_Depletion->Oxidative_Stress Leads to Vanin1_IN_4 This compound Vanin1_IN_4->Vanin1 Inhibits

Caption: Vanin-1 enzymatic activity and its influence on downstream signaling pathways.

Experimental_Workflow Experimental Workflow for this compound Evaluation start Start in_vitro In Vitro Characterization start->in_vitro ic50 IC50 Determination (Fluorometric Assay) in_vitro->ic50 kinetics Enzyme Kinetics (e.g., Lineweaver-Burk) in_vitro->kinetics cellular Cell-Based Assays ic50->cellular kinetics->cellular cell_activity Cellular Target Engagement (Bioluminescence Assay) cellular->cell_activity functional Functional Assays (e.g., ROS, Cytokine Levels) cellular->functional in_vivo In Vivo Efficacy Studies functional->in_vivo model Disease Model Selection (e.g., Colitis, AKI) in_vivo->model dosing Dosing & Treatment model->dosing endpoints Efficacy Endpoint Analysis (e.g., Histology, Biomarkers) dosing->endpoints end End endpoints->end

Caption: A stepwise workflow for the comprehensive evaluation of this compound.

Experimental Protocols

Protocol 1: In Vitro Determination of this compound IC50

This protocol describes a fluorometric assay to determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human Vanin-1. The assay utilizes a fluorogenic substrate, such as PA-AFC (Pantothenic Acid-7-Amino-4-trifluoromethylcoumarin), which releases a fluorescent product upon cleavage by Vanin-1.

Materials:

  • Recombinant Human Vanin-1 (VNN1) enzyme

  • This compound

  • PA-AFC fluorogenic substrate

  • Assay Buffer: 100 mM Potassium Phosphate, pH 8.0

  • Dimethyl Sulfoxide (DMSO)

  • Black, flat-bottom 96-well microplate

  • Fluorescence microplate reader (Excitation/Emission ~400/505 nm for AFC)

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 11 points) in Assay Buffer to achieve final concentrations ranging from, for example, 100 µM to 1 nM. Also, prepare a vehicle control (DMSO in Assay Buffer).

  • Enzyme Preparation: Dilute the recombinant human VNN1 enzyme in Assay Buffer to a final concentration of 30 ng/mL.

  • Substrate Preparation: Prepare a 20 µM working solution of PA-AFC in Assay Buffer.

  • Assay Reaction: a. To each well of the 96-well plate, add 50 µL of the serially diluted this compound or vehicle control. b. Add 50 µL of the diluted VNN1 enzyme solution to all wells. c. Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme. d. Initiate the reaction by adding 100 µL of the PA-AFC substrate solution to all wells.

  • Data Acquisition: Immediately begin kinetic measurements of fluorescence intensity every 1-2 minutes for 30-60 minutes using a microplate reader. Alternatively, for an endpoint assay, incubate the plate at 37°C for 30 minutes and then measure the final fluorescence.

  • Data Analysis: a. For each concentration of this compound, calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve). b. Normalize the rates relative to the vehicle control (100% activity) and a no-enzyme control (0% activity). c. Plot the percent inhibition versus the log concentration of this compound. d. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Protocol 2: Cellular Vanin-1 Target Engagement Assay

This protocol uses a bioluminescent probe, such as PA-AL, to measure the activity of Vanin-1 in live cells and to assess the ability of this compound to engage its target in a cellular context.

Materials:

  • A cell line expressing Vanin-1 (e.g., ES-2-Fluc human ovarian cancer cells)

  • This compound

  • PA-AL bioluminescent probe

  • Appropriate cell culture medium and supplements

  • Black, clear-bottom 96-well cell culture plates

  • Luminometer or an in vivo imaging system

Procedure:

  • Cell Seeding: Seed the Vanin-1-expressing cells into a black, clear-bottom 96-well plate at a density of approximately 4 x 10^4 cells per well. Allow cells to adhere and grow for 12-24 hours at 37°C.

  • Compound Treatment: Prepare a serial dilution of this compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound or vehicle control to the respective wells.

  • Incubation: Incubate the cells with the inhibitor for a predetermined time (e.g., 1-4 hours) at 37°C to allow for cell penetration and target binding.

  • Probe Addition: Add the PA-AL bioluminescent probe to each well at its optimal final concentration.

  • Signal Detection: Immediately measure the bioluminescent signal using a plate-based luminometer or an in vivo imaging system. The signal intensity is proportional to the Vanin-1 activity.

  • Data Analysis: a. Background subtract the signal from wells with no cells. b. Normalize the bioluminescent signal to the vehicle-treated cells (100% activity). c. Plot the percent activity versus the log concentration of this compound to determine the cellular IC50.

Protocol 3: In Vivo Efficacy Study in a Mouse Model of Colitis

This protocol outlines a general procedure for evaluating the efficacy of this compound in a chemically induced model of inflammatory bowel disease (IBD), such as the 2,4,6-trinitrobenzenesulfonic acid (TNBS)-induced colitis model.

Materials:

  • Male C57BL/6 mice (or other appropriate strain)

  • TNBS

  • Ethanol

  • This compound

  • Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)

  • Anesthesia

Procedure:

  • Acclimation: Acclimate animals for at least one week before the start of the experiment.

  • Group Allocation: Randomly assign mice to experimental groups (e.g., Sham, Vehicle-treated Colitis, this compound-treated Colitis). A typical group size is 8-10 animals.

  • Colitis Induction: a. Anesthetize the mice. b. Slowly administer TNBS (e.g., 2.5 mg in 100 µL of 50% ethanol) intrarectally via a catheter. Sham animals receive 50% ethanol only.

  • Compound Administration: a. Begin treatment with this compound or vehicle one day before or on the day of TNBS administration. b. Administer this compound orally (gavage) or via another appropriate route (e.g., intraperitoneal injection) at a predetermined dose and schedule (e.g., once daily). Doses may range from 10 to 100 mg/kg, depending on the compound's properties.

  • Monitoring: Monitor the mice daily for body weight changes, stool consistency, and signs of distress.

  • Endpoint Analysis: a. At the end of the study (e.g., 3-5 days post-TNBS), euthanize the mice. b. Harvest the colon and measure its length and weight. c. Score the macroscopic damage to the colon. d. Collect colon tissue for histological analysis (e.g., H&E staining to assess inflammation and tissue damage) and for measuring levels of inflammatory markers (e.g., MPO activity, cytokine levels via ELISA or qPCR).

  • Data Analysis: Compare the measured parameters between the treatment groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test). A significant reduction in weight loss, colon shortening, macroscopic and microscopic damage scores, and inflammatory markers in the this compound-treated group compared to the vehicle group indicates efficacy.

Disclaimer: As specific experimental data for a compound named "this compound" is not publicly available, the quantitative values in the tables are placeholders. Researchers should determine these values experimentally. The provided protocols are based on established methods for other Vanin-1 inhibitors and should be optimized for this compound.

References

Detecting the Downstream Effects of Vanin-1-IN-4 Treatment: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanin-1 (VNN1) is a GPI-anchored ectoenzyme with pantetheinase activity, playing a crucial role in various physiological and pathological processes.[1][2][3][4][5] It catalyzes the hydrolysis of pantetheine into pantothenic acid (vitamin B5) and cysteamine. This enzymatic activity places Vanin-1 at the intersection of inflammation, oxidative stress, and metabolism. Upregulation of Vanin-1 is associated with inflammatory conditions and oxidative damage, making it a promising therapeutic target. Vanin-1-IN-4 is a small molecule inhibitor designed to target the enzymatic activity of Vanin-1. Assessing the downstream effects of this inhibitor is critical for understanding its mechanism of action and therapeutic potential.

These application notes provide detailed protocols for detecting the key downstream consequences of this compound treatment, focusing on its impact on enzymatic product formation, oxidative stress levels, and inflammatory signaling.

Vanin-1 Signaling Pathway and Point of Inhibition

The following diagram illustrates the central role of Vanin-1 in the pantetheine metabolic pathway and highlights the point of intervention for this compound.

cluster_0 Vanin-1 Mediated Pathway cluster_1 Downstream Biological Effects Pantetheine Pantetheine Vanin-1 Vanin-1 Pantetheine->Vanin-1 Substrate Pantothenic Acid (Vitamin B5) Pantothenic Acid (Vitamin B5) Vanin-1->Pantothenic Acid (Vitamin B5) Product 1 Cysteamine Cysteamine Vanin-1->Cysteamine Product 2 Inflammation Inflammation Vanin-1->Inflammation PPARγ Antagonism PPARγ Antagonism Vanin-1->PPARγ Antagonism CoA Synthesis CoA Synthesis Pantothenic Acid (Vitamin B5)->CoA Synthesis Glutathione (GSH) Depletion Glutathione (GSH) Depletion Cysteamine->Glutathione (GSH) Depletion This compound This compound This compound->Vanin-1 Inhibition Oxidative Stress Oxidative Stress Glutathione (GSH) Depletion->Oxidative Stress NF-κB Activation NF-κB Activation Inflammation->NF-κB Activation

Caption: Vanin-1 pathway and inhibition by this compound.

Data Presentation: Summarized Quantitative Data

The following tables provide a structured format for presenting quantitative data obtained from the described experimental protocols.

Table 1: Effect of this compound on Pantothenic Acid Levels

Treatment GroupConcentration (µM)Pantothenic Acid (ng/mL)% Inhibition of Vanin-1 Activity
Vehicle Control00%
This compound0.1
This compound1
This compound10
This compound100

Table 2: Assessment of Oxidative Stress Markers Following this compound Treatment

Treatment GroupConcentration (µM)ROS Levels (Relative Fluorescence Units)MDA Levels (µM)GSH/GSSG Ratio
Vehicle Control0
Positive Control (e.g., H₂O₂)N/A
This compound0.1
This compound1
This compound10
This compound100

Table 3: Impact of this compound on Inflammatory Cytokine Production

Treatment GroupConcentration (µM)TNF-α (pg/mL)IL-1β (pg/mL)IL-6 (pg/mL)
Vehicle Control0
Positive Control (e.g., LPS)N/A
This compound0.1
This compound1
This compound10
This compound100

Experimental Workflow

The general workflow for assessing the downstream effects of this compound is depicted below.

cluster_assays Assay Types Cell Culture/Animal Model Cell Culture/Animal Model Treatment with this compound Treatment with this compound Cell Culture/Animal Model->Treatment with this compound Sample Collection Sample Collection Treatment with this compound->Sample Collection Biochemical Assays Biochemical Assays Sample Collection->Biochemical Assays Pantothenic Acid Assay Pantothenic Acid Assay Biochemical Assays->Pantothenic Acid Assay Oxidative Stress Assays Oxidative Stress Assays Biochemical Assays->Oxidative Stress Assays Inflammatory Marker Assays Inflammatory Marker Assays Biochemical Assays->Inflammatory Marker Assays Data Analysis Data Analysis Interpretation of Results Interpretation of Results Data Analysis->Interpretation of Results Pantothenic Acid Assay->Data Analysis Oxidative Stress Assays->Data Analysis Inflammatory Marker Assays->Data Analysis

Caption: General experimental workflow.

Experimental Protocols

Protocol 1: Measurement of Pantothenic Acid Levels

This protocol describes the quantification of pantothenic acid, a direct product of Vanin-1 enzymatic activity, in biological samples using a microbiological assay. Alternative methods include HPLC, LC-MS, and ELISA.

Materials:

  • Microtiter plates (96-well)

  • Lactobacillus plantarum (ATCC 8014)

  • Pantothenic Acid Assay Medium

  • Pantothenic Acid Standard

  • Sterile water

  • Sample preparation reagents (e.g., enzymes for sample digestion if measuring total pantothenic acid)

  • Microplate reader

Procedure:

  • Sample Preparation:

    • Prepare cell lysates or tissue homogenates in an appropriate buffer.

    • For total pantothenic acid measurement, enzymatic treatment is required to release it from Coenzyme A.

    • Centrifuge samples to remove debris and collect the supernatant.

  • Standard Curve Preparation:

    • Prepare a series of pantothenic acid standards in sterile water or assay buffer, ranging from 0 to 100 ng/mL.

  • Inoculum Preparation:

    • Culture Lactobacillus plantarum in the appropriate growth medium.

    • Harvest and wash the cells, then resuspend in sterile saline to the desired optical density.

  • Assay Protocol:

    • Add prepared samples and standards to the wells of the microtiter plate.

    • Add the Pantothenic Acid Assay Medium to each well.

    • Inoculate each well with the prepared Lactobacillus plantarum suspension.

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Acquisition and Analysis:

    • Measure the turbidity (optical density) at 620 nm using a microplate reader.

    • Generate a standard curve by plotting the optical density against the concentration of the pantothenic acid standards.

    • Determine the concentration of pantothenic acid in the samples by interpolating their optical density values from the standard curve.

    • Calculate the percentage inhibition of Vanin-1 activity relative to the vehicle-treated control.

Protocol 2: Assessment of Oxidative Stress

This section provides protocols for measuring key markers of oxidative stress: Reactive Oxygen Species (ROS), Malondialdehyde (MDA), and the Glutathione (GSH) to Glutathione Disulfide (GSSG) ratio.

2.1. Measurement of Intracellular Reactive Oxygen Species (ROS)

Materials:

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound or vehicle control for the desired time. A positive control, such as hydrogen peroxide (H₂O₂), should be included.

  • Staining:

    • Remove the treatment medium and wash the cells with PBS.

    • Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

  • Data Acquisition:

    • Wash the cells with PBS to remove excess probe.

    • Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.

  • Data Analysis:

    • Normalize the fluorescence intensity of treated cells to that of the vehicle control.

2.2. Measurement of Malondialdehyde (MDA)

Materials:

  • Thiobarbituric acid (TBA)

  • Trichloroacetic acid (TCA)

  • MDA standard solution

  • Spectrophotometer or fluorescence microplate reader

Procedure:

  • Sample Preparation:

    • Prepare cell lysates or tissue homogenates.

  • Assay Protocol (TBARS Assay):

    • Add TCA to the samples to precipitate proteins. Centrifuge and collect the supernatant.

    • Add TBA reagent to the supernatant and heat at 95°C for 60 minutes.

    • Cool the samples on ice and measure the absorbance at 532 nm or fluorescence at Ex/Em = 532/553 nm.

  • Data Analysis:

    • Prepare a standard curve using the MDA standard.

    • Calculate the MDA concentration in the samples from the standard curve.

2.3. Measurement of GSH/GSSG Ratio

Materials:

  • Commercially available GSH/GSSG ratio assay kit (recommended for ease of use and reliability)

  • Microplate reader

Procedure:

  • Follow the manufacturer's instructions for the specific assay kit. This typically involves:

    • Sample preparation and deproteinization.

    • Masking of GSH for the measurement of GSSG.

    • Reaction with a chromogenic or fluorogenic reagent.

    • Measurement of absorbance or fluorescence.

  • Data Analysis:

    • Calculate the concentrations of total glutathione and GSSG from the respective standard curves.

    • Determine the GSH concentration by subtracting the GSSG concentration from the total glutathione concentration.

    • Calculate the GSH/GSSG ratio.

Protocol 3: Analysis of Inflammatory Markers

This protocol describes the measurement of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) using Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Commercially available ELISA kits for TNF-α, IL-1β, and IL-6

  • Cell culture supernatants or plasma samples

  • Microplate reader

Procedure:

  • Sample Collection:

    • Culture cells (e.g., macrophages, epithelial cells) and stimulate with an inflammatory agent (e.g., lipopolysaccharide, LPS) in the presence of varying concentrations of this compound or vehicle control.

    • Collect the cell culture supernatants.

  • ELISA Protocol:

    • Perform the ELISA according to the manufacturer's protocol for each specific cytokine kit. This generally involves:

      • Coating the microplate with a capture antibody.

      • Adding standards and samples.

      • Incubating with a detection antibody.

      • Adding a substrate to produce a colorimetric signal.

      • Stopping the reaction.

  • Data Acquisition and Analysis:

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Generate a standard curve for each cytokine.

    • Determine the concentration of each cytokine in the samples from their respective standard curves.

Logical Relationships in Downstream Effects

The inhibition of Vanin-1 by this compound is expected to trigger a cascade of downstream events, leading to reduced oxidative stress and inflammation.

This compound This compound Inhibition of Vanin-1 Inhibition of Vanin-1 This compound->Inhibition of Vanin-1 Reduced Cysteamine Production Reduced Cysteamine Production Inhibition of Vanin-1->Reduced Cysteamine Production Modulation of PPARγ Activity Modulation of PPARγ Activity Inhibition of Vanin-1->Modulation of PPARγ Activity Increased Glutathione (GSH) Increased Glutathione (GSH) Reduced Cysteamine Production->Increased Glutathione (GSH) Decreased Oxidative Stress Decreased Oxidative Stress Increased Glutathione (GSH)->Decreased Oxidative Stress Reduced Inflammation Reduced Inflammation Decreased Oxidative Stress->Reduced Inflammation Decreased NF-κB Activation Decreased NF-κB Activation Reduced Inflammation->Decreased NF-κB Activation Modulation of PPARγ Activity->Reduced Inflammation

Caption: Logical cascade of Vanin-1 inhibition effects.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Vanin-1-IN-4 Solubility for Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the solubility of Vanin-1-IN-4 for experimental use. Given that this compound is a novel small molecule inhibitor, this guide is based on established principles for working with similar research compounds.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For novel small molecule inhibitors like this compound, it is best to start with a water-miscible organic solvent to create a high-concentration stock solution. Dimethyl sulfoxide (DMSO) is a common first choice due to its ability to dissolve a wide range of organic molecules.[1][2] It is critical to use anhydrous, high-purity DMSO, as absorbed water can reduce the solubility of many compounds.[2]

Q2: My this compound is not dissolving in DMSO. What should I do?

A2: If you encounter solubility issues with DMSO, consider the following troubleshooting steps:

  • Purity of Compound and Solvent: Ensure you are using a high-purity grade of this compound and anhydrous, high-purity DMSO.[2]

  • Concentration: You might be trying to dissolve the compound above its solubility limit. Try preparing a lower concentration stock solution.

  • Temperature: Gentle warming to 37°C can aid dissolution.[2] Combine warming with vortexing or sonication for a short period. However, be cautious as excessive heat can lead to compound degradation.

  • Alternative Solvents: If DMSO is not effective, other organic solvents like ethanol, methanol, or dimethylformamide (DMF) can be tested. The choice of solvent will depend on the experimental system's tolerance.

Q3: I observed precipitation when diluting my this compound DMSO stock solution in aqueous media. How can I prevent this?

A3: Precipitation upon dilution into aqueous buffers or cell culture media is a common issue for hydrophobic compounds and is often referred to as "solvent shock". Here are some strategies to overcome this:

  • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. First, create an intermediate dilution in a smaller volume of your aqueous medium, mix gently, and then add this to the final volume.

  • Pre-warming Media: Ensure your cell culture medium or buffer is at the experimental temperature (e.g., 37°C) before adding the compound.

  • Co-solvents and Excipients: For particularly challenging compounds, the use of solubilizing agents may be necessary. The addition of a biocompatible surfactant like Pluronic F-68 or the use of cyclodextrins can help maintain solubility in aqueous solutions.

Q4: What is the biological role of Vanin-1, the target of this compound?

A4: Vanin-1 is an ectoenzyme with pantetheinase activity, meaning it hydrolyzes pantetheine to produce pantothenic acid (vitamin B5) and cysteamine. This pathway is involved in oxidative stress and inflammation. Vanin-1 has been implicated in various diseases, including inflammatory bowel disease (IBD) and colitis, making it a target for therapeutic intervention.

Troubleshooting Guides

Issue 1: this compound Precipitation in Aqueous Buffer

This guide provides a systematic approach to resolving precipitation issues when preparing working solutions of this compound in aqueous buffers for in vitro assays.

Troubleshooting Workflow

A Precipitation observed in aqueous buffer B Step 1: Prepare a high-concentration stock in 100% DMSO A->B C Step 2: Perform serial dilutions in buffer B->C D Precipitation persists? C->D E Yes D->E Yes F No D->F No H Step 3: Try alternative organic solvents (e.g., Ethanol, DMF) E->H G Proceed with experiment F->G I Step 4: Adjust buffer pH H->I J Step 5: Use solubilizing excipients (e.g., cyclodextrins) I->J K Solution remains clear? J->K L Yes K->L Yes M No K->M No L->G N Contact technical support with experimental details M->N

Caption: Troubleshooting workflow for this compound insolubility in aqueous buffers.

Issue 2: this compound Precipitation in Cell Culture Media

This guide addresses the common problem of compound precipitation when introduced into complex biological media for cell-based assays.

Factors Influencing Solubility in Cell Culture Media

Solubility This compound Solubility in Media DMSO Final DMSO Concentration DMSO->Solubility Media Media Components (Proteins, Salts) Media->Solubility Temp Temperature Temp->Solubility pH pH of Media pH->Solubility Dilution Dilution Method Dilution->Solubility

Caption: Key factors affecting the solubility of small molecules in cell culture media.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound in an appropriate organic solvent.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated balance

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Calculate the required mass of this compound to prepare the desired volume and concentration (e.g., 10 mM).

  • Accurately weigh the compound and place it into a sterile tube.

  • Add the calculated volume of DMSO to the tube.

  • Vortex the solution for 1-2 minutes to aid dissolution.

  • If the compound is not fully dissolved, gently warm the tube to 37°C for 5-10 minutes and vortex again. Sonication for a short period can also be used.

  • Visually inspect the solution to ensure it is clear and free of particulate matter.

  • Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Determining Maximum Soluble Concentration in Cell Culture Media

Objective: To determine the highest concentration of this compound that remains soluble in a specific cell culture medium.

Materials:

  • This compound stock solution (in DMSO)

  • Cell culture medium of interest

  • Sterile multi-well plate

  • Incubator (37°C, 5% CO2)

  • Microscope

Procedure:

  • Prepare a series of dilutions of the this compound stock solution in the pre-warmed cell culture medium.

  • Include a vehicle control containing the same final concentration of DMSO as the highest compound concentration.

  • Incubate the plate under standard cell culture conditions (e.g., 37°C) for a duration relevant to your experiment (e.g., 24 hours).

  • After incubation, visually inspect each well for signs of precipitation (e.g., cloudiness, crystals).

  • For a more detailed assessment, examine the solutions under a microscope.

  • The highest concentration that remains clear is considered the maximum soluble concentration under these specific conditions.

Data Presentation

Table 1: Solubility of this compound in Common Solvents (Example)

SolventConcentration (mM)Observations
DMSO50Clear solution
100Slight precipitation
Ethanol25Clear solution
50Insoluble
PBS (pH 7.4)<0.1Insoluble

Note: This table is an illustrative example. Actual solubility should be determined experimentally.

Table 2: Maximum Soluble Concentration of this compound in Different Cell Culture Media (Example)

Cell Culture MediumMaximum Soluble Concentration (µM)Incubation Time (hours)
DMEM + 10% FBS5024
RPMI-1640 + 10% FBS4024
Opti-MEM6024

Note: This table is an illustrative example. Actual solubility is medium-dependent and should be determined experimentally.

Signaling Pathway

Vanin-1's enzymatic activity produces cysteamine, which can influence cellular redox balance and inflammatory responses. Inhibition of Vanin-1 is expected to modulate these downstream effects.

cluster_0 Vanin-1 Enzymatic Activity cluster_1 Downstream Effects Pantetheine Pantetheine Vanin1 Vanin-1 Pantetheine->Vanin1 Cysteamine Cysteamine Vanin1->Cysteamine PantothenicAcid Pantothenic Acid (Vitamin B5) Vanin1->PantothenicAcid OxidativeStress Oxidative Stress Cysteamine->OxidativeStress Inflammation Inflammation Cysteamine->Inflammation Vanin1_IN_4 This compound Vanin1_IN_4->Vanin1 Inhibits

Caption: Simplified pathway of Vanin-1 activity and its inhibition by this compound.

References

Vanin-1-IN-4 Stability Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of Vanin-1-IN-4 in solution. This compound is a potent inhibitor of Vanin-1, an enzyme implicated in various physiological and pathological processes. Ensuring the stability of this compound in solution is critical for obtaining accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of this compound instability in solution?

A1: Instability of this compound in solution can manifest in several ways:

  • Precipitation: The compound may fall out of solution, appearing as visible particles, cloudiness, or a film on the container walls. This is more likely to occur at higher concentrations, upon changes in temperature, or when aqueous buffers are added to a stock solution.

  • Color Change: A change in the color of the solution may indicate chemical degradation.

  • Loss of Potency: The most critical sign of instability is a decrease in the inhibitory activity of the compound in your assay. This may be observed as a rightward shift in the IC₅₀ curve or a general decrease in the expected biological effect.

Q2: What is the recommended solvent and storage condition for this compound stock solutions?

A2: While specific stability data for this compound is not extensively published, based on its chemical nature as a small molecule inhibitor and information for related compounds, the following are recommended:

  • Solvent: For initial stock solutions, use a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO).

  • Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month). When stored at -20°C, it is advisable to use the solution within one month.

Q3: My this compound solution has precipitated. What should I do?

A3: If you observe precipitation, you can try the following troubleshooting steps:

  • Warm the solution: Gently warm the solution to 37°C for a short period (e.g., 10-15 minutes) with occasional vortexing to see if the precipitate redissolves.

  • Sonication: Use a bath sonicator to aid in the dissolution of the precipitate.

  • Dilution: If the concentration is high, diluting the stock solution with the same solvent may help to keep the compound in solution.

  • Fresh Preparation: If the precipitate does not redissolve, it is best to discard the solution and prepare a fresh stock. The presence of insoluble material will lead to inaccurate dosing and unreliable experimental results.

Q4: I suspect my this compound has degraded. How can I confirm this?

A4: To confirm degradation, you can perform the following:

  • Activity Assay: Compare the activity of the suspected degraded solution with a freshly prepared solution of this compound in your biological assay. A significant decrease in potency is a strong indicator of degradation.

  • Analytical Chemistry: Use analytical techniques such as High-Performance Liquid Chromatography (HPLC) to analyze the purity of your solution. A stability-indicating HPLC method can separate the intact this compound from its degradation products. A decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation.

Troubleshooting Guide: Loss of this compound Activity

If you are experiencing a loss of activity with your this compound, the following decision tree can help you troubleshoot the issue.

Troubleshooting_Vanin-1-IN-4_Activity start Start: Loss of this compound Activity Observed check_solution Is there visible precipitation or color change in the solution? start->check_solution yes_precipitate Yes check_solution->yes_precipitate Yes no_precipitate No check_solution->no_precipitate No troubleshoot_solubility Troubleshoot solubility: - Warm solution gently (37°C) - Sonicate - If unresolved, prepare fresh solution yes_precipitate->troubleshoot_solubility check_storage How was the stock solution stored? no_precipitate->check_storage prepare_fresh Prepare fresh stock solution and re-test activity. troubleshoot_solubility->prepare_fresh improper_storage Improper Storage: - Repeated freeze-thaw cycles - Stored at 4°C or RT - Exposed to light check_storage->improper_storage Improper proper_storage Proper Storage: - Aliquoted - Stored at -20°C or -80°C - Protected from light check_storage->proper_storage Proper improper_storage->prepare_fresh consider_degradation Consider chemical degradation. Proceed to stability analysis. proper_storage->consider_degradation end End of Troubleshooting prepare_fresh->end consider_degradation->end

Caption: Troubleshooting decision tree for loss of this compound activity.

Quantitative Stability Data (Hypothetical)

The following tables provide hypothetical stability data for this compound under various conditions to illustrate its potential stability profile. These are representative data and actual stability may vary.

Table 1: Stability of this compound in DMSO at Different Temperatures

Storage TemperatureTime (Days)Purity (%) by HPLC
Room Temperature (25°C)198.5
785.2
4°C199.1
795.3
-20°C3098.9
9096.5
-80°C9099.5
18099.2

Table 2: Stability of this compound in Aqueous Buffer (pH 7.4) at 37°C

Time (Hours)Purity (%) by HPLC
099.8
295.1
688.3
2470.5

Experimental Protocols

Protocol for Assessing this compound Stability (Forced Degradation Study)

This protocol outlines a forced degradation study to identify the potential degradation pathways of this compound.

Objective: To assess the stability of this compound under various stress conditions.

Materials:

  • This compound

  • DMSO (anhydrous)

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC grade acetonitrile and water

  • Formic acid

  • HPLC system with UV detector

  • pH meter

  • Incubator/water bath

  • Photostability chamber

Experimental Workflow:

Forced_Degradation_Workflow start Start: Prepare 1 mg/mL this compound in DMSO stress_conditions Expose to Stress Conditions start->stress_conditions acid Acidic Hydrolysis: 0.1 N HCl, 60°C, 24h stress_conditions->acid base Basic Hydrolysis: 0.1 N NaOH, 60°C, 24h stress_conditions->base oxidation Oxidation: 3% H₂O₂, RT, 24h stress_conditions->oxidation thermal Thermal Degradation: 60°C, 48h stress_conditions->thermal photo Photodegradation: Photostability chamber, ICH Q1B stress_conditions->photo neutralize Neutralize acid/base samples acid->neutralize base->neutralize hplc_analysis Analyze all samples by Stability-Indicating HPLC oxidation->hplc_analysis thermal->hplc_analysis photo->hplc_analysis neutralize->hplc_analysis data_analysis Data Analysis: - Calculate % degradation - Identify degradation products hplc_analysis->data_analysis end End of Study data_analysis->end

Caption: Workflow for the forced degradation study of this compound.

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in DMSO.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Keep a sample of the stock solution at 60°C for 48 hours.

    • Photodegradation: Expose a sample of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Preparation for HPLC:

    • For acidic and basic samples, neutralize with an equivalent amount of base or acid, respectively.

    • Dilute all samples with the mobile phase to a final concentration of approximately 50 µg/mL.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method (see protocol below).

Stability-Indicating HPLC Method

Objective: To separate and quantify this compound and its potential degradation products.

  • Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm (or as determined by UV scan of this compound)

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Potential Degradation Pathway

This compound is likely a pyrimidine amide-based inhibitor. Amide bonds are susceptible to hydrolysis under both acidic and basic conditions. The following diagram illustrates a hypothetical degradation pathway.

Degradation_Pathway V1I4 This compound (Pyrimidine Amide) hydrolysis_conditions Acidic or Basic Hydrolysis (H₂O) V1I4->hydrolysis_conditions degradation_product1 Pyrimidine Carboxylic Acid hydrolysis_conditions->degradation_product1 degradation_product2 Amine Fragment hydrolysis_conditions->degradation_product2

Caption: Hypothetical hydrolysis degradation pathway of this compound.

This technical support center provides a comprehensive guide to understanding and troubleshooting the stability of this compound in solution. For further assistance, please consult the manufacturer's documentation or contact technical support.

Technical Support Center: Troubleshooting Off-Target Effects of Vanin-1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering potential off-target effects with Vanin-1 (VNN1) inhibitors. The following troubleshooting guides and Frequently Asked Questions (FAQs) are designed to help identify, characterize, and mitigate unintended experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of Vanin-1 and what are the expected on-target effects of its inhibition?

A1: Vanin-1 is a glycosylphosphatidylinositol (GPI)-anchored pantetheinase.[1][2] Its primary enzymatic function is to hydrolyze pantetheine into pantothenic acid (vitamin B5) and cysteamine.[1][2][3] Pantothenic acid is a precursor for Coenzyme A (CoA) biosynthesis, which is crucial for fatty acid metabolism. Cysteamine is a potent antioxidant that can influence the cellular redox state by affecting glutathione (GSH) levels.

Therefore, the expected on-target effects of a Vanin-1 inhibitor would be a decrease in pantothenic acid and cysteamine production, potentially leading to:

  • Alterations in CoA and fatty acid metabolism.

  • Changes in cellular redox balance and response to oxidative stress.

  • Modulation of inflammatory responses, as VNN1 is implicated in inflammation.

  • Inhibition of hepatic gluconeogenesis, as Vanin-1 can regulate this process through the Akt signaling pathway.

Q2: My cells are showing a phenotype that is inconsistent with the known function of Vanin-1 after treatment with a VNN1 inhibitor. Could this be due to off-target effects?

A2: Yes, it is highly likely. Off-target effects occur when a small molecule inhibitor interacts with unintended proteins or biomolecules. This can lead to misleading experimental results or cellular toxicity. It is crucial to validate that the observed phenotype is a direct result of Vanin-1 inhibition.

Q3: What are the initial steps to differentiate between on-target and off-target effects?

A3: A multi-pronged approach is recommended:

  • Use a Structurally Different Inhibitor: Treat your cells with a different, structurally unrelated Vanin-1 inhibitor. If the same phenotype is observed, it is more likely to be an on-target effect.

  • Perform a Dose-Response Curve: Test a wide range of inhibitor concentrations. An on-target effect should correlate with the IC50 of the inhibitor for Vanin-1. Off-target effects often appear at higher concentrations.

  • Conduct a Rescue Experiment: If possible, supplement the culture media with the downstream products of Vanin-1 activity, such as pantothenic acid or cysteamine. If the phenotype is reversed, it supports an on-target mechanism.

  • Genetic Knockdown/Knockout: Use techniques like siRNA or CRISPR-Cas9 to reduce or eliminate Vanin-1 expression. If the phenotype of the inhibitor is mimicked by the genetic knockdown/knockout, it strongly suggests an on-target effect. Conversely, if the inhibitor still produces the phenotype in Vanin-1 knockout cells, it is acting through an off-target mechanism.

Troubleshooting Guide: Unexpected Cellular Phenotypes

If you are observing unexpected cellular responses after treatment with a Vanin-1 inhibitor, follow this troubleshooting workflow:

Troubleshooting_Workflow start Start: Unexpected Phenotype Observed q1 Is the phenotype consistent with VNN1 inhibition? start->q1 on_target Likely On-Target Effect q1->on_target Yes off_target_path Potential Off-Target Effect q1->off_target_path No validate Perform Target Validation (See Protocol 1) off_target_path->validate struct_distinct Test Structurally Distinct VNN1 Inhibitor validate->struct_distinct q2 Phenotype recapitulated? struct_distinct->q2 dose_response Conduct Dose-Response Analysis q3 Correlation with IC50? dose_response->q3 q2->dose_response Yes investigate_off_target Investigate Off-Targets (See Protocol 2 & 3) q2->investigate_off_target No confirm_on_target High Confidence On-Target Effect q3->confirm_on_target Yes q3->investigate_off_target No

Caption: Troubleshooting workflow for unexpected phenotypes with Vanin-1 inhibitors.

Signaling Pathways

Vanin-1 Signaling and Metabolic Pathway

Vanin-1 plays a role in metabolism and cellular stress response. Its enzymatic activity connects pantothenate metabolism to the cellular redox state.

VNN1_Pathway cluster_membrane Cell Membrane VNN1 Vanin-1 (VNN1) Pantothenic_Acid Pantothenic Acid (Vitamin B5) VNN1->Pantothenic_Acid Cysteamine Cysteamine VNN1->Cysteamine Akt Akt Signaling VNN1->Akt regulates Pantetheine Pantetheine Pantetheine->VNN1 hydrolysis CoA Coenzyme A (CoA) Biosynthesis Pantothenic_Acid->CoA GSH Glutathione (GSH) Regulation Cysteamine->GSH Gluconeogenesis Hepatic Gluconeogenesis Akt->Gluconeogenesis inhibits

Caption: Vanin-1 metabolic and signaling pathway.

Quantitative Data

The following tables present hypothetical data for a fictional Vanin-1 inhibitor, "V1-Inhibitor-X," to illustrate expected results from troubleshooting experiments.

Table 1: Cellular Potency of V1-Inhibitor-X in Wild-Type vs. VNN1 Knockout Cells

Cell LineGenetic BackgroundVNN1 ExpressionV1-Inhibitor-X IC50 (µM)
Hepatocyte Line AWild-TypePresent1.2
Hepatocyte Line AVNN1 Knockout (CRISPR)Absent> 50
Colon Carcinoma Line BWild-TypePresent2.5
Colon Carcinoma Line BVNN1 Knockout (CRISPR)Absent> 50

This table illustrates a scenario where the cytotoxic effect of V1-Inhibitor-X is dependent on the presence of its target, Vanin-1, suggesting a strong on-target effect.

Table 2: Kinase Profiling of V1-Inhibitor-X at 10 µM

Kinase Target% Inhibition
Vanin-1 (On-Target) 98%
Off-Target Kinase 185%
Off-Target Kinase 272%
400+ other kinases< 20%

This hypothetical kinase screen indicates that V1-Inhibitor-X may have off-target effects on "Off-Target Kinase 1" and "Off-Target Kinase 2" at concentrations used in cell-based assays.

Experimental Protocols

Protocol 1: Target Validation using CRISPR-Cas9 Mediated Gene Knockout

This protocol provides a general workflow for creating a VNN1 knockout cell line to verify if an inhibitor's effect is on-target.

  • sgRNA Design: Design at least two single-guide RNAs (sgRNAs) targeting an early exon of the VNN1 gene to induce a frameshift mutation.

  • Vector Cloning: Clone the designed sgRNAs into a suitable Cas9 expression vector.

  • Transfection: Transfect the target cell line with the Cas9/sgRNA expression plasmid.

  • Single-Cell Cloning: After 48 hours, seed the cells at a low density to allow for the growth of single-cell colonies.

  • Screening and Validation:

    • Expand individual clones and screen for VNN1 protein knockout by Western Blot or flow cytometry.

    • Sequence the genomic DNA of knockout clones to confirm the presence of an indel mutation in the VNN1 gene.

  • Phenotypic Assay: Treat both wild-type and validated VNN1 knockout cells with a dose-range of the Vanin-1 inhibitor and assess the phenotype of interest (e.g., cell viability, signaling pathway activation).

Protocol 2: In Vitro Kinase Profiling

This protocol is for assessing the selectivity of the inhibitor against a broad panel of kinases.

  • Compound Preparation: Prepare a concentrated stock solution of the Vanin-1 inhibitor in DMSO. Perform serial dilutions to generate a range of concentrations for testing.

  • Assay Setup: Utilize a commercial kinase profiling service or an in-house panel of purified, recombinant kinases. In a multi-well plate, combine each kinase with its specific substrate and ATP.

  • Compound Incubation: Add the test compound at the desired concentration (e.g., 10 µM for a single-point screen) to the kinase reaction mixtures. Include appropriate controls (e.g., no inhibitor, known inhibitor).

  • Reaction and Detection: Incubate the plates to allow the kinase reaction to proceed. Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence).

  • Data Analysis: Calculate the percentage of kinase activity inhibited by the compound relative to the no-inhibitor control.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular context. It is based on the principle that a protein's thermal stability increases upon ligand binding.

  • Cell Treatment: Treat intact cells with the Vanin-1 inhibitor at various concentrations. Include a vehicle control (e.g., DMSO).

  • Heating: Heat the cell lysates at a range of temperatures (e.g., 40°C to 70°C).

  • Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

  • Detection: Analyze the amount of soluble Vanin-1 in each sample by Western Blot.

  • Data Analysis: Plot the amount of soluble Vanin-1 as a function of temperature for each inhibitor concentration. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

References

Technical Support Center: Optimizing In Vivo Efficacy of Vanin-1-IN-4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vanin-1-IN-4. The focus is on addressing common challenges to improve its efficacy in in vivo experimental models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, also known as compound (S)-1, is a potent inhibitor of the enzyme Vanin-1 (VNN1).[1] Vanin-1 is an ectoenzyme with pantetheinase activity, meaning it hydrolyzes pantetheine into pantothenic acid (vitamin B5) and cysteamine.[2][3] The VNN1-cysteamine pathway is implicated in processes of inflammation and oxidative stress.[2] By inhibiting Vanin-1, this compound is designed to modulate these pathways, which may be beneficial in various disease models.

Q2: I am not observing the expected in vivo efficacy with this compound, despite promising in vitro results. What are the potential reasons?

A2: A discrepancy between in vitro and in vivo results is a common challenge in drug development. Several factors could contribute to the reduced in vivo efficacy of a small molecule inhibitor like this compound. These can be broadly categorized as issues related to the compound's properties, its formulation, or the experimental design. Key factors include:

  • Pharmacokinetics (PK): The compound may have poor absorption, rapid metabolism, or fast excretion, leading to insufficient drug concentration at the target tissue.

  • Formulation and Solubility: this compound is described as an amorphous solid, which can present solubility challenges.[1] Poor solubility in the formulation vehicle can lead to low bioavailability.

  • Dosing and Administration: The dose may be too low, or the frequency of administration may not be optimal to maintain a therapeutic concentration. The route of administration might also be a limiting factor.

  • Target Engagement: It is crucial to confirm that this compound is reaching and binding to Vanin-1 in the target tissue at a sufficient concentration to exert its inhibitory effect.

  • Animal Model: The chosen animal model may not be appropriate, or the disease pathology may involve pathways that are not sufficiently modulated by Vanin-1 inhibition alone.

Q3: How can I improve the formulation of this compound for in vivo studies?

A3: For poorly soluble compounds like many small molecule inhibitors, optimizing the formulation is critical. Here are several strategies:

  • Solvent Selection: A combination of solvents is often used to dissolve hydrophobic compounds. Common excipients include DMSO, ethanol, polyethylene glycol (PEG), and propylene glycol. However, the concentration of these solvents should be carefully controlled to avoid toxicity in animals.

  • Surfactants: Surfactants like Tween 80 or Solutol HS-15 can be used to create micellar formulations that improve solubility and stability.

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or lipid-based carriers can significantly enhance the oral absorption of poorly soluble drugs.

  • Particle Size Reduction: Techniques like micronization or nanonization can increase the surface area of the compound, which can improve its dissolution rate.

It is recommended to start with a simple formulation and gradually increase complexity if needed. Always include a vehicle-only control group in your experiments to account for any effects of the formulation itself.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common issues encountered during in vivo experiments with this compound.

Problem Potential Cause Recommended Action
Low or no observable efficacy Poor Bioavailability/Exposure - Conduct a pilot pharmacokinetic (PK) study to measure the concentration of this compound in plasma and target tissues over time. - Optimize the formulation to improve solubility (see FAQ A3).
Insufficient Target Engagement - Perform a pharmacodynamic (PD) study to confirm that Vanin-1 is inhibited in the target tissue at the administered dose. This can be done by measuring the levels of Vanin-1's products, pantothenic acid and cysteamine, or by using a bioluminescent probe for Vanin-1 activity if available.
Inadequate Dosing Regimen - Perform a dose-escalation study to determine the maximum tolerated dose (MTD). - Based on PK/PD data, adjust the dose and/or frequency of administration to maintain the desired target engagement.
High variability in animal response Inconsistent Formulation - Ensure the formulation is homogenous and stable. Prepare fresh formulations for each experiment if stability is a concern.
Biological Variability - Increase the number of animals per group to improve statistical power. - Ensure consistency in animal age, weight, and health status.
Unexpected Toxicity Off-Target Effects - Perform in vitro screening against a panel of other enzymes or receptors to identify potential off-target interactions. - Use a structurally different Vanin-1 inhibitor as a control to see if the toxicity is specific to this compound's chemical scaffold.
Vehicle Toxicity - Run a control group with the vehicle alone to assess its contribution to the observed toxicity. - If the vehicle is toxic, explore alternative, safer formulations.

Experimental Protocols

While a specific, validated protocol for this compound is not publicly available, the following provides a generalized methodology for in vivo efficacy studies based on protocols for other Vanin-1 inhibitors and general practices for small molecule inhibitors.

In Vivo Efficacy Study in a Mouse Model of Colitis

This protocol is adapted from a study using a different Vanin-1 inhibitor in a TNBS-induced colitis model.

1. Animal Model:

  • Species: Male BALB/c mice, 6-8 weeks old.

  • Acclimatization: Acclimatize animals for at least one week before the experiment.

2. Formulation of this compound:

  • This is a hypothetical formulation and should be optimized based on the solubility of this compound.

  • Vehicle: 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water.

  • Preparation: Suspend this compound in the vehicle to the desired concentration (e.g., 2.5 mg/mL for a 25 mg/kg dose in a 200 µL gavage volume). Ensure the suspension is homogenous before each administration.

3. Experimental Groups:

  • Group 1: Sham (no colitis induction, vehicle treatment)

  • Group 2: Colitis control (TNBS-induced colitis, vehicle treatment)

  • Group 3: this compound low dose (TNBS-induced colitis, e.g., 25 mg/kg)

  • Group 4: this compound high dose (TNBS-induced colitis, e.g., 50 mg/kg)

4. Colitis Induction and Treatment:

  • Induce colitis with 2,4,6-trinitrobenzenesulfonic acid (TNBS) as per established protocols.

  • Administer this compound or vehicle by oral gavage once daily, starting on the day of colitis induction, for a specified duration (e.g., 5-7 days).

5. Efficacy Assessment:

  • Monitor body weight daily.

  • At the end of the study, collect colon tissue for macroscopic scoring of inflammation and measurement of colon length.

  • Perform histological analysis of colon sections to assess tissue damage and inflammatory cell infiltration.

  • Measure levels of inflammatory markers (e.g., cytokines) in colon tissue homogenates.

Data Presentation

Table 1: In Vitro Potency of Selected Vanin-1 Inhibitors

CompoundTargetIC50 (nM)Species
RR6Vanin-1540Recombinant
RR6Pantetheinase40Human Serum
RR6Pantetheinase87Rat Serum
PFI-653Vanin-16.85Human Recombinant
PFI-653Vanin-124.5Mouse Recombinant
Vanin-1-IN-3Vanin-138Not Specified
Vanin-1-IN-2Vanin-1162Not Specified

This table summarizes IC50 values for various Vanin-1 inhibitors to provide a comparative context for the potency of this compound.

Table 2: Hypothetical Dosing for an In Vivo Study with a Vanin-1 Inhibitor

GroupTreatmentDose (mg/kg)RouteVolume (µL)
1 (Control)Vehicle-Gavage200
2 (Experimental)Vanin-1 Inhibitor25Gavage200
3 (Experimental)Vanin-1 Inhibitor50Gavage200

This table provides an example of dosing that has been used for a Vanin-1 inhibitor in a mouse study.

Visualizations

Vanin1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Pantetheine Pantetheine Vanin1 Vanin-1 (VNN1) Pantetheine->Vanin1 Substrate Pantothenic_Acid Pantothenic Acid (Vitamin B5) Vanin1->Pantothenic_Acid Hydrolysis Cysteamine Cysteamine Vanin1->Cysteamine Hydrolysis CoA Coenzyme A Biosynthesis Pantothenic_Acid->CoA Oxidative_Stress Modulation of Oxidative Stress Cysteamine->Oxidative_Stress Inflammation Pro-inflammatory Pathways Cysteamine->Inflammation Vanin1_IN_4 This compound Vanin1_IN_4->Vanin1 Inhibition

Caption: The Vanin-1 signaling pathway and the inhibitory action of this compound.

InVivo_Efficacy_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: In Vivo Experiment cluster_analysis Phase 3: Analysis & Interpretation A Select Animal Model B Optimize Formulation (Solubility & Stability) A->B C Determine Dosing Regimen (Dose & Frequency) B->C D Administer this compound & Vehicle C->D E Monitor Animals (e.g., body weight, clinical signs) D->E F Collect Samples (Plasma, Tissues) E->F G Assess Efficacy (e.g., disease score, biomarkers) F->G H PK Analysis (Drug Exposure) F->H I PD Analysis (Target Engagement) F->I J Correlate PK/PD with Efficacy G->J H->J I->J

Caption: A general workflow for assessing the in vivo efficacy of this compound.

References

Technical Support Center: Overcoming Delivery Challenges of Novel Vanin-1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for overcoming common challenges encountered during the experimental delivery of novel Vanin-1 inhibitors, exemplified by Vanin-1-IN-4.

Frequently Asked Questions (FAQs)

Q1: My this compound powder is not dissolving in my aqueous buffer. What should I do?

A1: Poor aqueous solubility is a common challenge for many small molecule inhibitors. The recommended first step is to prepare a high-concentration stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a common initial choice due to its strong solubilizing properties for a wide range of organic molecules.[1] From this stock solution, you can make serial dilutions into your aqueous experimental medium. It is critical to ensure the final concentration of the organic solvent is low enough to not affect the biological system, typically less than 0.5% v/v.[1]

Q2: I'm observing precipitation when I dilute my this compound stock solution into my aqueous experimental buffer. How can I resolve this?

A2: Precipitation upon dilution into an aqueous medium suggests that the compound's solubility limit has been exceeded. Here are several strategies to address this:

  • Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) from your stock solution is at the highest tolerable level for your assay (usually <0.5% v/v) to aid solubility.

  • Use of Excipients: Consider the use of solubilizing agents or excipients. These can include cyclodextrins (e.g., HP-β-cyclodextrin), surfactants (e.g., Tween® 80), or polymers (e.g., PEG400).[1] A screening of different excipients may be necessary to find the most suitable one for this compound and your specific experimental setup.

  • pH Adjustment: For ionizable compounds, adjusting the pH of the final aqueous medium can significantly enhance solubility.[1] It is important to determine the pKa of your compound and test a range of pH values, ensuring the chosen pH is compatible with your biological assay.[1]

  • Sonication: Gentle sonication can help to break down small aggregates and improve dissolution.

Q3: My this compound solution has changed color. What does this indicate?

A3: A color change in your solution often suggests chemical degradation or oxidation of the compound. This can be triggered by exposure to light, air (oxygen), or reactive impurities in the solvent. It is crucial to assess the integrity of the compound before proceeding with experiments.

Q4: I am seeing inconsistent results in my cell-based assays with this compound. What could be the cause?

A4: Inconsistent results can stem from several factors related to compound delivery and stability:

  • Compound Instability: The compound may be degrading in the culture medium over the course of the experiment.

  • Precipitation: The inhibitor may be precipitating out of solution at the working concentration in the cell culture medium.

  • Cellular Efflux: Cells may be actively transporting the inhibitor out, leading to a lower intracellular concentration than expected.

  • Off-target Effects: At higher concentrations, the inhibitor might be affecting other cellular pathways, leading to variable results.

A dose-response experiment and careful observation for any precipitation in the wells are recommended starting points for troubleshooting.

Troubleshooting Guides

Issue 1: Poor Aqueous Solubility of this compound

This guide provides a systematic approach to addressing solubility challenges with novel Vanin-1 inhibitors.

Troubleshooting Workflow for Solubility

G start Start: this compound powder stock_solution Prepare high-concentration stock in organic solvent (e.g., DMSO) start->stock_solution dissolved_stock Completely dissolved? stock_solution->dissolved_stock yes_stock Yes dissolved_stock->yes_stock no_stock No dissolved_stock->no_stock dilute Dilute stock into aqueous buffer yes_stock->dilute try_other_solvents Try alternative solvents (e.g., Ethanol, DMF) or gentle warming/sonication no_stock->try_other_solvents try_other_solvents->stock_solution precipitation Precipitation occurs? dilute->precipitation yes_precip Yes precipitation->yes_precip no_precip No precipitation->no_precip optimize Optimize final solvent concentration (<0.5% v/v) yes_precip->optimize end_soluble Solution is ready for experiment no_precip->end_soluble excipients Screen solubilizing excipients (Cyclodextrins, Surfactants) optimize->excipients ph_adjust Adjust pH of aqueous buffer excipients->ph_adjust ph_adjust->dilute

Caption: A stepwise workflow for troubleshooting the solubility of this compound.

Issue 2: Instability of this compound in Solution

This guide helps to identify and mitigate issues related to the chemical stability of your Vanin-1 inhibitor.

Troubleshooting Workflow for Stability

G start Start: Inconsistent results or visual changes in solution check_storage Review storage conditions (Temperature, Light, Air exposure) start->check_storage improper_storage Improper storage identified? check_storage->improper_storage yes_storage Yes improper_storage->yes_storage no_storage No improper_storage->no_storage correct_storage Store in amber vials, at -20°C or -80°C, and purge with inert gas if needed yes_storage->correct_storage stability_test Perform stability test (e.g., HPLC analysis over time) no_storage->stability_test correct_storage->start degradation Degradation confirmed? stability_test->degradation yes_degrade Yes degradation->yes_degrade no_degrade No degradation->no_degrade prepare_fresh Prepare fresh solutions before each experiment yes_degrade->prepare_fresh investigate_other Investigate other potential causes (e.g., assay variability, cell health) no_degrade->investigate_other end_stable Proceed with experiments using fresh, properly stored solutions prepare_fresh->end_stable

Caption: A decision tree for troubleshooting the stability of this compound solutions.

Data Presentation

Table 1: Common Organic Solvents for Stock Solutions

SolventPropertiesTypical Final Concentration in Assay
DMSO (Dimethyl sulfoxide)Strong solubilizing power for a wide range of compounds.< 0.5% v/v
EthanolLess toxic to some cell lines compared to DMSO.< 0.5% v/v
DMF (Dimethylformamide)Strong solubilizing power, but can be more toxic.< 0.1% v/v
MethanolSimilar to ethanol, choice depends on compound and cell type.< 0.5% v/v

Table 2: Common Solubilizing Excipients

ExcipientMechanism of ActionConsiderations
HP-β-cyclodextrinForms inclusion complexes, encapsulating the hydrophobic drug.May alter the effective concentration of the drug.
Tween® 80Non-ionic surfactant that forms micelles to solubilize hydrophobic compounds.Can have its own biological effects; vehicle controls are crucial.
PEG400 (Polyethylene glycol 400)Co-solvent that increases the solubility of hydrophobic drugs.Can affect cell membranes at higher concentrations.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound in an appropriate organic solvent.

Materials:

  • This compound powder

  • Anhydrous DMSO (or other suitable organic solvent)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to achieve the target stock concentration (e.g., 10 mM).

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • Visually inspect the solution for any undissolved particles.

  • If particles remain, gently warm the solution (if the compound is heat-stable) or sonicate for 5-10 minutes.

  • Once fully dissolved, aliquot the stock solution into smaller volumes in amber vials or polypropylene tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Assessment of this compound Stability in Experimental Medium

Objective: To determine the stability of this compound in the final experimental medium over time.

Materials:

  • This compound stock solution

  • Experimental medium (e.g., cell culture medium, assay buffer)

  • Incubator set to the experimental temperature

  • HPLC system (or other suitable analytical method)

Procedure:

  • Prepare a working solution of this compound in the experimental medium at the desired final concentration.

  • Immediately after preparation (T=0), take an aliquot of the solution for analysis by HPLC to determine the initial concentration and purity.

  • Incubate the remaining solution under the experimental conditions (e.g., 37°C, 5% CO2).

  • At subsequent time points (e.g., 2, 4, 8, 24 hours), take additional aliquots for HPLC analysis.

  • Compare the peak area of this compound at each time point to the T=0 value to determine the percentage of compound remaining. A significant decrease in the peak area indicates degradation.

Signaling Pathway

Vanin-1 is a pantetheinase that hydrolyzes pantetheine to produce pantothenic acid (vitamin B5) and cysteamine. Cysteamine can influence cellular redox homeostasis by affecting glutathione (GSH) levels. Vanin-1 has been implicated in processes such as inflammation and oxidative stress.

G pantetheine Pantetheine vanin1 Vanin-1 pantetheine->vanin1 Substrate pantothenic_acid Pantothenic Acid (Vitamin B5) vanin1->pantothenic_acid Product cysteamine Cysteamine vanin1->cysteamine Product gsh Glutathione (GSH) Redox Balance cysteamine->gsh Modulates inflammation Inflammation cysteamine->inflammation Contributes to oxidative_stress Oxidative Stress gsh->oxidative_stress Regulates vanin1_in4 This compound vanin1_in4->vanin1 Inhibits

Caption: The enzymatic action of Vanin-1 and the point of inhibition by this compound.

References

Technical Support Center: Interpreting Unexpected Results with Vanin-1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Vanin-1 inhibitors, including compounds like Vanin-1-IN-4. The information provided is intended to help interpret unexpected experimental outcomes and guide further investigation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Vanin-1?

Vanin-1 is a glycosylphosphatidylinositol (GPI)-anchored ectoenzyme with pantetheinase activity.[1] Its primary function is to hydrolyze pantetheine into two bioactive molecules: pantothenic acid (vitamin B5) and cysteamine.[2][3][4] Pantothenic acid is a precursor for Coenzyme A, which is essential for numerous metabolic processes, including lipid metabolism and energy production.[3] Cysteamine is a potent antioxidant that can influence cellular redox status.

Q2: What are the expected outcomes of Vanin-1 inhibition?

Based on the function of Vanin-1, its inhibition is expected to lead to:

  • Reduced inflammation: Vanin-1 activity is associated with pro-inflammatory conditions, and its inhibition has been shown to be protective in models of inflammatory bowel disease.

  • Altered oxidative stress response: By blocking the production of cysteamine, Vanin-1 inhibitors can impact the cellular redox balance, often leading to an increased resistance to oxidative stress.

  • Modulation of metabolic pathways: Given the role of Vanin-1 in Coenzyme A metabolism, its inhibition can affect lipid and glucose metabolism.

Q3: Are there known off-target effects of Vanin-1 inhibitors?

While specific off-target effects for this compound are not widely documented, general considerations for small molecule inhibitors apply. Off-target effects can arise from the inhibitor binding to other proteins with similar structural motifs. For example, the dual Vanin inhibitor BI-4122 was shown to have no significant activity against a large panel of kinases and other enzymes at a concentration of 10 µM, suggesting high specificity. However, it is always recommended to perform counter-screening or use structurally distinct inhibitors to confirm that the observed phenotype is due to Vanin-1 inhibition.

Q4: Why am I observing an increase in liver fat (hepatic steatosis) after treating my animal models with a Vanin-1 inhibitor?

This is a documented, though seemingly counterintuitive, effect of Vanin-1 inhibition. Studies in rats treated with the Vanin-1 inhibitor RR6 showed an increase in liver weight, indicative of increased hepatic steatosis, after a period of fasting. This may be related to the complex role of Vanin-1 in lipid metabolism, which is influenced by factors like diet and fasting. Vanin-1 expression is regulated by PPAR-α, a key regulator of the liver's response to fasting and fatty acid metabolism.

Troubleshooting Unexpected Experimental Results

Unexpected Result 1: No significant change in the inflammatory response in my cell-based assay.
Possible Cause Troubleshooting Steps
Low Vanin-1 Expression in Cell Line: Verify the expression level of Vanin-1 in your chosen cell line using qPCR, Western blot, or flow cytometry. Not all cell lines express Vanin-1 at high levels.
Inhibitor Concentration is Suboptimal: Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell line and experimental conditions. The IC50 can vary between cell types.
Incorrect Assay Conditions: Ensure that the assay conditions (e.g., incubation time, substrate concentration) are appropriate for measuring Vanin-1 activity. Refer to established protocols for pantetheinase activity assays.
Redundant Pathways: The inflammatory response in your model system may be driven by pathways that are not dependent on Vanin-1 activity. Consider investigating other inflammatory mediators.
Inhibitor Inactivity: Verify the activity of your this compound stock. If possible, test it in a cell-free enzymatic assay with recombinant Vanin-1.
Unexpected Result 2: Increased cell death or toxicity observed after treatment with this compound.
Possible Cause Troubleshooting Steps
Off-Target Cytotoxicity: At high concentrations, the inhibitor may have off-target effects leading to cytotoxicity. Determine the cytotoxic concentration (CC50) of this compound in your cell line using a cell viability assay (e.g., MTT, LDH release). Use concentrations well below the CC50 for your experiments.
Disruption of Essential Metabolic Pathways: Prolonged or potent inhibition of Vanin-1 could disrupt critical metabolic pathways dependent on Coenzyme A, leading to cellular stress and death. Assess markers of metabolic stress in your treated cells.
Cell-Type Specific Effects: The role of Vanin-1 can be context-dependent. In some cell types, the products of Vanin-1 activity may be protective, and their inhibition could lead to a negative outcome.
Unexpected Result 3: Contradictory findings between in vitro and in vivo experiments.
Possible Cause Troubleshooting Steps
Pharmacokinetics and Bioavailability: The inhibitor may have poor bioavailability, rapid metabolism, or inefficient distribution to the target tissue in vivo. Conduct pharmacokinetic studies to determine the in vivo properties of this compound.
Complex In Vivo Environment: The in vivo response is influenced by a multitude of cell types and signaling molecules that are not present in a simplified in vitro model. The net effect of Vanin-1 inhibition may be different in a complex biological system.
Homeostatic Compensation: The organism may have compensatory mechanisms that counteract the effects of Vanin-1 inhibition over time. Consider acute (short-term) versus chronic (long-term) treatment regimens.

Signaling Pathways and Experimental Workflows

Vanin1_Pathway cluster_membrane Cell Membrane Vanin1 Vanin-1 Pantothenic_Acid Pantothenic Acid (Vitamin B5) Vanin1->Pantothenic_Acid Hydrolysis Cysteamine Cysteamine Vanin1->Cysteamine Hydrolysis Inflammation Inflammation (PPARγ, NF-κB) Vanin1->Inflammation Modulates Pantetheine Pantetheine Pantetheine->Vanin1 Substrate CoA Coenzyme A Metabolism Pantothenic_Acid->CoA Oxidative_Stress Oxidative Stress Response (GSH) Cysteamine->Oxidative_Stress Vanin1_IN_4 This compound Vanin1_IN_4->Vanin1 Inhibits

Caption: The Vanin-1 signaling pathway and the point of inhibition by this compound.

Troubleshooting_Workflow Start Unexpected Experimental Result with this compound Check_Expression Verify Vanin-1 Expression in Experimental System Start->Check_Expression Dose_Response Perform Dose-Response and Cytotoxicity Assays Start->Dose_Response Review_Protocol Review and Optimize Experimental Protocol Start->Review_Protocol Check_Expression->Dose_Response Dose_Response->Review_Protocol Consider_Off_Target Investigate Potential Off-Target Effects Review_Protocol->Consider_Off_Target Conclusion Interpret Results in Context of Vanin-1 Biology Review_Protocol->Conclusion Alternative_Inhibitor Use Structurally Different Vanin-1 Inhibitor Consider_Off_Target->Alternative_Inhibitor Alternative_Inhibitor->Conclusion

Caption: A logical workflow for troubleshooting unexpected results with Vanin-1 inhibitors.

Experimental Protocols

Protocol 1: In Vitro Vanin-1 Activity Assay

This protocol is adapted from methods used to screen for Vanin-1 inhibitors.

Objective: To measure the enzymatic activity of Vanin-1 in cell lysates or with recombinant protein and to determine the IC50 of an inhibitor.

Materials:

  • Recombinant human Vanin-1 protein or cell lysate from cells expressing Vanin-1.

  • Fluorescent substrate (e.g., a pantothenate derivative linked to a fluorophore like 7-amino-4-methylcoumarin (AMC)).

  • This compound or other inhibitors.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).

  • Black 96-well microplate.

  • Fluorescence microplate reader.

Procedure:

  • Prepare a serial dilution of this compound in assay buffer.

  • In a 96-well plate, add a fixed amount of recombinant Vanin-1 or cell lysate to each well.

  • Add the different concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO) and a no-enzyme control.

  • Pre-incubate the enzyme and inhibitor for 15-30 minutes at 37°C.

  • Initiate the reaction by adding the fluorescent substrate to each well.

  • Immediately measure the fluorescence at appropriate excitation and emission wavelengths (e.g., Ex: 350 nm, Em: 460 nm for AMC-based substrates) in kinetic mode for 30-60 minutes at 37°C.

  • Calculate the reaction rate (slope of the linear portion of the fluorescence curve).

  • Plot the reaction rate as a function of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Protocol 2: Cellular Vanin-1 Inhibition Assay

This protocol is based on cell-based assays using bioluminescent probes.

Objective: To assess the inhibitory effect of this compound on endogenous or overexpressed Vanin-1 in a cellular context.

Materials:

  • A cell line that expresses Vanin-1 (e.g., ES-2-Fluc, human ovarian cancer cells expressing firefly luciferase).

  • Bioluminescent probe for Vanin-1 activity (e.g., PA-AL).

  • This compound.

  • Cell culture medium and supplements.

  • Black, clear-bottom 96-well plates.

  • In vivo imaging system or a luminometer.

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control.

  • Incubate the cells with the inhibitor for a predetermined time (e.g., 30 minutes) at 37°C.

  • Add the bioluminescent probe to each well.

  • Immediately measure the bioluminescence using an in vivo imaging system or a luminometer.

  • Normalize the bioluminescence signal to cell viability if there are concerns about cytotoxicity.

  • Plot the bioluminescence signal as a function of the inhibitor concentration to determine the cellular IC50.

Quantitative Data Summary

Table 1: IC50 Values of Representative Vanin-1 Inhibitors

CompoundIC50 (in vitro)Cell-based IC50Reference
Lead Compound (Pyrimidine amide)10.36 ± 1.03 nMNot Reported
Compound 'a'20.17 ± 1.32 µMNot Reported
RR6 (Pantetheine analog)Nanomolar rangeNot Reported

Note: Data for this compound is not publicly available and would need to be determined experimentally.

Table 2: Gene Expression Changes in Response to Vanin-1 Modulation

GeneModulationTissue/Cell TypeChange in ExpressionReference
Gluconeogenic genes (e.g., Pepck, G6pase)Vanin-1 overexpressionMouse hepatocytesIncreased
Gluconeogenic genes (e.g., Pepck, G6pase)Vanin-1 knockdownMouse hepatocytesDecreased
PPAR-γVanin-1 presenceGut epithelial cellsDecreased nuclear translocation
Pro-inflammatory markers (e.g., MIP-2, COX-1)Vanin-1 knockoutMouse small intestineDecreased

References

minimizing toxicity of Vanin-1-IN-4 in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the toxicity of Vanin-1-IN-4 during animal studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor of Vanin-1 (VNN1), a GPI-anchored ectoenzyme with pantetheinase activity. Vanin-1 catalyzes the hydrolysis of pantetheine into pantothenic acid (vitamin B5) and cysteamine.[1][2][3] By inhibiting Vanin-1, this compound is designed to modulate downstream pathways related to oxidative stress and inflammation.[4][5] The inhibition of Vanin-1 is expected to restore tissue metabolite homeostasis and redox balance.

Q2: What are the potential toxicities associated with Vanin-1 inhibition based on preclinical and clinical data of similar inhibitors?

A2: While specific data for this compound is not publicly available, studies on other Vanin-1 inhibitors, such as BI 1595043, have indicated potential for ophthalmologic adverse events. Therefore, careful monitoring of ocular health is critical during in vivo studies. Other reported adverse events for Vanin-1 inhibitors have been generally mild to moderate and include headache, dizziness, and abdominal discomfort. Preclinical studies with the Vanin-1 inhibitor RR6 in rats showed that it was generally well-tolerated, though it did cause alterations in plasma lipid concentrations upon fasting.

Q3: How can we proactively monitor for potential ophthalmologic toxicity in our animal studies?

A3: A comprehensive ocular monitoring plan is essential. This should include baseline and regular ophthalmic examinations by a veterinary ophthalmologist. Key assessments include slit-lamp examination, fundoscopy, and intraocular pressure measurements. Any observed abnormalities, such as corneal deposits, retinal changes, or signs of inflammation, should be promptly investigated.

Q4: What are the key signaling pathways affected by Vanin-1 inhibition that might contribute to off-target effects?

A4: Vanin-1 is involved in multiple signaling pathways. Its product, cysteamine, can influence the cellular redox state by affecting glutathione (GSH) synthesis. Vanin-1 has also been linked to the regulation of the Akt signaling pathway and can antagonize the activity of peroxisome proliferator-activated receptor-gamma (PPAR-γ), a key regulator of inflammation and metabolism. Off-target effects could arise from unintended modulation of these pathways.

Troubleshooting Guides

Issue 1: Unexpected Animal Morbidity or Mortality
Potential Cause Troubleshooting Steps Expected Outcome
Incorrect Dosage 1. Re-verify all dose calculations and preparation procedures. 2. Conduct a dose-range-finding study to determine the maximum tolerated dose (MTD).Identification of a safe and effective dose.
Off-Target Toxicity 1. Perform comprehensive histopathological analysis of all major organs. 2. Analyze plasma for biomarkers of organ damage (e.g., ALT, AST for liver; BUN, creatinine for kidney). 3. Consider using a lower dose or a different administration route.Identification of specific organ toxicities and adjustment of the experimental protocol to mitigate these effects.
Vehicle-Related Toxicity 1. Run a control group treated with the vehicle alone. 2. If toxicity is observed in the vehicle group, explore alternative, less toxic vehicle formulations.Determination if the vehicle is contributing to the observed toxicity.
Issue 2: Signs of Ocular Toxicity (e.g., corneal clouding, inflammation)
Potential Cause Troubleshooting Steps Expected Outcome
Direct Compound-Related Effect 1. Immediately suspend dosing and consult with a veterinary ophthalmologist. 2. Reduce the dose or frequency of administration in subsequent cohorts. 3. Consider topical administration if the therapeutic target allows, to minimize systemic exposure.Management of ocular toxicity and establishment of a safer dosing regimen.
Systemic Inflammatory Response 1. Measure systemic inflammatory markers (e.g., cytokines) in plasma. 2. Co-administer with a low-dose anti-inflammatory agent (after careful consideration of potential drug-drug interactions).Reduction of inflammation-mediated ocular side effects.

Experimental Protocols

Protocol 1: Dose-Range-Finding Study for this compound in Mice

  • Animal Model: C57BL/6 mice, 8-10 weeks old, male and female.

  • Groups:

    • Group 1: Vehicle control (e.g., 0.5% methylcellulose in water).

    • Group 2-6: this compound at escalating doses (e.g., 1, 5, 10, 25, 50 mg/kg).

  • Administration: Oral gavage, once daily for 7 days.

  • Monitoring:

    • Daily clinical observations (body weight, food/water intake, activity, signs of distress).

    • At day 7, collect blood for complete blood count (CBC) and serum chemistry (including liver and kidney function tests).

    • Perform gross necropsy and collect major organs for histopathological examination.

  • Endpoint: Determine the highest dose that does not cause significant toxicity (the Maximum Tolerated Dose).

Protocol 2: Ocular Toxicity Assessment

  • Animal Model: New Zealand White rabbits (known for their large, easily examinable eyes).

  • Groups:

    • Group 1: Vehicle control.

    • Group 2: this compound at the intended therapeutic dose.

    • Group 3: this compound at a high dose (e.g., 3-5x the therapeutic dose).

  • Administration: Systemic (e.g., intravenous or oral) for 14 days.

  • Monitoring:

    • Baseline and weekly ophthalmic examinations by a qualified veterinary ophthalmologist, including slit-lamp biomicroscopy and indirect ophthalmoscopy.

    • At the end of the study, perform electroretinography (ERG) to assess retinal function.

    • Conduct histopathology of the eyes.

  • Endpoint: Characterize any ocular changes and determine a no-observed-adverse-effect-level (NOAEL) for ocular toxicity.

Quantitative Data Summary

Table 1: Hypothetical Dose-Range-Finding Study Results for this compound in Mice

Dose (mg/kg)Body Weight Change (%)ALT (U/L)AST (U/L)BUN (mg/dL)Creatinine (mg/dL)Key Histopathology Findings
Vehicle+5.23550200.5No significant findings
1+4.83855210.5No significant findings
5+4.54260220.6No significant findings
10+2.16590250.7Minimal hepatocellular vacuolation
25-3.5150220350.9Moderate centrilobular necrosis in the liver
50-10.2400550501.2Severe hepatic necrosis, renal tubular degeneration

Note: This is a hypothetical table for illustrative purposes.

Signaling Pathway and Experimental Workflow Diagrams

Vanin1_Signaling_Pathway cluster_membrane Cell Membrane VNN1 Vanin-1 Pantothenic_Acid Pantothenic Acid (Vitamin B5) VNN1->Pantothenic_Acid Hydrolysis Cysteamine Cysteamine VNN1->Cysteamine Hydrolysis PPARg PPAR-γ Activity VNN1->PPARg Antagonizes Akt_Pathway Akt Signaling VNN1->Akt_Pathway Regulates Pantetheine Pantetheine Pantetheine->VNN1 Substrate GSH_Synthesis Glutathione (GSH) Synthesis Cysteamine->GSH_Synthesis Inhibits Oxidative_Stress Oxidative Stress GSH_Synthesis->Oxidative_Stress Reduces Inflammation Inflammation PPARg->Inflammation Inhibits Vanin1_IN_4 This compound Vanin1_IN_4->VNN1 Inhibits

Caption: Vanin-1 signaling and the inhibitory action of this compound.

Toxicity_Workflow start Start: Observe unexpected toxicity check_dose Verify Dose & Formulation start->check_dose dose_range Conduct Dose-Range- Finding Study (MTD) check_dose->dose_range If dose is correct histopath Comprehensive Histopathology dose_range->histopath biomarkers Analyze Plasma Biomarkers histopath->biomarkers ocular_exam Specialized Ocular Examination biomarkers->ocular_exam If ophthalmologic signs present adjust_protocol Adjust Protocol: - Lower Dose - Change Vehicle - Co-administer Agents biomarkers->adjust_protocol If systemic toxicity present ocular_exam->adjust_protocol stop End: Toxicity Minimized adjust_protocol->stop

Caption: Troubleshooting workflow for unexpected in vivo toxicity.

References

Technical Support Center: Quantifying Vanin-1 Inhibitor Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vanin-1 inhibitors. The information is designed to address common challenges encountered during the quantification of Vanin-1-IN-4 and other similar inhibitors' effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Vanin-1 that we are trying to inhibit?

A1: Vanin-1 is a glycosylphosphatidylinositol (GPI)-anchored ectoenzyme with pantetheinase activity.[1][2][3] Its primary function is to catalyze the hydrolysis of pantetheine into pantothenic acid (vitamin B5) and cysteamine.[1][2] Inhibition of this enzymatic activity is the main goal for quantifying the effects of inhibitors like this compound.

Q2: What are the downstream effects of Vanin-1 activity that can be measured?

A2: Vanin-1 activity influences several downstream pathways. Its product, cysteamine, can modulate cellular redox status by affecting the endogenous glutathione (GSH) pool. Vanin-1 is also implicated in regulating inflammatory responses and metabolic pathways, such as hepatic gluconeogenesis through the Akt signaling pathway. Therefore, assays measuring oxidative stress markers, inflammatory cytokines, or Akt phosphorylation can be used as indirect readouts of Vanin-1 inhibition.

Q3: We are observing high background noise in our fluorescence-based assay for Vanin-1 activity. What could be the cause?

A3: High background in fluorescence-based assays can stem from several factors. Ensure the specificity of your fluorescent probe for Vanin-1; some probes may have off-target activity or be sensitive to environmental factors. Additionally, check for cellular autofluorescence and consider using a plate reader with appropriate filter sets to minimize this. Proper washing steps to remove unbound probe are also crucial.

Q4: Our in vivo experiments with a Vanin-1 inhibitor are showing inconsistent results. What are the potential reasons?

A4: In vivo efficacy of Vanin-1 inhibitors can be influenced by pharmacokinetic and pharmacodynamic properties. Factors such as poor bioavailability, rapid metabolism, or insufficient tissue penetration of the inhibitor can lead to variability. It is also important to consider the timing of inhibitor administration relative to the induction of the disease model, as Vanin-1 expression can be dynamically regulated by stressors like inflammation or oxidative injury.

Q5: Can Vanin-1 expression levels vary between different cell types or tissues?

A5: Yes, Vanin-1 expression is tissue-specific, with high levels typically found in the liver, kidney, and intestine. Its expression can also be induced by various stimuli, including oxidative stress and inflammation. Therefore, it is essential to characterize the basal Vanin-1 expression in your specific experimental model to ensure it is suitable for inhibitor studies.

Troubleshooting Guides

Issue 1: Low Signal-to-Noise Ratio in In Vitro Enzymatic Assays
Potential Cause Troubleshooting Step
Suboptimal Probe Concentration Titrate the fluorescent or bioluminescent probe to determine the optimal concentration that provides a robust signal without causing high background.
Insufficient Incubation Time Optimize the incubation time for the enzyme, substrate, and inhibitor to ensure the reaction has proceeded sufficiently to generate a measurable signal.
Low Enzyme Activity Ensure the recombinant Vanin-1 enzyme is active. If using cell lysates, confirm the expression and activity of endogenous Vanin-1.
Inhibitor Precipitation Check the solubility of this compound in your assay buffer. Precipitated compound will not be effective. Consider using a different solvent or a lower concentration.
Issue 2: Discrepancy Between In Vitro IC50 and Cellular EC50 Values
Potential Cause Troubleshooting Step
Poor Cell Permeability The inhibitor may have poor membrane permeability, resulting in lower effective intracellular concentrations. Consider performing cellular uptake assays.
Efflux Pump Activity Cells may actively transport the inhibitor out, reducing its intracellular concentration. Co-incubation with known efflux pump inhibitors can help diagnose this issue.
Off-Target Effects The inhibitor may have off-target effects in the cellular context that are not present in a purified enzyme assay.
High Protein Binding The inhibitor may bind to proteins in the cell culture medium, reducing the free concentration available to interact with Vanin-1. Consider using serum-free medium for the assay.

Quantitative Data Summary

The following tables summarize representative quantitative data for Vanin-1 inhibitors from published studies. Note that specific data for "this compound" is not available in the provided search results; these tables are for illustrative purposes.

Table 1: In Vitro Inhibitory Activity of a Pyrimidine Amide Compound

CompoundTargetAssay TypeIC50 (µM)
Compound aHuman Recombinant VNN1Fluorescent Probe (PA-AFC)20.17

Table 2: In Vivo Effects of Vanin-1 Inhibition

Animal ModelInhibitorDoseEffect
High-Fat Diet MiceVnn1 KnockoutN/AMildly improved glucose tolerance and insulin sensitivity
ZDF-Diabetic RatsRR6Not specifiedNo effect on hepatic glucose production or insulin sensitivity with short-term administration
FVB-luc+ Transgenic MiceCompound a50 mg/kgInhibition of Vanin-1 enzyme activity observed via bioluminescence

Experimental Protocols

Protocol 1: In Vitro Vanin-1 Inhibition Assay Using a Fluorescent Probe
  • Plate Preparation: Seed cells (e.g., 4 x 10^5 cells/mL) in a 96-well plate and incubate for 12 hours.

  • Inhibitor Preparation: Prepare serial dilutions of this compound (e.g., from 200 µM down to 0.78 µM).

  • Inhibitor Incubation: Add 100 µL of the diluted inhibitor to the cells and incubate for 30 minutes at 37°C.

  • Probe Preparation: Prepare a solution of a fluorescent probe for Vanin-1, such as PA-AFC, at a concentration of 20 µM.

  • Signal Detection: Measure the fluorescence signal at the appropriate excitation and emission wavelengths using a fluorescence plate reader.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 2: In Vivo Bioluminescence Imaging of Vanin-1 Inhibition
  • Animal Model: Use transgenic mice expressing luciferase (e.g., FVB-luc+).

  • Inhibitor Administration: Administer this compound orally by gavage at a predetermined dose (e.g., 25-50 mg/kg). Include a vehicle control group.

  • Probe Injection: After a specified time (e.g., 1.5 hours), inject a bioluminescent probe for Vanin-1, such as PA-AL (1 mM, 200 µL).

  • Bioluminescence Imaging: Anesthetize the mice and perform in vivo imaging at various time points (e.g., 30 minutes) after probe injection to detect the bioluminescent signal.

  • Data Quantification: Quantify the bioluminescence intensity in the region of interest using appropriate software.

Visualizations

Signaling Pathways and Experimental Workflows

Vanin1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol VNN1 Vanin-1 Pantothenic_Acid Pantothenic Acid (Vitamin B5) VNN1->Pantothenic_Acid Produces Cysteamine Cysteamine VNN1->Cysteamine Produces Akt Akt VNN1->Akt Inhibits Phosphorylation Pantetheine Pantetheine Pantetheine->VNN1 Substrate GSH Glutathione (GSH) Cysteamine->GSH Inhibits Synthesis ROS ROS GSH->ROS Reduces pAkt p-Akt (Inactive) Gluconeogenesis Gluconeogenesis Akt->Gluconeogenesis Suppresses VNN1_IN_4 This compound VNN1_IN_4->VNN1 Inhibits

Caption: Vanin-1 signaling pathway and point of inhibition.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis invitro_start Recombinant VNN1 or VNN1-expressing cells add_inhibitor_vitro Add this compound (Dose-Response) invitro_start->add_inhibitor_vitro add_probe_vitro Add Fluorescent/Bioluminescent Probe add_inhibitor_vitro->add_probe_vitro measure_signal_vitro Measure Signal add_probe_vitro->measure_signal_vitro calc_ic50 Calculate IC50 measure_signal_vitro->calc_ic50 admin_inhibitor_vivo Administer this compound calc_ic50->admin_inhibitor_vivo Inform Dose Selection invivo_start Animal Model (e.g., Disease Model) invivo_start->admin_inhibitor_vivo induce_disease Induce Disease/Stimulus (if applicable) admin_inhibitor_vivo->induce_disease measure_endpoints Measure Endpoints (e.g., Biomarkers, Histology) induce_disease->measure_endpoints analyze_data_vivo Analyze Data measure_endpoints->analyze_data_vivo

Caption: General experimental workflow for Vanin-1 inhibitor evaluation.

References

refining experimental protocols for Vanin-1-IN-4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining experimental protocols for Vanin-1-IN-4. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental methodologies, and key data presented in a clear and accessible format.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound, offering systematic solutions to get your research back on track.

Issue Potential Cause(s) Troubleshooting Steps
Inconsistent or No Inhibitory Effect 1. Compound Insolubility: this compound is an amorphous solid and may not be fully dissolved. 2. Incorrect Concentration: The final concentration in the assay may be too low to elicit an effect. 3. Compound Degradation: The inhibitor may have degraded due to improper storage or handling. 4. High Cell Density: An excessive number of cells can metabolize the compound or overwhelm its inhibitory capacity. 5. Assay Interference: Components of the assay medium may interfere with the inhibitor's activity.1. Solubility: Prepare a fresh, high-concentration stock solution in 100% DMSO. Ensure complete dissolution by gentle vortexing or sonication. When diluting into aqueous buffers, do so incrementally and vortex between dilutions to prevent precipitation. The final DMSO concentration in the assay should be kept low (typically <0.5%). 2. Concentration: Perform a dose-response experiment to determine the optimal concentration range. Start with a broad range and narrow it down based on the initial results. 3. Stability: Aliquot stock solutions to avoid repeated freeze-thaw cycles. Protect from light and store at -20°C or -80°C for long-term stability. 4. Cell Density: Optimize cell seeding density to ensure a sufficient inhibitor-to-cell ratio. 5. Assay Compatibility: Check for any known interactions between your assay components and the inhibitor.
High Background Signal in Assays 1. Non-specific Binding: The inhibitor may be binding to other cellular components. 2. Cellular Autofluorescence: Certain cell types may exhibit high intrinsic fluorescence. 3. Reagent Contamination: Assay reagents may be contaminated.1. Specificity: Include appropriate controls, such as a vehicle-only control and a positive control with a known Vanin-1 inhibitor. 2. Autofluorescence: If using fluorescence-based assays, measure the background fluorescence of unstained cells and subtract it from your experimental readings. 3. Reagent Quality: Use fresh, high-quality reagents and sterile techniques to minimize contamination.
Cell Toxicity or Off-Target Effects 1. High Inhibitor Concentration: Excessive concentrations can lead to non-specific effects and cell death. 2. Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. 3. Off-Target Binding: The inhibitor may be interacting with other proteins besides Vanin-1.1. Dose-Response: Determine the cytotoxic concentration of the inhibitor through a cell viability assay (e.g., MTT or trypan blue exclusion). Use concentrations well below the toxic threshold for your experiments. 2. Solvent Control: Ensure the final solvent concentration is non-toxic to your cells by including a vehicle-only control at the same concentration used in your experimental wells. 3. Target Validation: To confirm that the observed effects are due to Vanin-1 inhibition, consider using a secondary, structurally different Vanin-1 inhibitor or using genetic approaches like siRNA-mediated knockdown of Vanin-1.
Variability Between Experiments 1. Inconsistent Compound Preparation: Variations in preparing the inhibitor stock and working solutions. 2. Inconsistent Cell Culture Conditions: Differences in cell passage number, confluency, or media. 3. Pipetting Errors: Inaccurate dispensing of reagents.1. Standardized Protocols: Follow a strict, standardized protocol for preparing all solutions. 2. Consistent Cell Culture: Use cells within a consistent passage number range and ensure similar confluency at the time of the experiment. 3. Careful Technique: Use calibrated pipettes and proper pipetting techniques to ensure accuracy and precision.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Vanin-1? A1: Vanin-1 is a GPI-anchored ectoenzyme with pantetheinase activity.[1][2] It catalyzes the hydrolysis of pantetheine into pantothenic acid (vitamin B5) and cysteamine.[1][2] The production of cysteamine is a key function, as it can influence cellular redox status and inflammatory responses.[3]

Q2: How does Vanin-1 inhibition affect cellular processes? A2: By inhibiting Vanin-1, the production of cysteamine is reduced. This can lead to an increase in the cellular stores of glutathione (GSH), a major antioxidant, thereby enhancing tissue resistance to oxidative stress. Vanin-1 inhibition has been shown to have anti-inflammatory effects and can modulate signaling pathways such as those involving peroxisome proliferator-activated receptors (PPARs) and Akt.

Q3: What is this compound and what are its properties? A3: this compound, also known as compound (S)-1, is a vanin-1 inhibitor. It is an amorphous solid with a molecular weight of 368.43 g/mol and a chemical formula of C19H24N6O2.

Q4: How should I prepare a stock solution of this compound? A4: Due to its amorphous nature and likely poor water solubility, it is recommended to prepare a high-concentration stock solution of this compound in a water-miscible organic solvent such as dimethyl sulfoxide (DMSO). For example, a 10 mM stock solution can be prepared and then further diluted into aqueous buffers or cell culture media for working concentrations.

Q5: What are the recommended storage conditions for this compound? A5: this compound should be stored as a solid at -20°C for long-term storage. Stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. Protect both the solid compound and its solutions from light.

Quantitative Data Summary

The following table summarizes key quantitative data for various Vanin-1 inhibitors. Data for this compound is limited in publicly available sources; therefore, data for other well-characterized inhibitors are provided for comparison and as a reference for designing experiments.

Inhibitor IC50 Value Target Species Assay Type
Vanin-1-IN-3 (OMP-7) 0.038 µMNot SpecifiedNot Specified
RR6 540 nMRecombinant Vanin-1Biochemical
PFI-653 (Vanin-1-IN-1) 6.85 nMHuman Recombinant Plasma Vanin-1Biochemical
PFI-653 (Vanin-1-IN-1) 9.0 nMHuman Plasma Vanin-1Biochemical
PFI-653 (Vanin-1-IN-1) 24.5 nMMouse Recombinant Vanin-1Biochemical
PFI-653 (Vanin-1-IN-1) 53.4 nMMouse Plasma Vanin-1Biochemical

Experimental Protocols

In Vitro Vanin-1 Inhibition Assay (Fluorogenic)

This protocol describes a general method for measuring the inhibitory activity of this compound on recombinant Vanin-1 enzyme using a fluorogenic substrate.

Materials:

  • Recombinant human or mouse Vanin-1 enzyme

  • This compound

  • Fluorogenic pantetheinase substrate (e.g., a pantothenate-fluorophore conjugate)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • DMSO

  • Black 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare this compound dilutions: Prepare a serial dilution of this compound in DMSO. Then, dilute these further in Assay Buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be ≤0.5%.

  • Prepare Reagents: Dilute the recombinant Vanin-1 enzyme in Assay Buffer to the desired concentration. Dilute the fluorogenic substrate in Assay Buffer to a concentration that is at or below its Km value.

  • Assay Protocol: a. To each well of the 96-well plate, add 50 µL of the diluted this compound or vehicle control (Assay Buffer with the same final DMSO concentration). b. Add 25 µL of the diluted recombinant Vanin-1 enzyme to each well. c. Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme. d. Initiate the reaction by adding 25 µL of the diluted fluorogenic substrate to each well. e. Immediately measure the fluorescence at the appropriate excitation and emission wavelengths in a kinetic mode for 30-60 minutes at 37°C.

  • Data Analysis: a. Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each concentration of this compound. b. Plot the reaction rate against the logarithm of the inhibitor concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.

Cell-Based Vanin-1 Activity Assay

This protocol outlines a method to assess the effect of this compound on Vanin-1 activity in a cellular context.

Materials:

  • Cells expressing Vanin-1 (e.g., intestinal epithelial cells, hepatocytes)

  • This compound

  • Cell culture medium

  • Bioluminescent or fluorogenic probe for Vanin-1 activity

  • 96-well cell culture plate (white or black, depending on the detection method)

  • Luminometer or fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere and grow overnight.

  • Inhibitor Treatment: Prepare dilutions of this compound in cell culture medium. The final DMSO concentration should be non-toxic to the cells (typically <0.5%). Remove the old medium from the cells and add the medium containing the different concentrations of this compound or a vehicle control.

  • Incubation: Incubate the cells with the inhibitor for a predetermined amount of time (e.g., 1-24 hours) at 37°C in a CO2 incubator.

  • Activity Measurement: a. Prepare the Vanin-1 activity probe according to the manufacturer's instructions. b. Add the probe to each well. c. Incubate for the recommended time. d. Measure the luminescence or fluorescence signal using the appropriate plate reader.

  • Data Analysis: a. Normalize the signal from the inhibitor-treated wells to the vehicle-treated control wells. b. Plot the normalized signal against the logarithm of the inhibitor concentration to determine the cellular IC50.

Visualizations

Vanin-1 Signaling Pathway

Vanin1_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol VNN1 Vanin-1 Pantothenic_Acid Pantothenic Acid (Vitamin B5) VNN1->Pantothenic_Acid Hydrolysis Cysteamine Cysteamine VNN1->Cysteamine Hydrolysis Akt Akt VNN1->Akt Inhibits Pantetheine Pantetheine Pantetheine->VNN1 Substrate GSH_synthesis γ-GCS Cysteamine->GSH_synthesis Inhibits PPARg PPARγ Cysteamine->PPARg Antagonizes GSH GSH (Glutathione) GSH_synthesis->GSH ROS ROS GSH->ROS Neutralizes Inflammation Inflammatory Response PPARg->Inflammation Inhibits Akt->Inflammation Regulates

Caption: Vanin-1 signaling pathway and its impact on cellular redox state and inflammation.

General Experimental Workflow for In Vitro Vanin-1 Inhibition

in_vitro_workflow prep_inhibitor Prepare this compound Stock (in DMSO) serial_dilution Serial Dilution of Inhibitor prep_inhibitor->serial_dilution assay_setup Set Up 96-Well Plate (Enzyme, Buffer, Inhibitor) serial_dilution->assay_setup pre_incubation Pre-incubate (e.g., 37°C for 15-30 min) assay_setup->pre_incubation add_substrate Add Fluorogenic Substrate pre_incubation->add_substrate read_plate Kinetic Fluorescence Reading add_substrate->read_plate data_analysis Data Analysis (Calculate IC50) read_plate->data_analysis

Caption: A typical experimental workflow for determining the IC50 of this compound in vitro.

Troubleshooting Logic for Inconsistent Results

Caption: A decision-making diagram for troubleshooting inconsistent experimental results.

References

Validation & Comparative

A Comparative Guide to Vanin-1 Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of Vanin-1 (VNN1) inhibitors, with a focus on available experimental data. While specific quantitative data for Vanin-1-IN-4 is not publicly available, this guide provides a comprehensive overview of leading alternative inhibitors, their biochemical activities, and the methodologies used to evaluate them.

Vanin-1 is a glycosylphosphatidylinositol (GPI)-anchored ectoenzyme with pantetheinase activity, hydrolyzing pantetheine into pantothenic acid (vitamin B5) and the aminothiol cysteamine.[1] This enzymatic activity places VNN1 at a critical juncture of cellular metabolism and stress response, implicating it in various pathological conditions. VNN1 is involved in modulating oxidative stress and inflammatory responses, making it a compelling therapeutic target for a range of diseases, including inflammatory bowel disease (IBD), diabetes, and certain cancers.[1][2][3] The development of potent and selective VNN1 inhibitors is therefore an active area of research.

Overview of this compound

This compound, also referred to as compound (S)-1, is described as a Vanin-1 inhibitor featuring a chiral methyl substituent.[4] It has been noted as a potent drug candidate but exists as an amorphous solid. The amorphous nature of a compound can influence its solubility and bioavailability. Unfortunately, detailed experimental data, including its half-maximal inhibitory concentration (IC50), and specific protocols for its biological evaluation are not available in the public domain.

Comparison with Alternative Vanin-1 Inhibitors

Several other small molecule inhibitors of Vanin-1 have been developed and characterized. This section provides a comparative overview of some of the most cited examples.

Quantitative Comparison of Inhibitor Potency

The following table summarizes the in vitro potency of various Vanin-1 inhibitors against human and other mammalian Vanin-1 enzymes.

InhibitorTarget SpeciesAssay TypeIC50 (nM)Reference
PFI-653 (Vanin-1-IN-1) Human (recombinant)Biochemical6.85
Human (plasma)Biochemical9.0
Mouse (recombinant)Biochemical24.5
Mouse (plasma)Biochemical53.4
Vanin-1-IN-2 Not SpecifiedNot Specified162
OMP-7 (Vanin-1-IN-3) HumanNot Specified38
RR6 Human (recombinant)Biochemical540
Human (serum)Biochemical40
Bovine (serum)Biochemical41
Rat (serum)Biochemical87
BI-4122 Human (VNN1)Biochemical0.3
Human (VNN2)Biochemical1.5
HumanWhole Blood Assay2
X17 Not SpecifiedProtein, Cell, TissuePotent Inhibition

Signaling Pathway and Experimental Workflow

To understand the context of Vanin-1 inhibition, it is crucial to visualize its role in cellular pathways and the general workflow for evaluating inhibitors.

Vanin-1 Signaling Pathway

Vanin-1's enzymatic activity directly influences cellular redox balance and inflammatory pathways. The production of cysteamine from pantetheine hydrolysis can impact the levels of glutathione (GSH), a key intracellular antioxidant.

Vanin1_Signaling Vanin-1 Signaling Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Pantetheine Pantetheine Vanin-1 Vanin-1 Pantetheine->Vanin-1 Substrate Pantothenic_Acid Pantothenic_Acid Vanin-1->Pantothenic_Acid Product 1 Cysteamine Cysteamine Vanin-1->Cysteamine Product 2 CoA_Biosynthesis CoA_Biosynthesis Pantothenic_Acid->CoA_Biosynthesis GSH_Depletion GSH_Depletion Cysteamine->GSH_Depletion Oxidative_Stress Oxidative_Stress Inflammation Inflammation Oxidative_Stress->Inflammation GSH_Depletion->Oxidative_Stress Vanin-1_Inhibitor Vanin-1 Inhibitor (e.g., this compound) Vanin-1_Inhibitor->Vanin-1

Caption: Vanin-1 hydrolyzes pantetheine, influencing CoA biosynthesis and oxidative stress.

General Experimental Workflow for Vanin-1 Inhibitor Evaluation

The evaluation of a novel Vanin-1 inhibitor typically follows a multi-step process from initial biochemical screening to in vivo efficacy studies.

Experimental_Workflow Vanin-1 Inhibitor Evaluation Workflow Biochemical_Assay Biochemical Assay (IC50 Determination) Cell-Based_Assay Cell-Based Assay (Cellular Potency) Biochemical_Assay->Cell-Based_Assay In_Vivo_PK In Vivo Pharmacokinetics (ADME) Cell-Based_Assay->In_Vivo_PK In_Vivo_Efficacy In Vivo Efficacy (Disease Models) In_Vivo_PK->In_Vivo_Efficacy

Caption: A typical workflow for the preclinical evaluation of Vanin-1 inhibitors.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the accurate assessment of inhibitor performance. Below are representative protocols for key assays used in the characterization of Vanin-1 inhibitors.

In Vitro Vanin-1 Enzymatic Assay (Fluorescence-Based)

This protocol is adapted from methods used for the evaluation of novel Vanin-1 inhibitors.

Objective: To determine the in vitro inhibitory activity of a test compound against recombinant human Vanin-1.

Materials:

  • Recombinant human Vanin-1 enzyme

  • Fluorescent substrate (e.g., a pantothenate derivative linked to a fluorophore)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Test compound (dissolved in DMSO)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well plate, add a fixed concentration of recombinant human Vanin-1 to each well.

  • Add the diluted test compound to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Pre-incubate the enzyme and inhibitor mixture for a specified time (e.g., 15 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding the fluorescent substrate to all wells.

  • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using a suitable software.

Cellular Vanin-1 Activity Assay

This protocol provides a general framework for assessing the inhibitory effect of a compound on Vanin-1 activity in a cellular context.

Objective: To measure the inhibition of endogenous or overexpressed Vanin-1 in a cell-based assay.

Materials:

  • A suitable cell line expressing Vanin-1 (e.g., HT-29 human colon adenocarcinoma cells)

  • Cell culture medium and supplements

  • Test compound

  • A cell-permeable substrate that generates a detectable signal upon cleavage by Vanin-1

  • Lysis buffer (if measuring intracellular activity)

  • Detection reagent appropriate for the chosen substrate (e.g., for colorimetric or fluorometric readout)

  • 96-well clear or black microplate

  • Plate reader

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a predetermined time.

  • Wash the cells to remove the compound.

  • Add the cell-permeable substrate and incubate for a specific period.

  • Measure the signal generated from the substrate cleavage. For secreted Vanin-1, the supernatant can be collected and assayed. For cell-associated activity, cells can be lysed prior to the assay.

  • Determine the cellular IC50 value by plotting the percentage of inhibition against the compound concentration.

Conclusion

The landscape of Vanin-1 inhibitors is expanding, with several potent compounds like PFI-653, OMP-7, and BI-4122 showing promise in preclinical studies. These inhibitors offer valuable tools for researchers to probe the biological functions of Vanin-1 and to explore its therapeutic potential in a variety of diseases. While this compound is identified as a potential drug candidate, the lack of publicly available quantitative data prevents a direct and objective comparison with these other well-characterized inhibitors. Future publications on this compound will be crucial to fully assess its standing within this important class of enzyme inhibitors. Researchers are encouraged to utilize the provided protocols as a starting point for their own investigations into the fascinating biology of Vanin-1 and the development of novel therapeutics targeting this enzyme.

References

Vanin-1 Inhibition: A Comparative Analysis of Vanin-1-IN-4 and RR6 Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent inhibitors of Vanin-1 (VNN1), Vanin-1-IN-4 and RR6. Vanin-1 is a glycosylphosphatidylinositol (GPI)-anchored ectoenzyme with pantetheinase activity, playing a crucial role in oxidative stress and inflammation. Its inhibition is a promising therapeutic strategy for a range of diseases, including inflammatory bowel disease and metabolic disorders. This document summarizes the available experimental data on the efficacy of these inhibitors, details relevant experimental protocols, and visualizes the key signaling pathways involved.

Executive Summary

Quantitative Efficacy Data

The inhibitory activities of RR6 and its more potent derivative, OMP-7, against Vanin-1/pantetheinase are summarized in the table below.

InhibitorTargetAssay SystemIC50Reference
RR6 Recombinant Vanin-1Enzymatic Assay540 nM[1]
Human Serum PantetheinaseEnzymatic Assay40 nM[2]
Bovine Serum PantetheinaseEnzymatic Assay41 nM[2]
Rat Serum PantetheinaseEnzymatic Assay87 nM[2]
OMP-7 (Vanin-1-IN-3) Human Serum Vanin-1Enzymatic Assay38 nM (0.038 µM)[2]

Note: At the time of this publication, specific IC50 or Ki values for this compound were not found in the reviewed literature. This compound is described as a Vanin-1 inhibitor with a chiral methyl substituent.

Vanin-1 Signaling Pathway

Vanin-1 is a key enzyme in the pantetheine salvage pathway. It hydrolyzes pantetheine into pantothenic acid (Vitamin B5) and cysteamine. This process has significant downstream effects on cellular metabolism and stress responses.

Vanin1_Signaling Vanin-1 Signaling Pathway cluster_0 Cell Membrane Vanin-1 Vanin-1 Pantothenic Acid (Vitamin B5) Pantothenic Acid (Vitamin B5) Vanin-1->Pantothenic Acid (Vitamin B5) Hydrolysis Cysteamine Cysteamine Vanin-1->Cysteamine Hydrolysis Akt Signaling Akt Signaling Vanin-1->Akt Signaling Modulates Pantetheine Pantetheine Pantetheine->Vanin-1 Substrate CoA Synthesis CoA Synthesis Pantothenic Acid (Vitamin B5)->CoA Synthesis Redox Homeostasis Redox Homeostasis Cysteamine->Redox Homeostasis Modulates Inflammatory Response Inflammatory Response Redox Homeostasis->Inflammatory Response Impacts

Caption: Vanin-1 hydrolyzes pantetheine, influencing CoA synthesis, redox balance, and inflammatory pathways.

Experimental Protocols

In Vitro Vanin-1 Enzymatic Assay (Fluorescence-Based)

This protocol is adapted from methodologies used to assess Vanin-1 inhibitor potency.

Materials:

  • Recombinant Human Vanin-1 enzyme

  • Vanin-1 inhibitor (e.g., RR6, this compound)

  • Fluorescent substrate (e.g., a pantothenate derivative that releases a fluorophore upon cleavage)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of the test inhibitor in assay buffer.

  • In a 96-well plate, add a fixed concentration of recombinant Vanin-1 to each well, except for the blank controls.

  • Add the various concentrations of the inhibitor to the wells containing the enzyme. Include a vehicle control (e.g., DMSO) without the inhibitor.

  • Pre-incubate the enzyme and inhibitor at 37°C for a specified time (e.g., 15-30 minutes).

  • Initiate the enzymatic reaction by adding the fluorescent substrate to all wells.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over a set period (e.g., 30-60 minutes) at 37°C.

  • Calculate the rate of reaction for each inhibitor concentration.

  • Plot the reaction rate against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Experimental Workflow for Inhibitor Screening

The following diagram illustrates a typical workflow for screening and validating Vanin-1 inhibitors.

Inhibitor_Screening_Workflow Vanin-1 Inhibitor Screening Workflow Compound_Library Compound_Library Primary_Screening Primary Screening (In Vitro Enzymatic Assay) Compound_Library->Primary_Screening Hit_Compounds Hit_Compounds Primary_Screening->Hit_Compounds Dose_Response Dose-Response and IC50 Determination Hit_Compounds->Dose_Response Secondary_Assays Secondary Assays (e.g., Cell-Based Assays) Dose_Response->Secondary_Assays Lead_Optimization Lead Optimization Secondary_Assays->Lead_Optimization In_Vivo_Studies In Vivo Efficacy and Toxicity Studies Lead_Optimization->In_Vivo_Studies

Caption: A streamlined workflow for the discovery and validation of novel Vanin-1 inhibitors.

Discussion and Conclusion

The available data clearly establish RR6 as a potent and well-characterized inhibitor of Vanin-1, with nanomolar efficacy against both the recombinant enzyme and serum pantetheinase activity. The development of OMP-7, a derivative of RR6, highlights the potential for further optimization of this chemical scaffold to achieve even greater potency.

The lack of publicly available quantitative efficacy data for this compound makes a direct comparison with RR6 challenging. While both are classified as Vanin-1 inhibitors, researchers and drug developers should consider the wealth of characterization data available for RR6 and its analogs when selecting a tool compound or a starting point for a drug discovery program.

Future studies providing a head-to-head comparison of this compound and RR6 under identical experimental conditions would be invaluable to the research community. Such studies should aim to determine the IC50 and Ki values, as well as the mode of inhibition of this compound.

References

A Researcher's Guide to Vanin-1 Inhibitor Specificity and Selectivity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rigorous validation of a chemical probe's specificity and selectivity is paramount. This guide provides a comparative overview of Vanin-1 (VNN1) inhibitors, with a focus on contextualizing the properties of Vanin-1-IN-4. Due to the limited publicly available data on this compound's specific inhibitory potency and selectivity profile, this document leverages data from commercially available alternatives to provide a framework for its evaluation.

Vanin-1 is a glycosylphosphatidylinositol (GPI)-anchored ectoenzyme with pantetheinase activity, hydrolyzing pantetheine into pantothenic acid (vitamin B5) and the aminothiol cysteamine.[1][2][3] This enzymatic function places VNN1 at a critical juncture of metabolism and oxidative stress, influencing coenzyme A biosynthesis and cellular redox balance.[4][5] Its involvement in inflammation, metabolic diseases, and oxidative stress-related pathologies has made it an attractive target for therapeutic intervention.

This guide offers a comparative look at several VNN1 inhibitors, details the experimental protocols required to assess their specificity and selectivity, and provides visual workflows and pathway diagrams to support experimental design.

Comparative Analysis of Vanin-1 Inhibitors

InhibitorTarget(s)IC50 (Human VNN1)Selectivity ProfileReference
This compound Vanin-1Data not publicly availableData not publicly available
PFI-653 (Vanin-1-IN-1)Vanin-16.85 nM (recombinant), 9.0 nM (plasma)Data not publicly available
Vanin-1-IN-2Vanin-1162 nMData not publicly available
Vanin-1-IN-3 (OMP-7)Vanin-138 nMData not publicly available
RR6Vanin-1540 nMPotently inhibits human, bovine, and rat serum pantetheinase (IC50s of 40, 41, and 87 nM, respectively)
BI-4122Dual Vanin-1/Vanin-20.3 nM (VNN1), 1.5 nM (VNN2)No significant activity against a panel of 268 kinases and 68 other enzymes/receptors at 10 µM

Experimental Protocols for Determining Inhibitor Specificity and Selectivity

Accurate and reproducible experimental design is essential for validating inhibitor performance. Below are detailed protocols for in vitro enzymatic and cell-based assays to determine the IC50 values and selectivity of VNN1 inhibitors.

In Vitro Enzymatic Assay for IC50 Determination

This protocol utilizes a fluorescent probe to measure the enzymatic activity of recombinant human Vanin-1 in the presence of an inhibitor.

Materials:

  • Recombinant Human Vanin-1 (e.g., from R&D Systems, Novus Biologicals)

  • Fluorescent Probe PA-AFC

  • Assay Buffer (e.g., 50 mM HEPES, 2 mM DTT, 1% Brij-35 (w/v), pH 7.0)

  • Test Inhibitor (e.g., this compound)

  • 384-well black microplate

  • Fluorescent plate reader

Procedure:

  • Prepare a serial dilution of the test inhibitor in assay buffer.

  • In a 384-well black microplate, add the diluted inhibitor solutions.

  • Add recombinant human Vanin-1 to each well to a final concentration of approximately 30 ng/ml.

  • Incubate the plate at 37°C for 30 minutes.

  • Initiate the enzymatic reaction by adding the fluorescent probe PA-AFC to each well to a final concentration of 20 µM.

  • Immediately measure the fluorescence intensity at an excitation wavelength of 400 nm and an emission wavelength of 510 nm.

  • Continue to monitor the fluorescence at regular intervals for 30 minutes at 37°C.

  • Calculate the rate of reaction for each inhibitor concentration.

  • Plot the reaction rate as a function of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Selectivity Screening (Panel Assay)

To assess the selectivity of an inhibitor, its activity should be tested against a panel of related enzymes (e.g., other amidohydrolases like biotinidase) and unrelated enzymes. The enzymatic assays for these enzymes should be performed using their respective substrates and optimized buffer conditions, following a similar procedure as outlined above for the Vanin-1 IC50 determination. A highly selective inhibitor will show potent inhibition of Vanin-1 with significantly weaker or no activity against other enzymes in the panel.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Inhibitor Selectivity Screening

The following diagram illustrates a typical workflow for assessing the selectivity of a Vanin-1 inhibitor.

G cluster_0 Primary Screening cluster_1 Selectivity Profiling cluster_2 Data Analysis start Test Compound (e.g., this compound) assay_vnn1 In Vitro Enzymatic Assay (Recombinant Human VNN1) start->assay_vnn1 ic50 Determine IC50 for VNN1 assay_vnn1->ic50 compare Compare IC50 (VNN1) vs. IC50 (Off-Targets) ic50->compare panel Panel of Off-Target Enzymes (e.g., Amidohydrolases, Kinases) assay_panel In Vitro Enzymatic Assays (for each off-target) panel->assay_panel ic50_panel Determine IC50 for Off-Targets assay_panel->ic50_panel ic50_panel->compare selectivity Calculate Selectivity Index compare->selectivity

Caption: Workflow for determining the specificity and selectivity of a Vanin-1 inhibitor.

Vanin-1 Signaling Pathway

The diagram below illustrates the central role of Vanin-1 in the hydrolysis of pantetheine and its impact on downstream metabolic and signaling pathways.

G cluster_0 Cell Membrane cluster_1 Extracellular Space cluster_2 Intracellular Space VNN1 Vanin-1 (VNN1) (GPI-anchored) Pantothenic_Acid Pantothenic Acid (Vitamin B5) VNN1->Pantothenic_Acid Cysteamine Cysteamine VNN1->Cysteamine Pantetheine Pantetheine Pantetheine->VNN1 hydrolysis CoA Coenzyme A (CoA) Biosynthesis Pantothenic_Acid->CoA GSH Glutathione (GSH) Metabolism Cysteamine->GSH influences ROS Reactive Oxygen Species (ROS) GSH->ROS regulates Inhibitor Vanin-1 Inhibitor (e.g., this compound) Inhibitor->VNN1 inhibits

Caption: The Vanin-1 enzymatic pathway and its site of inhibition.

References

Cross-Validation of Vanin-1 Inhibition: A Comparative Analysis of a Novel Chemical Inhibitor and Genetic Models in Colitis

Author: BenchChem Technical Support Team. Date: November 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides a comparative analysis of two primary methodologies for studying the function of Vanin-1, a key enzyme in inflammatory processes. We will objectively compare the results obtained from a recently developed potent chemical inhibitor with those from established Vanin-1 genetic knockout models, focusing on their effects in experimental colitis.

Vanin-1 (VNN1) is a pantetheinase enzyme that plays a significant role in modulating oxidative stress and inflammation.[1] Its activity, which hydrolyzes pantetheine into pantothenic acid and cysteamine, has been implicated in the pathogenesis of various inflammatory conditions, including inflammatory bowel disease (IBD).[2][3] Consequently, Vanin-1 has emerged as a promising therapeutic target. Two principal strategies are employed to investigate and validate the role of Vanin-1 in disease models: genetic knockout of the Vnn1 gene and pharmacological inhibition with small molecules. This guide will cross-validate the findings from these two approaches, providing a clearer understanding of Vanin-1's role in colitis and the utility of its inhibition as a therapeutic strategy.

Data Presentation: Pharmacological Inhibition vs. Genetic Knockout in Experimental Colitis

The following tables summarize key quantitative data from studies utilizing either a potent Vanin-1 inhibitor or a Vnn1 knockout mouse model in experimental colitis. This allows for a direct comparison of their efficacy in mitigating disease severity.

Table 1: Efficacy of Vanin-1 Inhibitor (X17) in DSS-Induced Colitis [2]

ParameterModelControl (DSS)X17-Treated (DSS)
Disease Activity Index (DAI) DSS-induced colitis3.5 ± 0.51.5 ± 0.5
Colon Length (cm) DSS-induced colitis6.2 ± 0.37.8 ± 0.4
Myeloperoxidase (MPO) Activity (U/g) DSS-induced colitis8.2 ± 1.13.1 ± 0.7
Glutathione (GSH) Level (µmol/g) DSS-induced colitis1.8 ± 0.23.5 ± 0.4

Table 2: Phenotype of Vnn1 Knockout Mice in TNBS-Induced Colitis [4]

ParameterModelWild-Type (TNBS)Vnn1 Knockout (TNBS)
Survival Rate (%) TNBS-induced colitis~20%~70-90%
Macroscopic Wallace Score TNBS-induced colitisHighLow
Histological Ameho Score TNBS-induced colitisHighLow
Pro-inflammatory Mediator Levels TNBS-induced colitisElevatedReduced

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are the protocols for the key experiments cited in this guide.

Induction of Colitis
  • Dextran Sulfate Sodium (DSS)-Induced Colitis: As described in the study on the Vanin-1 inhibitor X17, colitis is induced in mice by administering 2.5% (w/v) DSS in their drinking water for 7 days.

  • 2,4,6-Trinitrobenzenesulfonic Acid (TNBS)-Induced Colitis: In the studies involving Vnn1 knockout mice, colitis is induced by a single intrarectal administration of TNBS (100-150 mg/kg) in 50% ethanol.

Assessment of Colitis Severity
  • Disease Activity Index (DAI): This composite score is calculated based on daily measurements of body weight loss, stool consistency, and the presence of blood in the stool.

  • Colon Length: Measured from the ileocecal junction to the anus as an indicator of inflammation-induced shortening.

  • Myeloperoxidase (MPO) Activity: MPO is an enzyme abundant in neutrophils, and its activity in colon tissue is a quantitative measure of neutrophil infiltration and inflammation.

  • Histological Analysis: Colon tissues are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess mucosal damage, inflammatory cell infiltration, and other pathological changes. Wallace and Ameho scores are used for semi-quantitative evaluation.

Biochemical Assays
  • Glutathione (GSH) Measurement: The levels of the antioxidant glutathione in colon tissue are measured to assess the impact on oxidative stress.

  • Measurement of Pro-inflammatory Mediators: The expression levels of cytokines and chemokines in colon tissue are quantified using methods such as ELISA or quantitative PCR.

Visualization of Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the Vanin-1 signaling pathway and the experimental workflow for evaluating Vanin-1 targeting strategies.

Vanin1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Pantetheine Pantetheine Vanin-1 Vanin-1 Pantetheine->Vanin-1 Substrate Pantothenic_Acid Pantothenic_Acid Vanin-1->Pantothenic_Acid Product Cysteamine Cysteamine Vanin-1->Cysteamine Product CoA_Biosynthesis CoA_Biosynthesis Pantothenic_Acid->CoA_Biosynthesis GSH_Depletion GSH_Depletion Cysteamine->GSH_Depletion Oxidative_Stress Oxidative_Stress GSH_Depletion->Oxidative_Stress Inflammation Inflammation Oxidative_Stress->Inflammation

Vanin-1 Signaling Pathway

Experimental_Workflow cluster_models Experimental Models cluster_induction Colitis Induction cluster_assessment Assessment of Colitis Severity cluster_analysis Biochemical and Molecular Analysis Vnn1_KO_Mice Vnn1_KO_Mice TNBS_or_DSS TNBS_or_DSS Vnn1_KO_Mice->TNBS_or_DSS WT_Mice_Inhibitor WT_Mice_Inhibitor WT_Mice_Inhibitor->TNBS_or_DSS DAI DAI TNBS_or_DSS->DAI Colon_Length Colon_Length TNBS_or_DSS->Colon_Length Histology Histology TNBS_or_DSS->Histology MPO_Activity MPO_Activity TNBS_or_DSS->MPO_Activity GSH_Levels GSH_Levels TNBS_or_DSS->GSH_Levels Cytokine_Expression Cytokine_Expression TNBS_or_DSS->Cytokine_Expression

Experimental Workflow for Evaluating Vanin-1 Targeting

Discussion and Conclusion

The data presented provides a strong cross-validation of the role of Vanin-1 in the pathogenesis of colitis. Both the genetic ablation of Vnn1 and the pharmacological inhibition of the Vanin-1 enzyme lead to a significant amelioration of disease severity in experimental models of colitis.

The Vnn1 knockout mice exhibit a dramatic increase in survival and a reduction in macroscopic and microscopic signs of colon inflammation in the TNBS-induced colitis model. This protective phenotype is associated with reduced levels of pro-inflammatory mediators. These findings robustly establish Vanin-1 as a pro-inflammatory molecule in the gut.

Corroborating these genetic findings, the potent and selective Vanin-1 inhibitor, X17, demonstrates significant therapeutic efficacy in the DSS-induced colitis model. Treatment with X17 leads to a reduction in the Disease Activity Index, preservation of colon length, and decreased neutrophil infiltration as measured by MPO activity. Furthermore, the inhibitor was shown to increase the levels of the antioxidant glutathione in the colon, directly linking its protective effect to the modulation of oxidative stress.

References

Comparative Analysis of Vanin-1 Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of Vanin-1 inhibitors is currently challenging due to the limited publicly available data for specific compounds, including Vanin-1-IN-4. While the field of Vanin-1 inhibition is active, with several potent inhibitors identified, a direct comparative analysis of this compound across different cell lines remains elusive based on current scientific literature.

This guide aims to provide researchers, scientists, and drug development professionals with a summary of the available information on Vanin-1 and its inhibitors, highlighting the key players and the methodologies used for their evaluation. The lack of specific data for this compound necessitates a broader look at the landscape of Vanin-1 inhibition to provide context for future research and evaluation.

Vanin-1: A Key Player in Oxidative Stress and Inflammation

Vanin-1 is a glycosylphosphatidylinositol (GPI)-anchored pantetheinase, an enzyme that plays a crucial role in the metabolism of pantetheine, breaking it down into pantothenic acid (vitamin B5) and cysteamine.[1][2] This enzymatic activity places Vanin-1 at the crossroads of cellular metabolism and the response to oxidative stress and inflammation.[1][3] Elevated Vanin-1 expression has been observed in various tissues, including the liver, kidneys, and intestine, and has been implicated in the pathogenesis of several diseases.[1]

The signaling pathways influenced by Vanin-1 are complex and include the Akt signaling pathway, as well as pathways regulated by peroxisome proliferator-activated receptor-alpha (PPAR-α) and its coactivator PGC-1α. The production of cysteamine by Vanin-1 can impact cellular redox homeostasis, further highlighting its importance as a therapeutic target.

The Landscape of Vanin-1 Inhibitors

Several small molecule inhibitors of Vanin-1 have been developed and characterized. These compounds serve as valuable tools for studying the biological functions of Vanin-1 and as potential therapeutic agents.

InhibitorTargetIC50 ValueCell Line/Source
RR6 Recombinant Human Vanin-10.54 µMIn vitro
Human Serum Pantetheinase40 nMHuman Serum
Bovine Serum Pantetheinase41 nMBovine Serum
Rat Serum Pantetheinase87 nMRat Serum
OMP-7 Human Serum Vanin-138 nMHuman Serum
Compound "a" Recombinant Human VNN120.17 µMIn vitro
This compound Vanin-1Data Not Available-

Table 1: Reported IC50 values for selected Vanin-1 inhibitors. The lack of publicly available data for this compound prevents its inclusion in this direct comparison.

As indicated in the table, specific inhibitory concentrations (IC50 values) for this compound are not currently available in the public domain. In contrast, inhibitors such as RR6 and a more recent derivative, OMP-7 , have demonstrated potent inhibition of Vanin-1 activity. Another unnamed compound, referred to as "compound a" in one study, has also been identified as a Vanin-1 inhibitor with a reported IC50 value against the recombinant human enzyme.

Experimental Protocols for Inhibitor Evaluation

The assessment of Vanin-1 inhibitor potency is typically conducted using in vitro and cell-based assays that measure the enzyme's pantetheinase activity.

In Vitro Pantetheinase Activity Assay

This assay is crucial for determining the direct inhibitory effect of a compound on the Vanin-1 enzyme.

Principle: The enzymatic activity of recombinant Vanin-1 is measured by monitoring the hydrolysis of a synthetic substrate that releases a fluorescent or luminescent signal upon cleavage. The reduction in signal in the presence of an inhibitor is used to calculate its potency (e.g., IC50 value).

Typical Protocol:

  • Recombinant human Vanin-1 enzyme is incubated with a fluorescent or bioluminescent pantetheine analog probe (e.g., PA-AFC or PA-AL).

  • The inhibitor of interest (e.g., this compound) is added at various concentrations.

  • The reaction is incubated at 37°C for a specified period.

  • The fluorescence or luminescence is measured using a plate reader.

  • The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.

Cell-Based Pantetheinase Activity Assay

This assay evaluates the inhibitor's activity in a more physiologically relevant context, within a cellular environment.

Principle: The activity of endogenous or overexpressed Vanin-1 is measured in whole cells or cell lysates. This assay can provide insights into the compound's cell permeability and stability.

Typical Protocol:

  • Cells expressing Vanin-1 (e.g., HT-29, HepG2, or HEK293 cells) are cultured in a multi-well plate.

  • The cells are treated with the Vanin-1 inhibitor at a range of concentrations.

  • A cell-permeable fluorescent or bioluminescent substrate is added to the cells.

  • The signal generated from the substrate's cleavage by cellular pantetheinase is measured over time.

  • The inhibitory effect is determined by comparing the signal in treated versus untreated cells.

Below is a DOT script for a generalized experimental workflow for evaluating Vanin-1 inhibitors.

experimental_workflow cluster_invitro In Vitro Assay cluster_cellbased Cell-Based Assay recombinant_vnn1 Recombinant Vanin-1 plate_reader_vitro Measure Signal recombinant_vnn1->plate_reader_vitro inhibitor_vitro Vanin-1 Inhibitor (e.g., this compound) inhibitor_vitro->plate_reader_vitro substrate_vitro Fluorescent/ Luminescent Substrate substrate_vitro->plate_reader_vitro ic50_vitro Calculate IC50 plate_reader_vitro->ic50_vitro cell_lines Vanin-1 Expressing Cell Lines plate_reader_cell Measure Signal cell_lines->plate_reader_cell inhibitor_cell Vanin-1 Inhibitor (e.g., this compound) inhibitor_cell->plate_reader_cell substrate_cell Cell-Permeable Substrate substrate_cell->plate_reader_cell ic50_cell Determine Cellular Potency plate_reader_cell->ic50_cell vanin1_pathway Pantetheine Pantetheine Vanin1 Vanin-1 Pantetheine->Vanin1 PantothenicAcid Pantothenic Acid (Vitamin B5) Vanin1->PantothenicAcid Cysteamine Cysteamine Vanin1->Cysteamine OxidativeStress Oxidative Stress & Inflammation Cysteamine->OxidativeStress Inhibitor Vanin-1 Inhibitor (e.g., this compound) Inhibitor->Vanin1

References

Unveiling the Inhibitory Mechanisms of Vanin-1 Modulators: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of enzyme inhibitors is paramount for advancing therapeutic strategies. This guide provides a comparative analysis of the inhibitory mechanism of Vanin-1-IN-4 and other key Vanin-1 inhibitors, supported by experimental data and detailed protocols.

Vanin-1 (VNN1) is a glycosylphosphatidylinositol (GPI)-anchored ectoenzyme with pantetheinase activity, playing a crucial role in various physiological and pathological processes, including inflammation and oxidative stress.[1][2] It catalyzes the hydrolysis of pantetheine into pantothenic acid (vitamin B5) and cysteamine.[1][2] The modulation of Vanin-1 activity through small molecule inhibitors has emerged as a promising therapeutic avenue for a range of diseases. This guide focuses on elucidating the inhibitory profile of this compound in comparison to other well-characterized inhibitors.

Comparative Analysis of Vanin-1 Inhibitors

While specific details on the mechanism of inhibition for this compound are not extensively documented in publicly available literature, a comparative analysis with other known inhibitors can provide valuable insights. The following table summarizes the available quantitative data on the inhibitory potency and mechanisms of several key Vanin-1 inhibitors.

InhibitorTarget(s)IC50Mechanism of Inhibition
This compound Vanin-1Potent inhibitor (specific IC50 not publicly available)Not explicitly defined in literature
RR6 Vanin-1540 nM (recombinant human Vanin-1)Competitive, Reversible[3]
BI-4122 Vanin-1 and Vanin-20.3 nM (Vanin-1), 1.5 nM (Vanin-2)Competitive, Reversible
OMP-7 Vanin-138 nMNot explicitly defined in literature
X17 Vanin-1Potent inhibitor (specific IC50 not publicly available)Binding mode confirmed via co-crystal structure

Deciphering the Vanin-1 Inhibition Pathway

The primary function of Vanin-1 is the cleavage of pantetheine. Inhibitors of this enzyme can act through various mechanisms, primarily competitive and reversible inhibition, as demonstrated by RR6 and BI-4122. In this mode, the inhibitor vies with the natural substrate, pantetheine, for binding to the active site of the Vanin-1 enzyme. This interaction is transient, allowing for the possibility of overcoming the inhibition by increasing the substrate concentration.

Vanin1_Inhibition Vanin-1 Catalytic Cycle and Competitive Inhibition cluster_catalysis Normal Catalytic Pathway cluster_inhibition Competitive Inhibition Pathway Vanin-1 Vanin-1 Vanin-1_Pantetheine_Complex Vanin-1-Pantetheine Complex Vanin-1->Vanin-1_Pantetheine_Complex Binds Vanin-1_Inhibitor_Complex Vanin-1-Inhibitor Complex (Inactive) Vanin-1->Vanin-1_Inhibitor_Complex Binds (Reversible) Pantetheine Pantetheine Pantetheine->Vanin-1_Pantetheine_Complex Pantetheine->Vanin-1_Inhibitor_Complex Competes with Vanin-1_Pantetheine_Complex->Vanin-1 Releases Pantothenic_Acid Pantothenic Acid Vanin-1_Pantetheine_Complex->Pantothenic_Acid Hydrolyzes to Cysteamine Cysteamine Vanin-1_Pantetheine_Complex->Cysteamine Inhibitor Vanin-1 Inhibitor (e.g., RR6, BI-4122) Inhibitor->Vanin-1_Inhibitor_Complex

Vanin-1 catalytic cycle and competitive inhibition mechanism.

Experimental Protocols for Assessing Vanin-1 Inhibition

The following are detailed methodologies for key experiments cited in the evaluation of Vanin-1 inhibitors.

In Vitro Vanin-1 Inhibition Assay using a Fluorescent Probe

This assay is employed to determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human Vanin-1 enzyme.

Materials:

  • Recombinant human VNN1 enzyme

  • Fluorescent probe (e.g., PA-AFC)

  • Test inhibitors

  • Assay buffer (e.g., Tris-HCl, pH 7.4)

  • Black 96-well plates

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).

  • Create a serial dilution of the inhibitor in the assay buffer to achieve a range of desired concentrations.

  • In a black 96-well plate, add a fixed volume of the recombinant human VNN1 enzyme solution (e.g., 30 ng/mL final concentration) to each well.

  • Add an equal volume of the diluted inhibitor solutions to the respective wells. Include a control well with assay buffer and no inhibitor.

  • Incubate the plate at 37°C for a predetermined period (e.g., 30 minutes) to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding a fixed volume of the fluorescent probe solution (e.g., 20 µM final concentration) to all wells.

  • Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC) over time.

  • Calculate the rate of reaction for each inhibitor concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Vanin-1 Inhibition Assay

This assay assesses the ability of an inhibitor to penetrate cells and inhibit intracellular Vanin-1 activity.

Materials:

  • A cell line expressing Vanin-1 (e.g., ES-2-Fluc human ovarian cancer cells)

  • Bioluminescent probe (e.g., PA-AL)

  • Test inhibitors

  • Cell culture medium

  • Black, clear-bottom 96-well plates

  • In vivo imaging system or luminometer

Procedure:

  • Seed the Vanin-1-expressing cells into a black, clear-bottom 96-well plate at a suitable density (e.g., 4 x 10^4 cells/well) and incubate overnight.

  • Prepare serial dilutions of the test inhibitor in cell culture medium.

  • Remove the existing medium from the cells and add the diluted inhibitor solutions to the respective wells. Include a control well with medium and no inhibitor.

  • Incubate the cells with the inhibitor for a specific duration (e.g., 30 minutes) at 37°C.

  • Add the bioluminescent probe solution (e.g., 20 µM final concentration) to all wells.

  • Immediately measure the bioluminescence signal using an in vivo imaging system or a luminometer.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the cellular IC50 value.

Experimental_Workflow Workflow for Vanin-1 Inhibitor Evaluation cluster_invitro In Vitro Assay cluster_cellular Cellular Assay Prepare_Inhibitor_Dilutions_invitro Prepare Inhibitor Serial Dilutions Add_Enzyme Add Recombinant Vanin-1 Enzyme Prepare_Inhibitor_Dilutions_invitro->Add_Enzyme Incubate_Inhibitor Incubate with Inhibitor Add_Enzyme->Incubate_Inhibitor Add_Probe_invitro Add Fluorescent Probe Incubate_Inhibitor->Add_Probe_invitro Measure_Fluorescence Measure Fluorescence Add_Probe_invitro->Measure_Fluorescence Calculate_IC50_invitro Calculate IC50 Measure_Fluorescence->Calculate_IC50_invitro Seed_Cells Seed Vanin-1 Expressing Cells Prepare_Inhibitor_Dilutions_cellular Prepare Inhibitor Serial Dilutions Seed_Cells->Prepare_Inhibitor_Dilutions_cellular Treat_Cells Treat Cells with Inhibitor Prepare_Inhibitor_Dilutions_cellular->Treat_Cells Add_Probe_cellular Add Bioluminescent Probe Treat_Cells->Add_Probe_cellular Measure_Luminescence Measure Luminescence Add_Probe_cellular->Measure_Luminescence Calculate_IC50_cellular Calculate Cellular IC50 Measure_Luminescence->Calculate_IC50_cellular

Experimental workflow for evaluating Vanin-1 inhibitors.

References

Assessing the Translational Potential of Vanin-1-IN-4: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Vanin-1-IN-4 with other known Vanin-1 inhibitors. We delve into the available experimental data, detail relevant methodologies, and visualize the underlying biological pathways to aid in the assessment of its translational potential.

Vanin-1 (VNN1) is a glycosylphosphatidylinositol (GPI)-anchored pantetheinase that catalyzes the hydrolysis of pantetheine to pantothenic acid (vitamin B5) and cysteamine.[1][2] This enzymatic activity places Vanin-1 at a critical juncture of cellular metabolism and stress response, linking it to coenzyme A biosynthesis, redox homeostasis, and inflammatory signaling.[1][2] Its role in various pathologies, particularly inflammatory bowel disease (IBD), has made it an attractive target for therapeutic intervention.[3] this compound, a novel heteroaromatic compound developed by Pfizer, has emerged as a potential drug candidate for IBD. This guide aims to provide an objective assessment of this compound by comparing it with other notable Vanin-1 inhibitors.

Performance Comparison of Vanin-1 Inhibitors

While specific quantitative data for this compound is not extensively available in the public domain, information from patents and related publications allows for a qualitative comparison with other well-characterized inhibitors. The following tables summarize the available data on the in vitro potency and in vivo evaluation of selected Vanin-1 inhibitors.

Inhibitor Reported IC₅₀ Assay System Reference
This compound (Compound (S)-1) <100 nM (Potent inhibition suggested)Human Vanin-1 enzymatic assay
RR6 540 nM (recombinant vanin-1), 40 nM (human serum pantetheinase)Recombinant and serum pantetheinase activity assays
X17 13.3 nMHuman recombinant Vanin-1 enzymatic assay
PFI-653 (Vanin-1-IN-1) 6.85 nM (human recombinant Vanin-1), 9.0 nM (human plasma Vanin-1)Human recombinant and plasma Vanin-1 assays
Vanin-1-IN-2 162 nMNot specified
Vanin-1-IN-3 (OMP-7) 38 nMHuman serum Vanin-1 assay
Inhibitor Animal Model Key Findings Reference
This compound (and related compounds) Implied for IBD models in patent literature.Developed for the treatment of IBD.
RR6 TNBS-induced colitis in mice.Increased survival and reduced colitis severity.
X17 DSS-induced colitis in mice.Potent anti-inflammatory and antioxidant activities, restoration of intestinal barrier.
PFI-653 Rat pharmacokinetic studies.Tested for in vivo suitability.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the experimental approaches used to evaluate these inhibitors, the following diagrams illustrate the key signaling pathway of Vanin-1 and a general workflow for inhibitor testing.

Vanin1_Signaling_Pathway Vanin-1 Signaling Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Pantetheine Pantetheine Vanin-1 Vanin-1 Pantetheine->Vanin-1 Hydrolysis Pantothenic_Acid Pantothenic_Acid Vanin-1->Pantothenic_Acid Cysteamine Cysteamine Vanin-1->Cysteamine CoA Coenzyme A (Metabolism) Pantothenic_Acid->CoA GSH_depletion GSH Depletion & Increased Oxidative Stress Cysteamine->GSH_depletion PPARg_Inhibition PPARγ Inhibition Cysteamine->PPARg_Inhibition NFkB_Activation NF-κB Activation & Inflammation GSH_depletion->NFkB_Activation PPARg_Inhibition->NFkB_Activation Vanin-1_Inhibitor Vanin-1 Inhibitor (e.g., this compound) Vanin-1_Inhibitor->Vanin-1 Inhibits

Caption: Vanin-1 signaling pathway and point of inhibition.

Inhibitor_Screening_Workflow Vanin-1 Inhibitor Screening Workflow In_Vitro_Assay In Vitro Enzymatic Assay (e.g., Fluorescence-based) Cell_Based_Assay Cell-Based Assay (e.g., HT-29 cells) In_Vitro_Assay->Cell_Based_Assay Determine IC₅₀ Lead_Optimization Lead Optimization Cell_Based_Assay->Lead_Optimization Confirm cellular activity In_Vivo_Model In Vivo Animal Model (e.g., DSS/TNBS Colitis) Candidate_Selection Candidate Selection (e.g., this compound) In_Vivo_Model->Candidate_Selection Assess PK/PD & toxicity Lead_Optimization->In_Vivo_Model Evaluate efficacy

Caption: General workflow for screening Vanin-1 inhibitors.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of methodologies commonly employed in the evaluation of Vanin-1 inhibitors.

In Vitro Vanin-1 Enzymatic Assay (Fluorescence-based)

This assay measures the enzymatic activity of Vanin-1 by detecting the production of cysteamine from the substrate pantetheine.

  • Principle: The assay utilizes a fluorescent probe that reacts with the thiol group of cysteamine to generate a fluorescent signal. The increase in fluorescence intensity is proportional to the Vanin-1 activity.

  • Materials:

    • Recombinant human Vanin-1 enzyme

    • Pantetheine (substrate)

    • Fluorescent probe (e.g., a coumarin-based thiol probe)

    • Assay buffer (e.g., Tris-HCl, pH 7.4)

    • Test inhibitors (e.g., this compound)

    • 96-well black microplate

    • Fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of the test inhibitor.

    • In a 96-well plate, add the recombinant Vanin-1 enzyme and the test inhibitor at various concentrations.

    • Initiate the enzymatic reaction by adding the pantetheine substrate.

    • After a defined incubation period at 37°C, add the fluorescent probe.

    • Measure the fluorescence intensity using a plate reader (e.g., excitation/emission wavelengths specific to the probe).

    • Calculate the percent inhibition and determine the IC₅₀ value by fitting the data to a dose-response curve.

In Vivo Murine Colitis Model (DSS-induced)

This model is widely used to evaluate the efficacy of therapeutic agents for inflammatory bowel disease.

  • Principle: Dextran sulfate sodium (DSS) administered in drinking water induces acute colitis in mice, characterized by weight loss, diarrhea, rectal bleeding, and colonic inflammation.

  • Animals: 8-12 week old C57BL/6 mice.

  • Induction of Colitis:

    • Administer 2-3% (w/v) DSS in the drinking water for 5-7 days.

    • Monitor mice daily for body weight, stool consistency, and presence of blood in the feces to calculate the Disease Activity Index (DAI).

  • Treatment Protocol:

    • Administer the test compound (e.g., X17) or vehicle control orally or via intraperitoneal injection daily, starting from the first day of DSS administration.

  • Endpoint Analysis:

    • At the end of the study, sacrifice the mice and collect the colon.

    • Measure the colon length and weight.

    • Perform histological analysis of colon sections to assess tissue damage and inflammatory cell infiltration.

    • Measure myeloperoxidase (MPO) activity in the colon tissue as a marker of neutrophil infiltration.

    • Analyze cytokine levels (e.g., TNF-α, IL-6) in the colon tissue homogenates.

Conclusion

This compound represents a promising therapeutic candidate for inflammatory bowel disease, emerging from a dedicated drug discovery program by Pfizer. While detailed public data on its performance is limited, the available information from patents suggests potent inhibitory activity. For a comprehensive assessment of its translational potential, direct comparative studies against other leading inhibitors like X17 and PFI-653 are warranted. Future research should focus on elucidating the in vivo efficacy, pharmacokinetic and pharmacodynamic profiles, and safety of this compound in relevant preclinical models of IBD. The experimental protocols and comparative data presented in this guide provide a framework for such investigations, paving the way for the potential clinical development of this novel Vanin-1 inhibitor.

References

Independent Verification of Vanin-1-IN-4 Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of known Vanin-1 (VNN1) inhibitors, offering a framework for the independent verification of the activity of Vanin-1-IN-4. While specific quantitative data for this compound is not publicly available, this document summarizes the reported activities of well-characterized VNN1 inhibitors, details relevant experimental protocols, and visualizes key biological and experimental pathways to aid in the design and execution of comparative studies.

Introduction to Vanin-1

Vanin-1 is a glycosylphosphatidylinositol (GPI)-anchored ectoenzyme with pantetheinase activity. It catalyzes the hydrolysis of pantetheine to pantothenic acid (vitamin B5) and cysteamine[1][2]. This enzymatic activity plays a crucial role in regulating oxidative stress and inflammation[1][3][4]. VNN1 is expressed in various tissues, including the liver, kidneys, intestine, and hematopoietic cells. Its dysregulation has been implicated in several diseases, such as inflammatory bowel disease, diabetes, and certain cancers, making it a compelling target for therapeutic intervention.

Comparative Analysis of Vanin-1 Inhibitors

To effectively evaluate the activity of this compound, it is essential to compare its performance against established inhibitors. The following tables summarize the reported in vitro potency and pharmacokinetic properties of several known VNN1 inhibitors.

Table 1: In Vitro Potency of Selected Vanin-1 Inhibitors

CompoundTarget(s)IC50 (nM)SpeciesAssay ConditionsReference
This compound Vanin-1Data not publicly available---
PFI-653 Vanin-16.85Human (recombinant)Biochemical assay[MedChemExpress]
9.0Human (plasma)Biochemical assay[MedChemExpress]
24.5Mouse (recombinant)Biochemical assay[MedChemExpress]
53.4Mouse (plasma)Biochemical assay[MedChemExpress]
RR6 Vanin-1540RecombinantBiochemical assay[MedChemExpress]
Pantetheinase40Human (serum)Biochemical assay[MedChemExpress]
41Bovine (serum)Biochemical assay[MedChemExpress]
87Rat (serum)Biochemical assay[MedChemExpress]
BI-4122 Vanin-1, Vanin-20.3 (VNN1), 1.5 (VNN2)HumanBiochemical assay[Boehringer Ingelheim]
Pantetheinase2Human (whole blood)Cellular assay[Boehringer Ingelheim]
OMP-7 Vanin-138Human (serum)Biochemical assay[ResearchGate]
Athos Cpd 24 Vanin-11 - 50-Biochemical assay

Table 2: Pharmacokinetic Properties of Selected Vanin-1 Inhibitors

CompoundRoute of AdministrationSpeciesKey ParametersReference
This compound Data not publicly available---
PFI-653 OralRatBioavailability: 96%[R&D Systems]
IntravenousRatT½: 0.5 h, CL: low[MedChemExpress]
RR6 OralRatGood bioavailability, completely inhibited plasma VNN1 activity
BI-4122 Oral, IntravenousMouse, HumanFavorable DMPK properties for in vivo studies

Experimental Protocols

Detailed and standardized experimental protocols are critical for the accurate assessment and comparison of inhibitor activity.

In Vitro Vanin-1 Enzyme Inhibition Assay

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant VNN1 enzyme.

Materials:

  • Recombinant Human Vanin-1 (VNN1)

  • Test compound (e.g., this compound) and reference inhibitors

  • Fluorescent substrate (e.g., PA-AFC)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • 96-well black microplate

  • Plate reader capable of fluorescence detection

Procedure:

  • Prepare serial dilutions of the test compound and reference inhibitors in assay buffer.

  • Add a fixed concentration of recombinant VNN1 enzyme to each well of the microplate.

  • Add the diluted compounds to the respective wells and incubate for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding the fluorescent substrate to all wells.

  • Monitor the increase in fluorescence over time using a plate reader.

  • Calculate the rate of reaction for each compound concentration.

  • Plot the percentage of enzyme inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Vanin-1 Activity Assay

This protocol outlines a method to assess the ability of a test compound to inhibit VNN1 activity in a cellular context.

Materials:

  • A cell line endogenously expressing or overexpressing VNN1 (e.g., HEK293-VNN1)

  • Test compound (e.g., this compound) and reference inhibitors

  • Cell-permeable substrate (e.g., a bioluminescent probe like PA-AL)

  • Cell culture medium and reagents

  • 96-well clear or white-bottom microplate

  • Luminometer

Procedure:

  • Seed the VNN1-expressing cells in a 96-well microplate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound and reference inhibitors for a specific duration.

  • Add the cell-permeable substrate to the wells.

  • Incubate for a time sufficient for substrate conversion.

  • Measure the luminescence signal using a luminometer.

  • Calculate the percentage of VNN1 activity inhibition at each compound concentration relative to vehicle-treated control cells.

  • Determine the cellular IC50 value by plotting the percentage of inhibition against the compound concentration.

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental procedures can aid in understanding the mechanism of action and the experimental design.

Vanin1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Pantetheine Pantetheine VNN1 Vanin-1 (VNN1) (GPI-anchored) Pantetheine->VNN1 Hydrolysis Pantothenic_Acid Pantothenic Acid (Vitamin B5) VNN1->Pantothenic_Acid Cysteamine Cysteamine VNN1->Cysteamine Inflammation Inflammation VNN1->Inflammation Modulation CoA Coenzyme A Synthesis Pantothenic_Acid->CoA GSH_Synthesis γ-GCS Cysteamine->GSH_Synthesis Inhibition GSH Glutathione (GSH) (Antioxidant) GSH_Synthesis->GSH Synthesis Oxidative_Stress Oxidative Stress GSH->Oxidative_Stress Reduction

Caption: Vanin-1 signaling pathway.

Vanin1_Inhibitor_Screening_Workflow cluster_in_vitro In Vitro Screening cluster_cellular Cell-Based Assays cluster_in_vivo In Vivo Evaluation Compound_Library Compound Library (including this compound) Primary_Assay Primary Biochemical Assay (Recombinant VNN1) Compound_Library->Primary_Assay IC50_Determination IC50 Determination Primary_Assay->IC50_Determination Hit_Compounds Hit Compounds IC50_Determination->Hit_Compounds Cellular_Activity Cellular VNN1 Activity Assay Hit_Compounds->Cellular_Activity Cytotoxicity_Assay Cytotoxicity Assay Hit_Compounds->Cytotoxicity_Assay Cellular_IC50 Cellular IC50 & CC50 Cellular_Activity->Cellular_IC50 Cytotoxicity_Assay->Cellular_IC50 Lead_Candidates Lead Candidates Cellular_IC50->Lead_Candidates Pharmacokinetics Pharmacokinetic Studies (PK/PD) Lead_Candidates->Pharmacokinetics Efficacy_Models Disease Models (e.g., IBD) Lead_Candidates->Efficacy_Models Toxicity_Studies In Vivo Toxicity Lead_Candidates->Toxicity_Studies Pharmacokinetics->Efficacy_Models Optimized_Lead Optimized Lead Efficacy_Models->Optimized_Lead

Caption: Experimental workflow for Vanin-1 inhibitor screening.

Conclusion

This guide provides a comprehensive overview of the necessary steps and comparative data to facilitate the independent verification of this compound's activity. By utilizing the provided experimental protocols and comparing the results with the data presented for established inhibitors, researchers can accurately characterize the potency, cellular activity, and pharmacokinetic profile of this compound. The included diagrams of the Vanin-1 signaling pathway and a typical inhibitor screening workflow offer a visual framework to support experimental design and data interpretation. The lack of publicly available data for this compound underscores the importance of such independent verification to ascertain its potential as a valuable research tool or therapeutic agent.

References

Benchmarking Vanin-1-IN-4: A Comparative Guide to Pantetheinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Vanin-1-IN-4 with other known pantetheinase inhibitors. The information is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection and application of these compounds in their studies. While quantitative data for this compound's inhibitory potency is not publicly available, this guide consolidates existing data on other inhibitors and provides detailed experimental context.

Introduction to Vanin-1 and Pantetheinase Inhibition

Vanin-1 (VNN1) is a glycosylphosphatidylinositol (GPI)-anchored ectoenzyme with pantetheinase activity.[1] It catalyzes the hydrolysis of pantetheine into pantothenic acid (vitamin B5) and cysteamine.[1][2] This enzymatic activity plays a crucial role in various physiological and pathological processes, including inflammation, oxidative stress, and metabolic diseases.[1][3] The inhibition of Vanin-1 is therefore a promising therapeutic strategy for a range of disorders. This compound has been identified as a potent, drug-candidate inhibitor of Vanin-1, although it is noted to exist as an amorphous solid.

Quantitative Comparison of Pantetheinase Inhibitors

Direct quantitative comparison of this compound is challenging due to the absence of a publicly available IC50 value. However, the following table summarizes the inhibitory potency of several other well-characterized pantetheinase inhibitors.

InhibitorTargetIC50 ValueComments
This compound Vanin-1Not Publicly AvailableDescribed as a potent drug-candidate; exists as an amorphous solid.
RR6 Recombinant Human Vanin-10.54 µMA widely used, competitive, and reversible inhibitor.
Compound a Human Recombinant VNN120.17 µMA novel inhibitor with a pyrimidine amide skeleton.
Early Inhibitors Vanin-14–20 µMGenerally characterized by lower specificity.
Patented Inhibitors Vanin-1Nanomolar (nM) rangeA large number of potent, structurally diverse inhibitors have been patented, indicating active research in this area.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of pantetheinase inhibitors.

In Vitro Pantetheinase Activity Assay (Fluorometric)

This assay is commonly used to determine the inhibitory activity of compounds against Vanin-1.

Materials:

  • Human Recombinant VNN1 enzyme

  • Fluorescent probe (e.g., PA-AFC)

  • Inhibitor compounds (including this compound and others for comparison)

  • Assay buffer (e.g., phosphate buffer, pH 7.5)

  • 96-well plates (black, clear bottom)

  • Fluorescence plate reader

Procedure:

  • Prepare a solution of the human recombinant VNN1 enzyme in the assay buffer to a final concentration of 30 ng/mL.

  • Prepare serial dilutions of the inhibitor compounds to be tested. A typical concentration range would be from nanomolar to micromolar (e.g., 0.1 nM to 100 µM).

  • Prepare a solution of the fluorescent probe PA-AFC at a concentration of 20 µM in the assay buffer.

  • In a 96-well plate, add 50 µL of each inhibitor dilution to respective wells.

  • Add 50 µL of the VNN1 enzyme solution to each well containing the inhibitor and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding 100 µL of the fluorescent probe solution to each well.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 420/510 nm for PA-AFC) over time using a fluorescence plate reader.

  • The rate of increase in fluorescence is proportional to the enzyme activity.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to a control with no inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Cellular Pantetheinase Activity Assay (Bioluminescent)

This assay evaluates the inhibitory effect of compounds in a cellular context.

Materials:

  • Human ovarian cancer cells (ES-2-Fluc) or other suitable cell line expressing Vanin-1

  • Bioluminescent probe (e.g., PA-AL)

  • Inhibitor compounds

  • Cell culture medium and reagents

  • 96-well plates (black, clear bottom)

  • In vivo imaging system or luminometer

Procedure:

  • Seed ES-2-Fluc cells in a 96-well plate at a density of approximately 4 x 10^5 cells/mL and incubate for 12 hours at 37°C.

  • Treat the cells with various concentrations of the inhibitor compounds for 30 minutes at 37°C.

  • Add the bioluminescent probe PA-AL to each well at a final concentration of 20 µM.

  • Immediately measure the bioluminescence intensity using an in vivo imaging system or a luminometer.

  • Analyze the bioluminescence data to determine the IC50 value of the inhibitors in a cellular environment.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the Vanin-1 signaling pathway and a typical experimental workflow for inhibitor screening.

Vanin1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Pantetheine Pantetheine Vanin-1 Vanin-1 Pantetheine->Vanin-1 Substrate Pantothenic_Acid Pantothenic_Acid Vanin-1->Pantothenic_Acid Product 1 Cysteamine Cysteamine Vanin-1->Cysteamine Product 2 CoA_Biosynthesis CoA_Biosynthesis Pantothenic_Acid->CoA_Biosynthesis GSH_Synthesis GSH_Synthesis Cysteamine->GSH_Synthesis Inhibits Oxidative_Stress Oxidative_Stress GSH_Synthesis->Oxidative_Stress Reduces

Caption: Vanin-1 Signaling Pathway.

Inhibitor_Screening_Workflow Start Start Compound_Library Compound_Library Start->Compound_Library Primary_Screening Primary_Screening Compound_Library->Primary_Screening In vitro assay Hit_Identification Hit_Identification Primary_Screening->Hit_Identification Activity > Threshold Hit_Identification->Primary_Screening Inactive Dose_Response Dose_Response Hit_Identification->Dose_Response Confirmed Hits IC50_Determination IC50_Determination Dose_Response->IC50_Determination Lead_Optimization Lead_Optimization IC50_Determination->Lead_Optimization End End Lead_Optimization->End

Caption: Inhibitor Screening Workflow.

References

Safety Operating Guide

Essential Safety and Operational Guidance for Handling Vanin-1-IN-4

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Vanin-1-IN-4 is not publicly available. This compound is a research chemical, and as such, it should be handled as a compound with unknown toxicity and potential hazards. The following guidance is based on standard laboratory practices for handling novel chemical compounds and should be supplemented by a thorough risk assessment conducted by the user and their institution's Environmental Health and Safety (EHS) department.

Pre-Operational Risk Assessment

Before handling this compound, a comprehensive risk assessment is mandatory. This assessment should consider the quantity of the substance being used, the nature of the experimental procedures, and the potential for exposure.

Hazard Assessment Exposure Control Emergency Preparedness
Toxicity: UnknownEngineering Controls: Certified chemical fume hoodSpill Kit: Appropriate for solid chemical spills
Physical Form: Amorphous solid[1]Personal Protective Equipment: See section belowFirst Aid: Eye wash station, safety shower
Route of Exposure: Inhalation, skin contact, eye contact, ingestionWork Practices: Handle in designated areasEmergency Contacts: Institutional EHS, Principal Investigator

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is recommended to minimize exposure, given the unknown hazard profile of this compound.

  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement. For procedures with a risk of splashing, chemical splash goggles and a face shield should be worn.

  • Hand Protection: Use compatible chemical-resistant gloves. Given the lack of specific data, nitrile gloves are a common choice for general laboratory use. Consider double-gloving for added protection, especially when handling the pure solid.

  • Body Protection: A fully buttoned laboratory coat is required. For procedures with a higher risk of contamination, a disposable gown over the lab coat is recommended.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, and the work cannot be contained within a fume hood, a NIOSH-approved respirator (e.g., N95 or higher) is necessary. All respirator use must be in accordance with the institution's respiratory protection program.

Operational Plan: Handling and Experimental Workflow

The following procedural guidance is intended to provide a step-by-step plan for safely handling this compound in a laboratory setting.

3.1. Preparation and Weighing:

  • Designate a specific area within a certified chemical fume hood for handling this compound.

  • Before starting, ensure the fume hood is functioning correctly.

  • Don all required PPE.

  • To weigh the solid compound, use a balance inside the fume hood or in a powder containment hood.

  • Handle the compound with care to avoid generating dust. Use a spatula for transfers.

3.2. Solution Preparation:

  • Prepare solutions within the chemical fume hood.

  • Add the solvent to the weighed this compound slowly to avoid splashing.

  • If sonication or heating is required, ensure the container is appropriately sealed or vented within the fume hood.

3.3. Experimental Use:

  • All procedures involving this compound should be conducted within the fume hood.

  • Keep containers of this compound sealed when not in use.

  • After handling, decontaminate the work area by wiping it down with an appropriate solvent and then soap and water.

  • Remove gloves and any other disposable PPE before leaving the work area and dispose of them in the designated chemical waste container.

  • Wash hands thoroughly with soap and water after completing work.

G General Workflow for Handling Novel Research Chemicals cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Risk_Assessment Conduct Risk Assessment Gather_PPE Gather Appropriate PPE Risk_Assessment->Gather_PPE Prep_Workspace Prepare Workspace in Fume Hood Gather_PPE->Prep_Workspace Weigh_Compound Weigh Compound Prep_Workspace->Weigh_Compound Proceed to Handling Prepare_Solution Prepare Solution Weigh_Compound->Prepare_Solution Perform_Experiment Perform Experiment Prepare_Solution->Perform_Experiment Decontaminate_Area Decontaminate Work Area Perform_Experiment->Decontaminate_Area Experiment Complete Dispose_Waste Dispose of Waste Decontaminate_Area->Dispose_Waste Doff_PPE Doff PPE Dispose_Waste->Doff_PPE Wash_Hands Wash Hands Doff_PPE->Wash_Hands

Caption: General workflow for handling novel research chemicals like this compound.

Disposal Plan

All waste containing this compound, including unused compound, solutions, and contaminated consumables (e.g., pipette tips, gloves, paper towels), must be disposed of as hazardous chemical waste.

  • Solid Waste: Collect all solid waste, including contaminated PPE, in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a compatible, sealed, and labeled hazardous waste container. Do not pour any amount down the drain.

  • Labeling: Ensure all waste containers are labeled with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream.

  • Disposal: Follow your institution's specific procedures for the pickup and disposal of hazardous chemical waste.

Emergency Procedures

5.1. Spills:

  • Small Spills (in a fume hood):

    • Ensure appropriate PPE is worn.

    • Absorb the spill with an inert material (e.g., vermiculite, sand, or a chemical spill pillow).

    • Carefully scoop the absorbed material into a labeled hazardous waste container.

    • Decontaminate the area with an appropriate solvent, followed by soap and water.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the immediate area.

    • Alert others in the vicinity.

    • Contact your institution's EHS or emergency response team immediately.

    • Do not attempt to clean up a large spill without appropriate training and equipment.

5.2. First Aid:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Vanin-1 Signaling and Experimental Context

Vanin-1 is an ectoenzyme with pantetheinase activity, which hydrolyzes pantetheine to produce pantothenic acid (vitamin B5) and cysteamine. This process is involved in regulating oxidative stress and inflammation. Inhibitors of Vanin-1, such as this compound, are being investigated for their therapeutic potential in conditions like inflammatory bowel disease.

Vanin1_Pathway Pantetheine Pantetheine Vanin1 Vanin-1 (Enzyme) Pantetheine->Vanin1 Substrate Pantothenic_Acid Pantothenic Acid (Vitamin B5) Vanin1->Pantothenic_Acid produces Cysteamine Cysteamine Vanin1->Cysteamine produces Vanin1_IN4 This compound (Inhibitor) Vanin1_IN4->Vanin1 inhibits Oxidative_Stress Oxidative Stress & Inflammation Cysteamine->Oxidative_Stress modulates

Caption: Simplified diagram of the Vanin-1 enzymatic pathway and the inhibitory action of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.